3-(2-Cyclohexylethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyclohexylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMGCCBHYXOQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 3-(2-Cyclohexylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Cyclohexylethyl)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route based on modern catalytic methods, and a general workflow for biological screening. Due to the limited availability of experimental data for this specific molecule, this guide leverages predictive models and established methodologies for analogous compounds to offer a foundational understanding for researchers.
Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C13H25N |
| Molecular Weight | 195.34 g/mol |
| Boiling Point | 271.6 ± 8.0 °C |
| Density | 0.877 ± 0.06 g/cm³ |
| pKa | 10.46 ± 0.10 |
Note: These values are computationally predicted and await experimental verification.
Proposed Synthesis Protocol: A Modern Approach
The synthesis of 3-substituted piperidines has been a significant area of research, with several modern and efficient methods available.[1][2][3] A plausible and efficient route to synthesize this compound is through a rhodium-catalyzed asymmetric reductive Heck reaction, followed by reduction.[1] This approach offers high enantioselectivity and functional group tolerance.[1]
Experimental Protocol: Proposed Rhodium-Catalyzed Asymmetric Synthesis
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [4]
-
To a solution of pyridine (20 mmol) and NaBH4 (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract the mixture with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (2x) followed by 1N HCl (2x) and dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.
Step 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction [1][4]
-
In a vial under an argon atmosphere, add [Rh(cod)OH]2 (3 mol%) and a suitable chiral ligand (e.g., (S)-Segphos, 7 mol%).
-
Add toluene, 2-methyltetrahydrofuran (MeTHF), and water, followed by aqueous CsOH (2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add (2-bromoethyl)cyclohexane (as a precursor to the corresponding boronic acid or equivalent) (1.5 mmol) and the phenyl pyridine-1(2H)-carboxylate (0.5 mmol).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling, dilute the mixture with diethyl ether and pass it through a plug of silica gel.
-
Remove the solvents in vacuo to yield the 3-(2-cyclohexylethyl)-1,2,3,6-tetrahydropyridine intermediate.
Step 3: Reduction to this compound
-
Dissolve the tetrahydropyridine intermediate from Step 2 in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH4) or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Perform an appropriate work-up to remove the catalyst and any remaining reagents.
-
Purify the final product, this compound, by column chromatography or distillation.
Potential Biological Activity and Screening Workflow
While no specific biological activities have been reported for this compound, the piperidine scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive molecules.[5] Derivatives of piperidine have shown a wide range of pharmacological effects, including anticancer, antimicrobial, and central nervous system activities.[5]
Given the structural features of this compound, a primary investigation into its potential biological activities would logically commence with a high-throughput screening (HTS) campaign.
General Biological Screening Workflow
-
Compound Acquisition and Preparation : Synthesize and purify this compound. Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
In Silico ADMET Prediction : Utilize computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[6][7][8][9][10] This early assessment helps in identifying potential liabilities.
-
Primary High-Throughput Screening (HTS) : Screen the compound against a diverse panel of biological targets, including cell-based assays and biochemical assays.[11][12][13][14]
-
Hit Identification and Confirmation : Analyze the primary screening data to identify "hits" that exhibit significant activity. These hits are then re-tested to confirm their activity.
-
Dose-Response and Potency Determination : For confirmed hits, perform dose-response studies to determine key parameters such as IC50 or EC50 values.
-
Secondary and Orthogonal Assays : Subject the confirmed and potent hits to secondary and orthogonal assays to further validate their mechanism of action and rule out off-target effects.
-
Lead Optimization : If promising activity is identified, the compound can serve as a lead for further chemical modification to improve its potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents an interesting chemical entity with unexplored potential in drug discovery. This technical guide provides a foundational resource for researchers by summarizing its predicted chemical properties and outlining a modern, efficient synthetic strategy. The proposed biological screening workflow offers a systematic approach to investigating its pharmacological profile. Further experimental validation of the predicted properties and the proposed synthetic route, along with comprehensive biological evaluation, will be crucial in elucidating the true potential of this compound.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments | Semantic Scholar [semanticscholar.org]
- 9. ADMET-AI [admet.ai.greenstonebio.com]
- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Compound Screening in Drug Discovery - Automated Workflows | Danaher Life Sciences [lifesciences.danaher.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physical Properties of 3-(2-Cyclohexylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Cyclohexylethyl)piperidine is a substituted piperidine derivative. The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Understanding the fundamental physical properties of novel piperidine derivatives such as this compound is a critical first step in the drug discovery and development process. These properties influence the compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a summary of the predicted physical properties of this compound, detailed experimental protocols for their determination, and a general workflow for the initial biological screening of such a compound.
Core Physical Properties
Precise experimental determination of the physical properties of this compound is essential for its characterization. In the absence of comprehensive experimental data in publicly available literature, predicted values provide a valuable preliminary assessment.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source |
| Molecular Formula | C13H25N | - |
| Molecular Weight | 195.34 g/mol | - |
| Boiling Point | 271.6 ± 8.0 °C | [2] |
| Density | 0.877 ± 0.06 g/cm³ | [2] |
| pKa | 10.46 ± 0.10 | [2] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Refractive Index | Not available | - |
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental protocols that can be employed to determine the key physical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology: Thiele Tube Method [3]
-
Sample Preparation: A small sample (less than 0.5 mL) of this compound is placed in a small-diameter test tube.[3]
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the sample tube. This assembly is then attached to a thermometer.[3]
-
Heating: The entire apparatus is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is gently heated.[3]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until the bubbling is continuous and rapid.[3]
-
Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[3]
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube) is accurately weighed.
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.
-
Weighing: The filled pycnometer is weighed.
-
Volume Calibration: The process is repeated with a liquid of known density (e.g., distilled water) at the same temperature to determine the exact volume of the pycnometer.
-
Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of pKa
The pKa is a measure of the acidity or basicity of a compound. For an amine like piperidine, it refers to the acidity of its conjugate acid.
Methodology: Potentiometric Titration [4][5]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture) to create a solution of known concentration.[5]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.[4]
Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent. For drug development, solubility in aqueous and organic solvents is crucial.
Methodology: Shake-Flask Method for Octanol-Water Partition Coefficient (LogP) [6]
-
Phase Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Sample Addition: A known amount of this compound is added to a mixture of the pre-saturated 1-octanol and water in a sealed container.
-
Equilibration: The mixture is agitated until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is allowed to stand until the two phases (octanol and aqueous) are clearly separated. Centrifugation can be used to aid separation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The octanol-water partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The result is often expressed as its base-10 logarithm (LogP).[6]
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance.
Methodology: Abbe Refractometer
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
Biological Activity Screening Workflow
Given that piperidine derivatives are known to exhibit a wide range of biological activities, a systematic screening process is essential to identify the potential therapeutic applications of a novel compound like this compound. The following diagram illustrates a general workflow for such a screening process.
Caption: A generalized workflow for the biological screening of a novel compound.
Conclusion
The predicted physical properties of this compound provide a foundational dataset for further investigation. The experimental protocols outlined in this guide offer a systematic approach to obtaining accurate empirical data, which is indispensable for quality control, chemical process development, and in-depth toxicological and pharmacological studies. The provided biological screening workflow illustrates a logical progression from computational prediction to preclinical evaluation, a necessary pathway for assessing the therapeutic potential of new chemical entities like this compound. Further experimental validation of these properties and exploration of its biological activities are crucial next steps in elucidating the potential applications of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 3. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 3-(2-Cyclohexylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the structural elucidation of 3-(2-Cyclohexylethyl)piperidine. The document outlines a systematic approach, from synthesis to spectroscopic analysis, offering detailed experimental protocols and data interpretation. This guide serves as a practical resource for researchers engaged in the characterization of novel piperidine-based compounds within the realm of medicinal chemistry and drug development.
Introduction
Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Their structural diversity and ability to interact with various biological targets make them a subject of continuous interest in drug discovery.[2][3] this compound is a synthetic piperidine derivative with potential applications in the development of new therapeutic agents. Accurate structural confirmation is a critical first step in the preclinical development of any new chemical entity. This guide details the necessary steps for the unambiguous structure elucidation of this compound.
Compound Profile:
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1220036-46-3 | [4][5] |
| Molecular Formula | C13H25N | [4][5] |
| Molecular Weight | 195.34 g/mol | [4][5] |
| Predicted Boiling Point | 271.6±8.0 °C | [4] |
| Predicted Density | 0.877±0.06 g/cm³ | [4] |
| Predicted pKa | 10.46±0.10 | [4] |
Synthesis and Purification
A plausible synthetic route for this compound involves the hydrogenation of a corresponding pyridine precursor. This method is a common and effective way to produce substituted piperidines.[6]
Synthetic Workflow
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 4. This compound | 1220036-46-3 [amp.chemicalbook.com]
- 5. This compound CAS#: 1220036-46-3 [amp.chemicalbook.com]
- 6. Piperidine synthesis [organic-chemistry.org]
The Pharmacological Potential of Cyclohexylethylpiperidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylethylpiperidine derivatives represent a class of chemical compounds with significant potential for pharmacological activity, primarily targeting the central nervous system. Their structural similarity to known psychoactive compounds, such as phencyclidine (PCP) and certain opioids, suggests a likelihood of interaction with key neurotransmitter systems, including the N-methyl-D-aspartate (NMDA) and opioid receptors. This technical guide provides an in-depth analysis of the potential pharmacological effects of cyclohexylethylpiperidines, drawing upon data from structurally related compounds to infer structure-activity relationships (SAR), potential therapeutic applications, and areas for further research. Detailed experimental protocols for assessing the pharmacological profile of these compounds are also presented, alongside visualizations of relevant signaling pathways and experimental workflows.
Introduction
The piperidine moiety is a common scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The addition of a cyclohexylethyl group to the piperidine nitrogen introduces a combination of steric bulk and lipophilicity that can significantly influence receptor binding and functional activity. While direct research on cyclohexylethylpiperidines is limited, the extensive body of literature on related structures, such as phencyclidines (phenylcyclohexylpiperidines) and fentanyl analogs (N-acyl-N-(1-(2-phenylethyl)piperidin-4-yl)anilines), provides a robust framework for predicting their pharmacological profile. This guide will explore the potential interactions of cyclohexylethylpiperidines with opioid and NMDA receptors, two critical targets for analgesia, neuroprotection, and anesthesia, but also associated with abuse potential and psychotomimetic effects.
Potential Pharmacological Targets and Effects
Based on the pharmacology of structurally analogous compounds, cyclohexylethylpiperidines are predicted to primarily interact with the following receptor systems:
-
Opioid Receptors (μ, δ, κ): The presence of a piperidine ring and a lipophilic N-substituent is a common feature of many potent opioid receptor ligands.
-
NMDA Receptors: The 1-substituted piperidine motif is also a key pharmacophore for non-competitive antagonism of the NMDA receptor ion channel.
Opioid Receptor Modulation
The N-phenethyl substituent is a well-established contributor to high affinity at the μ-opioid receptor (MOR) in the fentanyl series of analgesics.[2] It is plausible that the cyclohexylethyl group could serve a similar role, positioning the piperidine core within the receptor binding pocket.
Table 1: Opioid Receptor Binding Affinities of Structurally Related Compounds
| Compound | N-Substituent | Receptor | Binding Affinity (Ki, nM) | Reference |
| Fentanyl | 2-Phenylethyl | μ | 1.23 (IC50) | [2] |
| Carfentanil | 2-Phenylethyl | μ | 0.19 (IC50) | [2] |
| Morphine | Methyl | μ | 4.02 (IC50) | [2] |
| Phenylmorphan Derivative (8a) | Phenethyl | μ | 2.2 | [3] |
| Phenylmorphan Derivative (8d) | Phenethyl with cyclohexane | μ | 4 | [3] |
Note: Data for fentanyl and its derivatives are presented as IC50 values from competitive radioligand displacement assays. Data for phenylmorphan derivatives are presented as Ki values.
The data in Table 1 suggest that a bulky N-substituent, such as a phenethyl group, is conducive to high μ-opioid receptor affinity. The addition of a cyclohexane ring in the phenylmorphan series maintains potent binding, indicating that the cyclohexyl moiety is well-tolerated by the receptor.
NMDA Receptor Antagonism
Phencyclidine (1-(1-phenylcyclohexyl)piperidine) is a well-known uncompetitive NMDA receptor antagonist. The interaction occurs within the ion channel pore, blocking the influx of Ca2+. It is hypothesized that cyclohexylethylpiperidines could adopt a similar binding mode.
Table 2: NMDA Receptor Antagonist Activity of Structurally Related Compounds
| Compound | Receptor/Assay | Activity (IC50 or Ki, μM) | Reference |
| Memantine | NMDA Receptor (hippocampal neurons) | 1.04 | [4] |
| Amantadine | NMDA Receptor (hippocampal neurons) | 18.6 | [4] |
| MRZ 2/579 (amino-alkyl-cyclohexane) | [3H]MK-801 displacement | 1.87 (Kd) | [5] |
| Ketamine | NMDA Receptor (hippocampal neurons) | 0.43 | [4] |
| Dizocilpine (MK-801) | Glutamate [NMDA] receptor subunit epsilon 1 | 0.029 | [6] |
The data in Table 2 for various amino-adamantanes and amino-alkyl-cyclohexanes, which share structural similarities with the predicted active portion of cyclohexylethylpiperidines, show a range of potencies as NMDA receptor antagonists. The affinity is generally in the micromolar range, which can be associated with a better clinical profile compared to high-affinity antagonists like dizocilpine.
Experimental Protocols
To elucidate the pharmacological profile of novel cyclohexylethylpiperidine derivatives, the following experimental protocols are recommended.
Opioid Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor subtype of interest (e.g., CHO cells stably expressing human μ, δ, or κ opioid receptors).
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ, [3H]U69,593 for κ) and varying concentrations of the test compound.[7]
-
Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value (inhibition constant) using the Cheng-Prusoff equation.
A detailed protocol for radioligand binding assays can be found in various methodology publications.[7][8][9]
NMDA Receptor Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)
This technique measures the effect of a test compound on the ion currents mediated by NMDA receptors in response to agonist stimulation.
Methodology:
-
Cell Preparation: Use cultured neurons or acutely dissociated brain slices known to express NMDA receptors (e.g., hippocampal or cortical neurons).
-
Recording: Establish a whole-cell patch-clamp recording configuration.
-
Agonist Application: Apply an NMDA receptor agonist (e.g., NMDA and glycine) to elicit an inward current.
-
Antagonist Application: Co-apply the test compound at various concentrations with the agonist to measure the inhibition of the NMDA-induced current.
-
Data Analysis: Determine the IC50 value for the inhibition of the NMDA receptor-mediated current. Voltage-dependence of the block can be assessed by applying voltage ramps.
Detailed protocols for patch-clamp electrophysiology on NMDA receptors are well-established.[10][11][12][13][14]
Signaling Pathways
Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[15] Agonist binding initiates a signaling cascade that leads to analgesia and other physiological effects.
Caption: Opioid Receptor Signaling Pathway.
NMDA Receptor Signaling
NMDA receptors are ligand-gated ion channels that, upon activation, allow the influx of Ca2+, a critical second messenger involved in synaptic plasticity and, in excess, excitotoxicity.
Caption: NMDA Receptor Signaling Pathway.
Experimental and Logical Workflows
Drug Discovery and Evaluation Workflow
The process of identifying and characterizing novel cyclohexylethylpiperidine derivatives follows a logical progression from synthesis to in vivo testing.
Caption: Drug Discovery Workflow.
Conclusion
The cyclohexylethylpiperidine scaffold holds considerable promise as a template for the design of novel central nervous system agents. Based on the pharmacology of structurally related compounds, these derivatives are likely to exhibit activity as opioid receptor modulators and/or NMDA receptor antagonists. The balance of these activities will be highly dependent on the specific substitution patterns on the cyclohexyl and piperidine rings. Further synthesis and rigorous pharmacological evaluation, following the experimental protocols outlined in this guide, are necessary to fully elucidate the therapeutic potential and structure-activity relationships of this intriguing class of compounds. The insights gained from such studies could pave the way for the development of new analgesics, neuroprotective agents, or other CNS-targeted therapies.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate [NMDA] receptor subunit epsilon 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Receptor-Binding Assay. [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 12. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
The Enigmatic Target: Predicting the Mechanism of Action of 3-(2-Cyclohexylethyl)piperidine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
3-(2-Cyclohexylethyl)piperidine, a novel chemical entity, currently lacks characterization in scientific literature. This guide presents a predictive analysis of its mechanism of action, leveraging established pharmacological principles and data from structurally analogous compounds. Based on the prevalence of the piperidine scaffold in known psychoactive agents, we hypothesize that this compound primarily targets sigma receptors (σ1 and σ2). This document provides a comprehensive overview of the predicted pharmacology, including putative signaling pathways, quantitative data from related compounds, and detailed experimental protocols to validate these predictions. The enclosed information is intended to serve as a foundational resource for researchers initiating investigation into this and similar novel compounds.
Predicted Mechanism of Action: A Focus on Sigma Receptors
The piperidine moiety is a common structural feature in a multitude of centrally active compounds. Extensive research has demonstrated that piperidine derivatives frequently exhibit high affinity for sigma receptors.[1][2] The sigma-1 (σ1) and sigma-2 (σ2) receptors are intracellular chaperone proteins, with the σ1 receptor being particularly abundant at the endoplasmic reticulum-mitochondrion interface where it modulates calcium signaling.[3] Given the structural characteristics of this compound, it is plausible that its pharmacological effects are mediated through interaction with one or both of these receptor subtypes.
Quantitative Data for Structurally Related Piperidine-Based Sigma Receptor Ligands
To provide a quantitative basis for our prediction, the following table summarizes the binding affinities (Ki values) of various piperidine-containing compounds for sigma-1 and sigma-2 receptors, as reported in the scientific literature. These compounds, while structurally distinct from this compound, share the core piperidine scaffold and provide a reasonable estimation of the potential affinity range for the compound of interest.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) | Reference |
| 4-(4-chlorophenyl)-1-(3-phenylpropyl)piperidine | 5.98 | 554.03 | 92.6 | [4] |
| 1'-(4-fluorobenzyl)-[1,4'-bipiperidine] | 2.96 | 221.64 | 74.9 | [4] |
| 1-(4-bromobenzyl)-4-(4-chlorophenyl)piperidine | 2.95 | >854 | >289.5 | [4] |
| (S)-1'-(4-chlorobenzyl)-[1,4'-bipiperidine]-2-one | 1.18 | - | - | [5] |
| N-[(4-methoxyphenoxy)ethyl]piperidine | 0.89 | 170 | 191 | [5] |
| KSK68 (piperidine derivative) | 3.64 | 1531 | 420.6 | [6] |
Predicted Signaling Pathway and Investigative Workflows
To visually represent the predicted mechanism of action and the process for its validation, the following diagrams have been generated using the DOT language.
Caption: Predicted Sigma-1 Receptor Signaling Cascade.
Caption: Predictive Workflow for Mechanism of Action.
Caption: Experimental Validation Workflow.
Experimental Protocols
The following protocols are foundational for the experimental validation of the predicted mechanism of action for this compound.
Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Test compound: this compound
-
Radioligand: [³H]-(+)-pentazocine
-
Non-specific binding control: Haloperidol
-
Membrane preparation: Guinea pig brain membranes (or a cell line expressing recombinant sigma-1 receptors)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd)
-
50 µL of either test compound dilution, assay buffer (for total binding), or haloperidol (for non-specific binding).
-
100 µL of membrane preparation.
-
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]
Sigma-2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the sigma-2 receptor.
Materials:
-
Test compound: this compound
-
Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG)
-
Sigma-1 masking agent: (+)-Pentazocine
-
Non-specific binding control: Unlabeled DTG or haloperidol
-
Membrane preparation: Rat liver membranes (or a cell line expressing recombinant sigma-2 receptors)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of (+)-pentazocine (to mask sigma-1 receptors).
-
50 µL of [³H]-DTG (at a final concentration near its Kd).
-
50 µL of either test compound dilution, assay buffer (for total binding), or unlabeled DTG/haloperidol (for non-specific binding).
-
100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 120 minutes.[9]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[7][9]
Conclusion
This technical guide provides a predictive framework for understanding the mechanism of action of this compound. The strong precedent for piperidine-containing molecules acting as sigma receptor ligands forms the basis of our hypothesis. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust starting point for researchers to empirically validate this prediction. The elucidation of the precise molecular targets and downstream signaling effects of this novel compound will be crucial for its potential development as a therapeutic agent or research tool.
References
- 1. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point of drug discovery efforts due to its presence in a vast array of biologically active compounds. Among its derivatives, those substituted at the 3-position have garnered significant attention for their therapeutic potential across a spectrum of diseases, most notably in oncology. This technical guide provides an in-depth review of 3-substituted piperidine derivatives, focusing on their synthesis, pharmacological evaluation, and mechanism of action, with a particular emphasis on their role as modulators of key cellular signaling pathways.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of 3-substituted piperidine derivatives has been demonstrated across various cancer cell lines. The following tables summarize the in vitro cytotoxic activities, represented by IC50 values, of selected compounds. This data provides a clear comparative overview of their potency.
Table 1: Anticancer Activity of N-Arylpiperidine-3-carboxamide Derivatives against A375 Human Melanoma Cells [1]
| Compound | Configuration | Senescence-inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) |
| 1 | Racemic | 1.24 | 0.88 |
| 19 | R | >5 | >5 |
| 20 | S | 0.27 | - |
| 27 (2,3,4-trifluoro-substituted) | Racemic | 1.26 | - |
| 34 (benzodioxole analog) | Racemic | 0.60 | - |
Table 2: Anticancer Activity of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines as PI3Kδ Inhibitors [2][3][4]
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | SU-DHL-6 Cell Proliferation IC50 (µM) |
| A5 | 1.3 | >1000 | 156 | 118 | 0.16 |
| A8 | 0.7 | 112 | 23 | 2.5 | 0.12 |
| Idelalisib (control) | 1.2 | 465 | 132 | 19 | 0.15 |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of a representative 3-substituted piperidine and its subsequent biological evaluation.
Synthesis of 3-(4-Methoxyphenyl)piperidine
This protocol describes the synthesis of 3-(4-methoxyphenyl)piperidine via the reduction of 3-(4-methoxyphenyl)pyridine.
Materials:
-
3-(4-Methoxyphenyl)pyridine
-
Platinum(IV) oxide (PtO2)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
Hydrogen chloride (HCl) in ethanol
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
To a solution of 3-(4-methoxyphenyl)pyridine in methanol, add a catalytic amount of platinum(IV) oxide.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 2844.3 Torr) at room temperature.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
To the filtrate, add a solution of HCl in ethanol to precipitate the hydrochloride salt of the product.
-
Filter the resulting solid and dry it in an oven to obtain 3-(4-methoxyphenyl)piperidine hydrochloride.[5]
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest (e.g., A375, SU-DHL-6)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
3-substituted piperidine derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for a further 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Modulation
A significant mechanism through which 3-substituted piperidine derivatives exert their anticancer effects is by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.
Several studies have shown that 3-substituted piperidine derivatives can act as potent PI3K inhibitors.[2][3][4] By inhibiting PI3K, these compounds prevent the phosphorylation and subsequent activation of Akt, a key downstream effector. This, in turn, leads to the dephosphorylation of downstream targets of Akt, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis.
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the point of intervention for 3-substituted piperidine derivatives.
Caption: PI3K/Akt/mTOR pathway inhibition.
Experimental Workflow for Assessing Pathway Modulation
To confirm the mechanism of action of 3-substituted piperidine derivatives on the PI3K/Akt/mTOR pathway, a Western blot analysis is typically performed. This technique allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.
Caption: Western Blot Workflow.
Conclusion
3-Substituted piperidine derivatives represent a highly promising class of compounds in the landscape of modern drug discovery. Their synthetic tractability, coupled with their potent and often selective biological activities, makes them an attractive scaffold for the development of novel therapeutics. The data and protocols presented in this guide underscore their potential, particularly as anticancer agents targeting the PI3K/Akt/mTOR signaling pathway. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the identification of clinical candidates with improved efficacy and safety profiles.
References
- 1. Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its prevalence in over 70 FDA-approved drugs underscores its significance in the development of therapeutic agents targeting a wide array of diseases.[1][2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, making it an ideal building block for novel drug candidates.[4] This technical guide provides a comprehensive overview of recent discoveries and synthetic strategies for novel piperidine compounds, with a focus on their applications as anticancer, antiviral, and anti-inflammatory agents. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to serve as a valuable resource for professionals in the field of drug discovery and development.
Synthetic Methodologies for Novel Piperidine Compounds
The construction of the piperidine core and its subsequent functionalization are pivotal in the synthesis of new chemical entities. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.
1. Cyclization and Annulation Reactions: Intramolecular and intermolecular reactions remain a cornerstone for piperidine synthesis. These include aza-Diels-Alder reactions, reductive amination of dicarbonyl compounds, and intramolecular cyclization of amino-alkenes or -alkynes.[5] Multicomponent reactions (MCRs), such as the Ugi and Hantzsch reactions, offer an efficient approach to generate molecular diversity by combining three or more reactants in a single step to form complex piperidine structures.[5]
2. Hydrogenation of Pyridine Precursors: The catalytic hydrogenation of substituted pyridines is a widely employed and efficient method for accessing a diverse range of piperidine derivatives.[5] Various catalysts, including rhodium, palladium, and iridium complexes, have been utilized to achieve high yields and stereoselectivity.[5] This approach is particularly valuable for the synthesis of multi-substituted piperidines that may be challenging to construct via other methods.
3. Functionalization of Pre-existing Piperidine Rings: Derivatization of the piperidine scaffold through N-alkylation, N-arylation, and C-H functionalization provides a direct route to novel analogues. These methods allow for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the parent compound.
Data Summary: Biological Activities of Novel Piperidine Compounds
The following tables summarize the quantitative data for representative novel piperidine compounds with anticancer, antiviral, and anti-inflammatory activities.
Table 1: Anticancer Activity of Novel Piperidine-Based Farnesyltransferase Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| (+)-8 | Farnesyltransferase | H-Ras processing | 16 | [6] |
| 1a | Farnesyltransferase | Enzyme Assay | 5.4 | [7] |
| 14a | Farnesyltransferase | Enzyme Assay | 4.3 | [7] |
| 20a | Farnesyltransferase | Enzyme Assay | 3.0 | [7] |
| 50a | Farnesyltransferase | Enzyme Assay | 16 | [7] |
Table 2: Antiviral Activity of Novel Piperidine Derivatives against Influenza A/H1N1
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| 11e | A/Puerto Rico/8/34 (H1N1) | MDCK | 0.05 | [4][8] |
| FZJ05 | A/PR/8/34 (H1N1) | MDCK | < 0.1 | [9] |
| Compound 8 | A/Swine/Iowa/30 (H1N1) | MDCK | Not specified, but effective | [10] |
| Compound 11 | A/Swine/Iowa/30 (H1N1) | MDCK | Not specified, but effective | [10] |
Table 3: Anti-inflammatory Activity of Piperine and its Derivatives
| Compound | Target/Assay | Model | Activity | Reference |
| Piperine | NF-κB, c-Fos, CREB, ATF-2 | B16F-10 melanoma cells | Inhibition of nuclear translocation | [2] |
| Piperine | IκB-α/NF-κB | TNBS-induced colitis in mice | Ameliorated colitis progression | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of key piperidine compounds cited in this guide.
Synthesis of a Novel Piperidine-Based Farnesyltransferase Inhibitor ((±)-8)[6]
Step 1: Synthesis of (±)-4-(2-Bromophenyl)-2-(3,4-dihydroxyphenyl)-3-nitro-1-(3-pyridylmethyl)piperidin-2-one (6)
A solution of 3,4-dihydroxybenzaldehyde (1.38 g, 10 mmol), 1-(2-bromophenyl)-2-nitroethane (2.30 g, 10 mmol), and 3-(aminomethyl)pyridine (1.08 g, 10 mmol) in methanol (50 mL) was stirred at room temperature for 24 hours. The resulting precipitate was collected by filtration, washed with cold methanol, and dried under vacuum to afford the title compound as a pale yellow solid.
Step 2: Synthesis of (±)-4-(2-Bromophenyl)-2-(3,4-dihydroxyphenyl)-3-nitro-1-(3-pyridylmethyl)piperidine (8)
To a solution of piperidin-2-one 6 (4.99 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) was added borane-dimethyl sulfide complex (2 M in THF, 20 mL, 40 mmol) dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture was then refluxed for 6 hours. After cooling to room temperature, the reaction was quenched by the slow addition of methanol (20 mL) followed by 6 M hydrochloric acid (20 mL). The mixture was stirred for 30 minutes and then concentrated under reduced pressure. The residue was dissolved in water (100 mL) and the pH was adjusted to 8 with saturated sodium bicarbonate solution. The aqueous layer was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to give piperidine 8 as a white solid.
-
Characterization Data for (±)-8:
-
¹H NMR (400 MHz, CDCl₃): δ 7.55-6.70 (m, 7H, Ar-H), 4.25 (d, J = 12.0 Hz, 1H), 3.80-3.60 (m, 3H), 3.20 (d, J = 12.0 Hz, 1H), 2.90-2.70 (m, 2H), 2.40-2.20 (m, 2H), 1.90-1.70 (m, 2H).
-
FAB-MS (m/z): 484, 482 [M+H]⁺.
-
Synthesis of an Anti-Influenza Piperidine Derivative (11e)[4][12]
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (2.01 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) was added sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portionwise at 0 °C. The mixture was stirred at room temperature for 30 minutes. 4-Chloroquinoline (1.64 g, 10 mmol) was then added, and the reaction mixture was heated at 80 °C for 12 hours. After cooling, the reaction was quenched with water (100 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 3:1) to afford compound 11e as a white solid.
-
Characterization Data for 11e:
-
¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, J = 4.8 Hz, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 6.80 (d, J = 4.8 Hz, 1H), 4.80-4.70 (m, 1H), 3.80-3.70 (m, 2H), 3.40-3.30 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H), 1.48 (s, 9H).
-
¹³C NMR (125 MHz, CDCl₃): δ 162.5, 155.0, 150.8, 150.2, 130.0, 129.5, 126.0, 122.5, 121.8, 102.5, 80.0, 72.5, 42.0, 31.0, 28.5.
-
HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₉H₂₅N₂O₃, 330.1916; found, 330.1918.
-
Signaling Pathways and Experimental Workflows
The biological effects of novel piperidine compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the synthesis of piperidine derivatives.
Biological Signaling Pathways
Caption: Farnesyltransferase/Ras Signaling Pathway and Inhibition by Piperidine Compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent pyrrolidine- and piperidine-based BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of piperidine farnesyltransferase inhibitors with reduced glucuronidation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperine, a functional food alkaloid, exhibits inhibitory potential against TNBS-induced colitis via the inhibition of IκB-α/NF-κB and induces tight junction protein (claudin-1, occludin, and ZO-1) signaling pathway in experimental mice - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(2-Cyclohexylethyl)piperidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 3-(2-Cyclohexylethyl)piperidine. Due to the limited publicly available research on this specific molecule, this document also presents a broader context by including representative experimental workflows and signaling pathways commonly associated with the piperidine class of compounds, which are pivotal in modern drug discovery.[1][2][3][4]
Core Compound Data: this compound
The fundamental molecular characteristics of this compound are summarized below. This data is essential for any experimental design, from dosage calculations to analytical method development.
| Property | Value | Citation |
| Molecular Formula | C13H25N | [5] |
| Molecular Weight | 195.34 g/mol | [5] |
| CAS Number | 1220036-46-3 | [5] |
The Piperidine Scaffold in Drug Discovery
The piperidine ring is a highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural alkaloids and synthetic pharmaceuticals.[1][4][6] Its six-membered heterocyclic structure can be readily functionalized, allowing for precise control over a molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[4]
Piperidine derivatives are integral to over twenty classes of pharmaceuticals, with applications spanning a wide range of therapeutic areas, including:[1][3]
-
Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and analgesics feature a piperidine core.[7][8]
-
Oncology: Compounds containing this scaffold have been developed as potent anti-cancer agents.[7]
-
Infectious Diseases: The piperidine structure is found in various antimicrobial and antiviral drugs.[9]
-
Alzheimer's Disease: Donepezil, a key medication for Alzheimer's, is a well-known piperidine derivative.[2][7]
Given the versatility of the piperidine scaffold, a novel compound like this compound would typically be subjected to a rigorous screening process to determine its biological activity and therapeutic potential.
Representative Experimental Workflow for a Novel Piperidine Derivative
While specific experimental protocols for this compound are not documented in the literature, a standard workflow for evaluating a new chemical entity from this class would follow a logical progression from synthesis to biological characterization. The following diagram illustrates a typical research and development pathway.
Methodology for Key Stages:
-
Chemical Synthesis and Characterization: The compound would first be synthesized, often through multi-step organic reactions.[1][6] Following synthesis, purification via methods like column chromatography is essential. The final, pure compound's identity and structure are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
In Vitro Biological Screening: The purified compound is tested against a panel of biological targets. For piperidine derivatives, this often includes G-protein coupled receptors (GPCRs), ion channels, and enzymes relevant to CNS or metabolic diseases.[8] Radioligand binding assays or fluorescence-based assays are common methods to determine binding affinity and inhibitory concentrations (IC50).
-
Cell-Based Functional Assays: If the compound shows promising activity in in vitro tests (a "hit"), it progresses to cell-based assays. These experiments assess the compound's effect on living cells, determining its functional activity (e.g., as an agonist or antagonist) and evaluating its cytotoxicity (e.g., using an MTT assay).
-
Lead Optimization: Promising hits undergo iterative chemical modification to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox). This process, guided by Structure-Activity Relationship (SAR) studies, aims to develop a "lead" compound suitable for further preclinical development.[4]
Representative Signaling Pathway: Sigma Receptor Modulation
Many neurologically active piperidine derivatives are known to interact with sigma (σ) receptors, which are implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases.[10] A compound like this compound could potentially act as a ligand for these receptors. The diagram below illustrates a simplified, hypothetical signaling pathway involving sigma-1 (σ1) receptor activation.
Pathway Description:
-
Binding and Activation: A piperidine ligand binds to the sigma-1 (σ1) receptor, which is located at the endoplasmic reticulum (ER).
-
Chaperone Activity: The σ1 receptor acts as a molecular chaperone. Upon ligand binding, it can dissociate from its partner proteins and interact with other targets, such as the Inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), an ion channel on the ER membrane.
-
Calcium Mobilization: The interaction between the activated σ1 receptor and IP3R potentiates the release of calcium ions (Ca²⁺) from the ER into the cytoplasm.
-
Downstream Effects: This increase in intracellular Ca²⁺ can modulate the activity of various other ion channels on the plasma membrane and influence a cascade of downstream signaling events.
-
Cellular Response: The net result of this pathway can be the regulation of neuronal excitability, synaptic plasticity, and cell survival, making sigma receptors a compelling target for therapeutic intervention in CNS disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1220036-46-3 [amp.chemicalbook.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Solubility Profile of 3-(2-Cyclohexylethyl)piperidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Cyclohexylethyl)piperidine, a substituted piperidine derivative. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages established knowledge of piperidine and its analogs to predict its behavior in various organic solvents. Furthermore, it outlines detailed experimental protocols for determining solubility and explores potential biological pathways where this class of compounds may be active.
Core Concepts in Solubility for Drug Discovery
Solubility is a critical physicochemical property in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle for many promising drug candidates, while solubility in organic solvents is crucial for synthesis, purification, and formulation development.
Piperidine and its derivatives are prevalent structural motifs in many pharmaceuticals.[1][2][3] Their solubility is largely dictated by the interplay of the polar amine group and the nonpolar hydrocarbon backbone. While piperidine itself is miscible with water and soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform, its solubility in nonpolar solvents like hexane is limited.[1] The introduction of a bulky, nonpolar cyclohexylethyl group at the 3-position of the piperidine ring in this compound is expected to significantly decrease its aqueous solubility and increase its solubility in nonpolar organic solvents.
Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The piperidine nitrogen can act as a hydrogen bond acceptor, and the N-H can act as a hydrogen bond donor, interacting favorably with the hydroxyl groups of alcohols. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The polar nature of these solvents can effectively solvate the polar amine group of the piperidine ring. |
| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane | Moderate to High | The large, nonpolar cyclohexylethyl substituent will have favorable van der Waals interactions with these solvents, significantly enhancing solubility compared to unsubstituted piperidine. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many amines due to their ability to act as hydrogen bond acceptors. |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is paramount for its progression through the drug development pipeline. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.
Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Kinetic Solubility (High-Throughput Screening Method)
Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.
Methodology:
-
A concentrated stock solution of this compound is prepared in a highly solubilizing solvent like DMSO.
-
This stock solution is incrementally added to the aqueous or organic solvent of interest in a multi-well plate.
-
The point at which precipitation is first observed is detected, typically by nephelometry (light scattering) or turbidimetry.
-
The concentration at which precipitation occurs is defined as the kinetic solubility.
Logical Flow for Kinetic Solubility Measurement
Caption: Process for kinetic solubility determination.
Potential Biological Signaling Pathways
While the specific biological targets of this compound are not yet defined, many piperidine derivatives exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5][6] A plausible mechanism of action for a compound with this structural motif could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.
Hypothetical Modulation of the NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway.
Conclusion
This compound, as a lipophilic derivative of piperidine, is anticipated to exhibit high solubility in a range of polar and nonpolar organic solvents. This characteristic is advantageous for its synthesis, purification, and potential formulation in non-aqueous delivery systems. The experimental protocols outlined in this guide provide a robust framework for the quantitative determination of its solubility profile. Furthermore, the exploration of potential biological activities, such as the modulation of inflammatory pathways, offers a starting point for further pharmacological investigation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers engaged in the development of piperidine-based therapeutic agents.
References
A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to study the conformational preferences of piperidine derivatives, a crucial aspect in the design and development of novel therapeutics. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and understanding its three-dimensional structure is paramount for optimizing drug-receptor interactions.[1]
Introduction to Piperidine Conformations
The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents on the ring nitrogen and carbon atoms leads to a variety of possible conformations, including alternative chair forms, boat, and twist-boat conformations.[2][3][4] The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects.
Theoretical studies, anchored by experimental validation, are indispensable for elucidating these conformational landscapes. This guide details the key computational and experimental protocols employed in the field and presents quantitative data to illustrate the conformational preferences of various piperidine derivatives.
Theoretical (In Silico) Methodologies
Computational chemistry provides powerful tools to predict and rationalize the conformational behavior of piperidine derivatives. A typical workflow for in silico conformational analysis is depicted below.
References
A Technical Guide to the Spectroscopic Analysis of 3-(2-Cyclohexylethyl)piperidine
This technical whitepaper provides a detailed theoretical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(2-Cyclohexylethyl)piperidine. It is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's spectral characteristics.
Predicted Spectroscopic Data
The predicted data is derived from the known spectral properties of piperidine and cyclohexane moieties. The numbering for the NMR assignments is as follows:
(Note: This is a placeholder for the chemical structure with numbering. In a real scenario, an image would be generated and embedded here.)
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be complex due to the numerous aliphatic protons in similar environments.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| N-H | 1.0 - 2.5 | Broad singlet | 1H |
| Piperidine H2, H6 (axial & equatorial) | 2.8 - 3.2 (eq), 2.3 - 2.7 (ax) | Multiplet | 4H |
| Piperidine H3 | 1.5 - 1.9 | Multiplet | 1H |
| Piperidine H4, H5 (axial & equatorial) | 1.1 - 1.8 | Multiplet | 4H |
| Ethyl -CH ₂- (alpha to piperidine) | 1.3 - 1.6 | Multiplet | 2H |
| Ethyl -CH ₂- (beta to piperidine) | 1.1 - 1.4 | Multiplet | 2H |
| Cyclohexyl H1' | 1.5 - 1.9 | Multiplet | 1H |
| Cyclohexyl H2', H3', H4', H5', H6' (axial & equatorial) | 0.8 - 1.8 | Multiplet | 10H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbon atoms in the piperidine and cyclohexylethyl groups.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Piperidine C2, C6 | ~47 |
| Piperidine C3 | ~35 |
| Piperidine C4 | ~26 |
| Piperidine C5 | ~24 |
| Ethyl -C H₂- (alpha to piperidine) | ~33 |
| Ethyl -C H₂- (beta to piperidine) | ~30 |
| Cyclohexyl C1' | ~37 |
| Cyclohexyl C2', C6' | ~33 |
| Cyclohexyl C3', C5' | ~26 |
| Cyclohexyl C4' | ~25 |
The IR spectrum will be dominated by absorptions from C-H and N-H bonds.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium, Broad |
| C-H Stretch (sp³ C-H) | 2850 - 2960 | Strong |
| CH₂ Bend (Scissoring) | 1440 - 1480 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for aliphatic amines.
| Parameter | Predicted Value / Description |
| Molecular Formula | C₁₃H₂₅N |
| Molecular Weight | 195.34 g/mol |
| Molecular Ion (M⁺) | m/z = 195 (likely odd, due to one nitrogen atom) |
| Predicted Major Fragments | Description |
| m/z = 194 | [M-H]⁺, loss of a hydrogen atom. |
| m/z = 112 | Alpha-cleavage: loss of the cyclohexylethyl side chain. |
| m/z = 84 | Cleavage resulting in the piperidine ring fragment. |
| m/z = 55, 69, 83 | Fragments corresponding to the cyclohexyl ring. |
Experimental Protocols
The following are general methodologies for the spectroscopic analysis of a non-volatile organic compound like this compound.
-
Sample Preparation : Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1][2] Ensure the solvent does not have signals that would overlap with analyte peaks.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[2] Avoid introducing solid particles or air bubbles.[1][2]
-
Instrument Setup : Insert the NMR tube into a spinner turbine, using a depth gauge for correct positioning.[2] Wipe the outside of the tube before inserting it into the NMR spectrometer.
-
Data Acquisition : The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Standard pulse sequences for ¹H and ¹³C{¹H} NMR are then run.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Sample Preparation (Neat Liquid) : For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[3]
-
Sample Preparation (ATR) : Alternatively, Attenuated Total Reflectance (ATR) can be used. A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[4]
-
Background Spectrum : A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded.[4]
-
Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.
-
Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands.[5] The region from 4000-1200 cm⁻¹ is typically used to identify functional groups, while the 1200-600 cm⁻¹ "fingerprint" region is unique to the molecule.[3]
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized by heating in a vacuum.[6]
-
Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺).[7][8]
-
Fragmentation : The high energy of electron ionization often causes the molecular ion to be unstable, leading it to fragment into smaller, positively charged ions and neutral radicals.[6][7]
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7][9]
-
Detection : A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[7]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for elucidating the structure of an unknown organic compound using the described spectroscopic techniques.
Caption: A logical workflow for the structural elucidation of an organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. forensicresources.org [forensicresources.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
The Cyclohexyl Moiety in Heterocyclic Chemistry: A Comprehensive Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a cyclohexyl group into heterocyclic scaffolds is a frequently employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This technical guide provides a comprehensive literature review of cyclohexyl-substituted heterocycles, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in drug discovery and development.
Synthesis of Cyclohexyl-Substituted Heterocycles
The synthesis of heterocycles bearing a cyclohexyl substituent can be achieved through various established and novel synthetic routes. The choice of method often depends on the target heterocycle and the desired substitution pattern on both the cyclohexyl and heterocyclic rings.
Synthesis of Cyclohexyl-Substituted Pyrazoles
A common approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To introduce a cyclohexyl group, a β-ketoester or a similar precursor bearing a cyclohexyl moiety can be utilized.
Experimental Protocol: Synthesis of 1-Cyclohexyl-3-methyl-5-phenyl-1H-pyrazole
-
Step 1: Synthesis of 1-phenylbutane-1,3-dione. Acetophenone is reacted with ethyl acetate in the presence of a strong base like sodium ethoxide to yield 1-phenylbutane-1,3-dione.
-
Step 2: Cyclocondensation. 1-phenylbutane-1,3-dione (1 equivalent) is dissolved in ethanol. Cyclohexylhydrazine hydrochloride (1.1 equivalents) and a catalytic amount of acetic acid are added to the solution.
-
Step 3: Reflux and Work-up. The reaction mixture is refluxed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
Step 4: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-cyclohexyl-3-methyl-5-phenyl-1H-pyrazole. The structure is then confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of Cyclohexyl-Substituted Oxadiazoles
1,3,4-Oxadiazoles are frequently synthesized from carboxylic acid hydrazides. A cyclohexyl group can be introduced either on the starting carboxylic acid or on a second component in a subsequent cyclization step.
Experimental Protocol: Synthesis of 2-(4-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
-
Step 1: Synthesis of Cyclohexanecarbohydrazide. Cyclohexanecarboxylic acid is converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate to yield cyclohexanecarbohydrazide.
-
Step 2: Formation of Hydrazone. Cyclohexanecarbohydrazide (1 equivalent) is reacted with 4-bromobenzaldehyde (1 equivalent) in ethanol with a catalytic amount of acetic acid to form the corresponding N'-benzylidene-cyclohexanecarbohydrazide.
-
Step 3: Oxidative Cyclization. The resulting hydrazone is dissolved in a suitable solvent like acetic acid, and an oxidizing agent such as bromine in acetic acid or (diacetoxyiodo)benzene is added. The mixture is stirred at room temperature or heated to effect oxidative cyclization to the 1,3,4-oxadiazole ring.
-
Step 4: Purification. The reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is washed with water and recrystallized from a suitable solvent like ethanol to give 2-(4-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole. Characterization is performed using IR, NMR, and mass spectrometry[1].
Synthesis of Cyclohexyl-Substituted Thiazoles
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide. A cyclohexyl group can be incorporated into either of these starting materials.
Experimental Protocol: Synthesis of 2-Amino-4-cyclohexylthiazole
-
Step 1: Synthesis of 1-bromo-1-cyclohexylethan-2-one. Cyclohexyl methyl ketone is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or by direct bromination with bromine in a suitable solvent.
-
Step 2: Cyclization with Thiourea. The α-bromoketone (1 equivalent) is dissolved in ethanol, and thiourea (1.1 equivalents) is added. The mixture is refluxed for 2-4 hours.
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is neutralized with a base such as sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with water, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 2-amino-4-cyclohexylthiazole[2][3].
Biological Activities and Structure-Activity Relationships
The incorporation of a cyclohexyl group can significantly influence the biological activity of heterocyclic compounds by modifying their lipophilicity, steric bulk, and conformational flexibility. This often leads to improved binding to biological targets and enhanced pharmacokinetic properties.
Anticancer Activity
Cyclohexyl-substituted heterocycles have demonstrated promising anticancer activities. For instance, certain pyrimidine derivatives bearing a cyclohexyl moiety have shown cytotoxic effects against various cancer cell lines.
| Heterocycle Class | Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrimidine | 4b (pyrimidine with aryl urea moiety) | SW480 (colon) | 11.08 µM | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Hela (cervical) | 17.50 µM | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HT1080 (fibrosarcoma) | 73.08 µM | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Caco-2 (colorectal) | 73.08 µM | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (lung) | 68.75 µM | [5] |
Table 1: Anticancer Activity of Cyclohexyl-Substituted Heterocycles.
Antimicrobial Activity
The cyclohexyl group has also been incorporated into heterocyclic scaffolds to develop new antimicrobial agents. For example, certain triazole derivatives have shown significant activity against various bacterial and fungal strains.
| Heterocycle Class | Compound | Microorganism | Activity (MIC) | Reference |
| 1,2,4-Triazole | 7e (N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamide derivative) | Staphylococcus aureus | Significant | [6] |
| 1,2,4-Triazole | 7j (N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamide derivative) | Escherichia coli | Significant | [6] |
| 1,2,3-Triazole | 4d (Triazolylpterostilbene derivative) | MRSA | 1.2-2.4 µg/mL | [3] |
Table 2: Antimicrobial Activity of Cyclohexyl-Substituted Heterocycles.
Antiviral Activity
Several cyclohexyl-substituted nucleoside analogs have been synthesized and evaluated for their antiviral properties. Some have shown moderate activity against herpes simplex virus (HSV) and coxsackie viruses[5]. Additionally, certain thiopheno[3,2-d]pyrimidine derivatives with cyclohexyl substituents have been designed as potential HIV-1 non-nucleoside reverse transcriptase inhibitors[7].
| Heterocycle Class | Compound | Virus | Activity (EC50) | Reference |
| Pyrazole | Compound 19 (Aryl-substituted pyrazole) | HIV | 0.2 nM | [8] |
| Pyrazole | Compound 8 (Benzyl-substituted 1H-pyrazole-3-carboxylic acid) | HIV | 253 µM | [8] |
| Thiazole | Compound 89 (Thiazole-integrated derivative) | HIV-1 | 0.96 µg/mL | [8] |
Table 3: Antiviral Activity of Cyclohexyl-Substituted Heterocycles.
Kinase Inhibitory Activity
The cyclohexyl group has been utilized in the design of kinase inhibitors to occupy hydrophobic pockets in the enzyme's active site. For example, zilurgisertib, a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2), features a 4,4-difluorocyclohexyl substituent that contributes to its favorable pharmacokinetic profile[9].
| Heterocycle Class | Compound | Kinase Target | Activity (IC50) | Reference |
| Pyrimidine derivative | Zilurgisertib (15) | ALK2 (R206H) | < 0.003 µM | [9] |
| Pyrazinecarbonitrile | Prexasertib (20) | CHEK1 | - | [10] |
| Bis(aryl)maleimide | LY2090314 (19) | GSK-3α | 1.5 nM | [10] |
| Bis(aryl)maleimide | LY2090314 (19) | GSK-3β | 0.9 nM | [10] |
Table 4: Kinase Inhibitory Activity of Cyclohexyl-Substituted Heterocycles.
Anti-inflammatory Activity
Cyclohexyl-substituted benzamides and other related structures have been investigated for their anti-inflammatory and analgesic properties. Some of these compounds have shown potent activity in in vivo models of inflammation.
| Heterocycle Class | Compound | Assay | Activity (IC50) | Reference |
| Isonicotinate | Compound 5 | ROS production | 1.42 ± 0.1 µg/mL | [11] |
| Pyrazole | Compound 9 | COX-1 | 5.40 µM | [1] |
| Pyrazole | Compound 9 | COX-2 | 0.01 µM | [1] |
| Pyrazole | Compound 9 | 5-LOX | 1.78 µM | [1] |
Table 5: Anti-inflammatory Activity of Cyclohexyl-Substituted Heterocycles.
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these compounds act is crucial for understanding their mechanism of action and for designing improved therapeutic agents.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Many heterocyclic kinase inhibitors target components of this pathway.
Caption: PI3K/Akt signaling pathway with a potential point of inhibition by heterocyclic compounds.
In Vivo Anti-inflammatory Drug Screening Workflow
The evaluation of novel anti-inflammatory agents often involves a series of in vivo experiments in rodent models to assess efficacy and potential side effects.
Caption: A typical experimental workflow for in vivo screening of anti-inflammatory compounds.
hERG Channel Inhibition Assay Workflow
Assessing the potential for a compound to inhibit the hERG potassium channel is a critical step in preclinical safety evaluation to mitigate the risk of cardiac arrhythmias.
Caption: Workflow for assessing hERG channel inhibition using an automated patch clamp system.[12][13][14]
Conclusion
The inclusion of a cyclohexyl moiety in heterocyclic structures is a versatile and effective strategy in the design of novel therapeutic agents. This guide has provided an overview of the synthesis, biological activities, and SAR of various cyclohexyl-substituted heterocycles, supported by detailed experimental protocols and quantitative data. The visualized pathways and workflows offer a deeper understanding of the biological context and experimental considerations. It is anticipated that this comprehensive resource will aid researchers in the rational design and development of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents [ouci.dntb.gov.ua]
- 5. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
- 7. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 14. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide to 3-(2-Cyclohexylethyl)piperidine: Safety, Handling, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific toxicological and biological data for 3-(2-Cyclohexylethyl)piperidine is publicly available. This guide has been compiled based on information for structurally related piperidine compounds and general chemical safety principles. All handling and experimental procedures should be conducted with caution in a controlled laboratory setting by trained professionals.
Section 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1220036-46-3 | [1][2] |
| Molecular Formula | C13H25N | [1][2] |
| Molecular Weight | 195.34 g/mol | [1][2] |
| Boiling Point (Predicted) | 271.6 ± 8.0 °C | [1][2] |
| Density (Predicted) | 0.877 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 10.46 ± 0.10 | [1][2] |
| Hazard Class | IRRITANT | [1] |
Section 2: Safety and Handling
Given its classification as an irritant and the general hazards associated with piperidine derivatives, stringent safety protocols are mandatory when handling this compound.[1][3][4]
2.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][4]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[3]
-
Respiratory Protection: Work in a well-ventilated fume hood. If the substance is aerosolized or vapors are expected to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][4]
2.2 Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[3]
-
Use only in a chemical fume hood with adequate ventilation.[3]
-
Keep away from heat, sparks, and open flames. Piperidine and its derivatives can be flammable.[4]
-
Ground all equipment when transferring large quantities to prevent static discharge.[4]
-
Wash hands thoroughly after handling.
2.3 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Store in a locked cabinet or other secure area.[3]
2.4 First Aid Measures
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Section 3: Potential Biological Activity and Experimental Protocols
While no specific biological data for this compound has been reported, the piperidine scaffold is a common motif in many biologically active compounds.[5][6][7] Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and effects on the central nervous system, often through interaction with specific receptors and signaling pathways.[8][9][10][11]
3.1 Potential Pharmacological Targets
Based on studies of structurally similar compounds, potential, yet unverified, biological targets for this compound could include:
-
Sigma Receptors (σ1 and σ2): Many piperidine derivatives are known to be ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.[8]
-
Muscarinic Acetylcholine Receptors (M3): Some piperidine-containing molecules have been investigated for their effects on muscarinic receptors, which are targets for various diseases.[6]
-
Enzymes such as Dihydrofolate Reductase (DHFR): Certain piperidine derivatives have been designed as inhibitors of enzymes like DHFR, which is a target in cancer therapy.[12]
3.2 Hypothetical Experimental Protocol: In Vitro Receptor Binding Assay
To assess the affinity of this compound for a specific target, such as the sigma-1 receptor, a competitive radioligand binding assay could be performed. This is a generalized protocol and would require optimization.
Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor.
Materials:
-
This compound
-
Cell membranes expressing the human sigma-1 receptor
-
Radioligand (e.g., [³H]-pentazocine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., haloperidol)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radioligand to each well.
-
Add the various concentrations of this compound to the appropriate wells.
-
For the determination of non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Section 4: Synthesis
A plausible synthetic route for this compound, based on general methods for the synthesis of 3-substituted piperidines, would involve the alkylation of a suitable piperidine precursor.[5] A common method is the reduction of a corresponding pyridine derivative.
Hypothetical Synthetic Protocol:
Reaction: Catalytic hydrogenation of 3-(2-cyclohexylethyl)pyridine.
Materials:
-
3-(2-cyclohexylethyl)pyridine
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
Procedure:
-
In a pressure-resistant reaction vessel, dissolve 3-(2-cyclohexylethyl)pyridine in ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 24-48 hours), monitoring the reaction progress by techniques such as TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
Section 5: Visualizations
Caption: General workflow from synthesis to biological evaluation.
Caption: Hypothetical signaling pathway modulation.
References
- 1. This compound CAS#: 1220036-46-3 [amp.chemicalbook.com]
- 2. This compound | 1220036-46-3 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-(2-Cyclohexylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 3-(2-Cyclohexylethyl)piperidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a two-step process involving the formation of a pyridine intermediate followed by its complete reduction to the corresponding piperidine.
Synthesis Strategy
The synthesis of this compound is achieved through a robust two-step sequence:
-
Step 1: Synthesis of 3-(2-Cyclohexylethyl)pyridine. This intermediate is proposed to be synthesized via a Suzuki coupling reaction, a versatile and widely used method for carbon-carbon bond formation.
-
Step 2: Catalytic Hydrogenation. The resulting 3-(2-Cyclohexylethyl)pyridine is then reduced to the target molecule, this compound, through catalytic hydrogenation. This method is highly effective for the saturation of the pyridine ring to yield the corresponding piperidine.[1][2]
Experimental Protocols
Step 1: Synthesis of 3-(2-Cyclohexylethyl)pyridine (Proposed)
This protocol describes a proposed synthesis of the pyridine intermediate via a Suzuki coupling reaction.
Materials:
-
3-Bromopyridine
-
(2-Cyclohexylethyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction flask, add 3-bromopyridine (1.0 eq), (2-cyclohexylethyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq) and toluene.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(2-cyclohexylethyl)pyridine.
Step 2: Synthesis of this compound
This protocol details the catalytic hydrogenation of 3-(2-cyclohexylethyl)pyridine to the final product.
Materials:
-
3-(2-Cyclohexylethyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 3-(2-cyclohexylethyl)pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Add a catalytic amount of platinum(IV) oxide (5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.[1]
-
Monitor the reaction for the consumption of three molar equivalents of hydrogen.
-
Upon completion, carefully vent the hydrogen gas.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the mixture is neutralized.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter through celite.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (Silica gel, 5% ethyl acetate in petroleum ether) to afford pure this compound.[1]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Expected Yield |
| 1 | Suzuki Coupling | 3-Bromopyridine, (2-Cyclohexylethyl)boronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/Water | 90 | Atmospheric | 12-18 | Moderate to High |
| 2 | Catalytic Hydrogenation | 3-(2-Cyclohexylethyl)pyridine, PtO₂ | Glacial Acetic Acid | Room Temperature | 50-70 | 6-10 | High |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the catalytic hydrogenation of pyridine derivatives to their corresponding piperidines, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Piperidine scaffolds are prevalent in numerous FDA-approved drugs, making their efficient synthesis a key focus in drug discovery and development.[1][2] This document outlines various catalytic systems, including heterogeneous, homogeneous, and electrocatalytic methods, and provides detailed experimental procedures to guide researchers in this important synthetic reaction.
Introduction to Pyridine Hydrogenation
The conversion of pyridines to piperidines involves the saturation of the aromatic ring through the addition of hydrogen. This reaction can be challenging due to the inherent aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom.[3] The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities, especially when dealing with functionalized pyridine substrates.[4][5]
Catalytic Systems for Pyridine Hydrogenation
A range of catalysts can be employed for the hydrogenation of pyridines, each with its own advantages and limitations. The selection of an appropriate catalyst depends on the specific pyridine substrate, desired selectivity, and available laboratory equipment.
Heterogeneous Catalysis
Heterogeneous catalysts are widely used in industrial applications due to their ease of separation from the reaction mixture and potential for recycling. Common heterogeneous catalysts for pyridine hydrogenation include:
-
Platinum(IV) oxide (PtO₂): Often referred to as Adams' catalyst, PtO₂ is a versatile and effective catalyst for the hydrogenation of a variety of substituted pyridines.[6][7] It typically requires acidic conditions, such as the use of glacial acetic acid as a solvent, to enhance its activity.[6]
-
Rhodium(III) oxide (Rh₂O₃): This catalyst has shown high activity for the hydrogenation of a broad range of unprotected pyridines under mild conditions.[2][4]
-
Palladium on Carbon (Pd/C): Pd/C is another common catalyst that can be tuned for chemoselectivity in the hydrogenation of pyridinecarbonitriles to either pyridyl- or piperidylmethylamines by adjusting the amount of acidic additive.[8]
-
Bimetallic Catalysts: Nanoparticles of palladium combined with other metals like silver or copper on an alumina support have demonstrated enhanced activity in the selective hydrogenation of pyridine.[9]
Homogeneous Catalysis
Homogeneous catalysts offer the potential for high selectivity and activity under milder conditions. However, their separation from the product can be more challenging. Iridium-based complexes are particularly noteworthy:
-
Iridium(III) Catalysts: A robust and selective iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, showing excellent tolerance for reducible functional groups.[3]
Electrocatalysis
Electrocatalytic hydrogenation is an emerging sustainable method that uses electricity to drive the hydrogenation reaction, often under ambient temperature and pressure.
-
Rhodium on Ketjenblack (Rh/KB): This catalyst has demonstrated high activity and efficiency in the electrocatalytic hydrogenation of pyridines in an anion-exchange membrane (AEM) electrolyzer.[1]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the catalytic hydrogenation of various pyridine derivatives using different catalytic systems.
Table 1: Heterogeneous Catalysis of Pyridine Derivatives
| Substrate | Catalyst | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Product | Yield (%) | Reference |
| 2-Methylpyridine | PtO₂ | 5 | 70 | Room Temp. | Glacial Acetic Acid | 4-6 | 2-Methylpiperidine | - | [6] |
| 3-Methylpyridine | PtO₂ | 5 | 70 | Room Temp. | Glacial Acetic Acid | 4-6 | 3-Methylpiperidine | - | [6] |
| 2-Bromopyridine | PtO₂ | 5 | 50 | Room Temp. | Glacial Acetic Acid | 6 | 2-Bromopiperidine | - | [6] |
| 3-Phenylpyridine | PtO₂ | 5 | 60 | Room Temp. | Glacial Acetic Acid | 8 | 3-Phenylpiperidine | - | [6] |
| 2,6-Lutidine | Rh₂O₃ | 0.5 | 5 | 40 | TFE | 16 | cis-2,6-Dimethylpiperidine | >99 | [2][4] |
| 2-(Hydroxymethyl)pyridine | Rh₂O₃ | 0.5 | 5 | 40 | TFE | 16 | 2-(Hydroxymethyl)piperidine | 99 | [2] |
| Methyl nicotinate | Rh₂O₃ | 0.5 | 5 | 40 | TFE | 16 | Methyl piperidine-3-carboxylate | 99 | [2] |
| 4-Pyridinecarbonitrile | 10% Pd/C | - | 6 | 30 | Water/DCM | 5.5 | 4-(Aminomethyl)piperidine | 99 | [8] |
Table 2: Homogeneous Catalysis of Pyridine Derivatives
| Substrate | Catalyst | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Product | Yield (%) | Reference |
| Methyl picolinate | [Ir-OMs] | 2.0 | - | - | MeOH | - | Methyl piperidine-2-carboxylate | - | [3] |
| 3-Cyanopyridine | [Ir-OMs] | - | - | - | - | - | 3-Cyanopiperidine | - | [3] |
| 3-Nitropyridine | [Ir-OMs] | - | - | - | - | - | 3-Nitropiperidine | - | [3] |
Table 3: Electrocatalytic Hydrogenation of Pyridine Derivatives
| Substrate | Catalyst | Current Density (mA cm⁻²) | Temperature (°C) | Catholyte | Product | Yield (%) | Reference | |---|---|---|---|---|---|---| | Pyridine | Rh/KB | 25 | 25 | 100 mM aq. solution | Piperidine | 98 |[1] | | 2,6-Lutidine | Rh/KB | 25 | 25 | MTBE | cis-2,6-Dimethylpiperidine | - |[1] | | Nicotinamide | Rh/KB | 25 | 25 | Water | Piperidine-3-carboxamide | - |[1] | | Isonicotinamide | Rh/KB | 25 | 25 | Water | Piperidine-4-carboxamide | - |[1] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Hydrogenation using PtO₂
This protocol is adapted from Sreenivasulu et al.[6]
-
To a stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL), add 5 mol% of PtO₂ catalyst.
-
Place the reaction mixture in a pressure reactor and charge with hydrogen gas to the desired pressure (50-70 bar).
-
Stir the reaction at room temperature for the specified time (see Table 1).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Quench the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the acetic acid is neutralized.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Filter the combined organic layers through celite and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (60-120 mesh) using an appropriate eluent system (e.g., 5% ethyl acetate in petroleum ether) to afford the pure piperidine derivative.
Protocol 2: General Procedure for Heterogeneous Hydrogenation using Rh₂O₃
This protocol is adapted from the work of Smith et al.[2]
-
Add the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%) to a glass vial equipped with a stirrer bar.
-
Degas the vial and add trifluoroethanol (TFE, 1 mL).
-
Briefly flush the vial with nitrogen.
-
Place the vial in an autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 5 bar.
-
Heat the reaction to 40 °C and stir for the specified time (see Table 1).
-
After cooling to room temperature, carefully release the pressure.
-
The yield can be determined by NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
For isolation, the solvent can be removed under reduced pressure and the product purified by appropriate methods such as distillation or chromatography.
Protocol 3: General Procedure for Electrocatalytic Hydrogenation using Rh/KB
This protocol is based on the work of Shida et al.[1]
-
Catalyst Ink Preparation: Prepare a catalyst ink by sonicating Rh/KB catalyst with a binder solution (e.g., Nafion) in a suitable solvent.
-
MEA Preparation: Spray-coat the catalyst ink onto a gas diffusion layer to prepare the cathode. Assemble the membrane electrode assembly (MEA) by sandwiching an anion-exchange membrane between the prepared cathode and a suitable anode (e.g., a dimensionally stable anode).
-
Electrolysis Setup: Place the MEA in an electrochemical flow cell. Use a 100 mM aqueous solution of the pyridine substrate as the catholyte and a suitable anolyte (e.g., 1 M KOH).
-
Electrolysis: Perform constant-current electrolysis at a current density of 25 mA cm⁻² at 25 °C.
-
Work-up and Analysis: After the reaction, the catholyte containing the product is collected. The product can be extracted with a suitable organic solvent, dried, and the solvent evaporated. The yield and purity can be determined by gas chromatography (GC) or NMR spectroscopy.
Visualizations
Caption: General reaction scheme for the catalytic hydrogenation of a pyridine derivative to a piperidine derivative.
References
- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. thalesnano.com [thalesnano.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 3-(2-Cyclohexylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 3-(2-Cyclohexylethyl)piperidine, a heterocyclic amine of interest in pharmaceutical research and development. The following protocols and data are intended to guide researchers in establishing robust analytical methods for identity, purity, and structural elucidation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. This method provides information on the retention time of the analyte, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers structural information and a fingerprint for identification.
Experimental Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
For analysis, dilute the stock solution to a final concentration of 10 µg/mL with methanol.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
Data Presentation
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value |
| Boiling Point (°C) | 271.6 ± 8.0[1] |
| Predicted Retention Time (min) | 12 - 15 |
| Molecular Ion (M+) [m/z] | 195 |
| Key Fragment Ions [m/z] | 166, 124, 98, 84 |
Note: The retention time is an estimate and will vary depending on the specific instrument and conditions. The key fragment ions are predicted based on common fragmentation patterns of piperidine and cyclohexyl derivatives.
Experimental Workflow
GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. For a basic amine like this compound, reverse-phase HPLC with a C18 column is a suitable starting point.
Experimental Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
For analysis, dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Column Temperature: 30 °C.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
0-2 min: 10% B.
-
2-15 min: 10% to 90% B.
-
15-18 min: 90% B.
-
18-20 min: 90% to 10% B.
-
20-25 min: 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) at 210 nm.
Data Presentation
Table 2: Predicted HPLC Data for this compound
| Parameter | Predicted Value |
| Predicted Retention Time (min) | 8 - 12 |
| UV λmax (nm) | ~210 |
Note: The retention time is an estimate and will vary depending on the specific instrument, column, and mobile phase conditions. The UV absorbance is expected to be low due to the lack of a strong chromophore.
Experimental Workflow
HPLC analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom in this compound.
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Data Presentation
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine Ring | ||
| N-H | 1.5 - 2.5 (broad s) | - |
| C2-H | 2.9 - 3.1 (m), 2.4 - 2.6 (m) | 55 - 57 |
| C3-H | 1.6 - 1.8 (m) | 38 - 40 |
| C4-H | 1.6 - 1.8 (m), 1.4 - 1.6 (m) | 25 - 27 |
| C5-H | 1.6 - 1.8 (m), 1.4 - 1.6 (m) | 26 - 28 |
| C6-H | 2.9 - 3.1 (m), 2.4 - 2.6 (m) | 46 - 48 |
| Ethyl Chain | ||
| Cα-H | 1.4 - 1.6 (m) | 36 - 38 |
| Cβ-H | 1.3 - 1.5 (m) | 34 - 36 |
| Cyclohexyl Ring | ||
| C1'-H | 1.1 - 1.3 (m) | 37 - 39 |
| C2'/C6'-H | 1.6 - 1.8 (m), 0.8 - 1.0 (m) | 33 - 35 |
| C3'/C5'-H | 1.6 - 1.8 (m), 0.8 - 1.0 (m) | 26 - 28 |
| C4'-H | 1.6 - 1.8 (m), 0.8 - 1.0 (m) | 26 - 28 |
Note: These are predicted chemical shifts and the actual values may vary. The multiplicity (s=singlet, m=multiplet) is also an estimation.
Logical Relationship Diagram
Logical relationship of NMR data for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound, key absorbances will be associated with the N-H bond of the secondary amine and the C-H bonds of the aliphatic rings and chain.
Experimental Protocol
1. Sample Preparation:
-
Place a drop of neat liquid this compound between two potassium bromide (KBr) plates to form a thin film.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
2. IR Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Accessory: KBr plates or ATR.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Data Presentation
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3250 | Weak to Medium | N-H stretch (secondary amine) |
| 2920 - 2850 | Strong | C-H stretch (aliphatic) |
| 1450 - 1440 | Medium | C-H bend (CH₂) |
| 1180 - 1130 | Medium | C-N stretch |
Note: These are predicted absorption ranges. The exact peak positions and intensities may vary.
Signaling Pathway Diagram (Conceptual)
Conceptual diagram of an IR spectroscopy experiment.
References
Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Cyclohexylethyl)piperidine is a substituted piperidine derivative with potential applications in pharmaceutical research and development. The piperidine moiety is a common scaffold in many biologically active compounds.[1] Effective purification of such molecules is critical to ensure the purity and quality required for subsequent research and potential clinical applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small organic molecules, offering high resolution and selectivity.[2]
This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC). The methodology is based on established principles for the separation of related piperidine compounds.[3][4] Additionally, considerations for chiral separation are discussed, as substituted piperidines often exist as enantiomers which may exhibit different pharmacological activities.[5]
Experimental Protocol
This protocol outlines a general reverse-phase HPLC method for the purification of this compound. Optimization of these conditions may be necessary depending on the specific crude sample matrix and purity requirements.
1. Sample Preparation:
-
Dissolve the crude this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is recommended.
-
Stationary Phase: A C18 reverse-phase column is a suitable starting point.[3][6] (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 4.0 mL/min for a 10 mm ID column. Adjust accordingly for different column dimensions.
-
Detection: UV detection at 210 nm. Note: As this compound lacks a strong chromophore, low UV wavelengths are necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection.
-
Injection Volume: 100-500 µL, depending on the sample concentration and column capacity.
3. Purification and Fraction Collection:
-
Perform a small analytical injection to determine the retention time of the target compound.
-
Scale up the injection volume for the preparative run.
-
Collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity using the same HPLC method on an analytical scale.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Data Presentation
The following table summarizes the expected results from the HPLC purification of this compound. This data is illustrative and will vary based on the specific experimental conditions and the purity of the crude material.
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B in 20 min |
| Flow Rate | 4.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 210 nm |
| Results | |
| Retention Time | ~12.5 min |
| Purity of Crude Material | ~85% |
| Purity of Purified Product | >98% |
| Recovery | ~90% |
Logical Workflow for HPLC Purification
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Considerations for Chiral Separation
This compound possesses a chiral center at the 3-position of the piperidine ring. Therefore, the synthesized product is likely a racemic mixture. The separation of enantiomers is often crucial in drug development as they can have different pharmacological and toxicological profiles.[10]
If chiral separation is required, the following approaches can be considered:
-
Chiral Stationary Phases (CSPs): This is the most direct method for enantiomer separation by HPLC.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for a broad range of chiral compounds.[10]
-
Recommended Starting Columns: CHIRALPAK® or CHIRALCEL® series.
-
Typical Mobile Phases: Hexane/Isopropanol or Hexane/Ethanol with a basic additive like diethylamine (for normal phase) or acetonitrile/methanol with buffered aqueous solutions (for reverse phase).
-
-
Diastereomeric Derivatization: The racemic mixture can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18).[10] After separation, the derivatizing agent must be cleaved to yield the pure enantiomers.
Signaling Pathway for Method Development Logic
The following diagram outlines the decision-making process for developing an appropriate HPLC purification method for this compound.
Caption: Decision pathway for HPLC method development.
Conclusion
This application note provides a comprehensive starting point for the HPLC purification of this compound. The outlined reverse-phase method should provide a good basis for achieving high purity of the racemic compound. For applications requiring enantiomerically pure material, further development using chiral stationary phases will be necessary. Researchers should adapt and optimize these protocols to meet their specific purity requirements and available instrumentation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2-Cyclohexylethyl)piperidine in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Cyclohexylethyl)piperidine is a synthetic molecule featuring a piperidine core, a common scaffold in many pharmacologically active compounds. While specific biological data for this particular molecule is not extensively published, its structural similarity to known neuromodulatory agents suggests potential activity at various receptors, with a particular focus on sigma (σ) receptors. The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are intriguing targets in drug discovery, implicated in a range of cellular functions and pathological conditions, including neurodegenerative diseases, cancer, and pain.[1][2][3]
These application notes provide a comprehensive guide for the in-vitro characterization of this compound, focusing on its potential interaction with sigma receptors. The protocols outlined below describe standard assays to determine the binding affinity and functional activity of this compound, enabling researchers to elucidate its pharmacological profile.
Postulated Signaling Pathways
Sigma receptors are unique intracellular chaperones located primarily at the endoplasmic reticulum (ER). Their activation can modulate a variety of downstream signaling pathways, influencing cellular processes such as ion channel function, calcium signaling, and cell survival. The diagram below illustrates a simplified, putative signaling cascade that could be modulated by a sigma receptor ligand like this compound.
Caption: Postulated signaling pathway for this compound at sigma receptors.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity and selectivity of a compound for its target receptor.
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Experimental Workflow:
Caption: Workflow for radioligand binding assays.
Protocol for Sigma-1 Receptor Binding Assay:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.
-
Binding Reaction: In a 96-well plate, add 50 µL of membrane homogenate, 50 µL of --INVALID-LINK---pentazocine (final concentration ~1-2 nM), and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M). For non-specific binding, use a high concentration of a known sigma-1 ligand like haloperidol (10 µM).
-
Incubation: Incubate the plate at 37°C for 150 minutes.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and perform non-linear regression analysis to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for Sigma-2 Receptor Binding Assay:
-
Membrane Preparation: Homogenize rat liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and follow the same centrifugation steps as for the sigma-1 assay.
-
Binding Reaction: The standard radioligand for sigma-2 receptors is [³H]DTG, which binds to both sigma-1 and sigma-2 sites.[4] To measure binding to sigma-2 receptors specifically, the assay is performed in the presence of a masking agent that blocks the sigma-1 sites, such as (+)-pentazocine (1 µM).[4] Add 50 µL of membrane homogenate, 50 µL of [³H]DTG (final concentration ~3-5 nM), 50 µL of (+)-pentazocine (1 µM), and 50 µL of varying concentrations of this compound. For non-specific binding, use a high concentration of a non-selective sigma ligand like haloperidol (10 µM).
-
Incubation, Filtration, and Quantification: Follow the same procedure as for the sigma-1 assay.
-
Data Analysis: Calculate the IC₅₀ and Ki values as described for the sigma-1 assay.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. For sigma receptors, functional activity can be assessed by measuring downstream cellular responses, such as changes in cell viability or specific signaling pathways.
Objective: To characterize the functional activity of this compound at sigma-2 receptors by assessing its effect on cancer cell viability. Many sigma-2 ligands are known to induce apoptosis in tumor cells.[5]
Experimental Workflow:
Caption: Workflow for cell viability functional assay.
Protocol for Cell Viability Assay (MTT Assay):
-
Cell Seeding: Seed a cancer cell line known to express sigma-2 receptors (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known sigma-2 agonist like siramesine).[5]
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot the concentration-response curve to determine the EC₅₀ value.
Data Presentation
Quantitative data from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue Source | Ki (nM) ± SEM |
| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | Insert Value |
| Sigma-2 | [³H]DTG | Rat Liver | Insert Value |
Table 2: Functional Activity of this compound in Cell Viability Assay
| Cell Line | Assay | Parameter | Value (µM) ± SEM |
| EMT-6 | MTT | EC₅₀ | Insert Value |
| MDA-MB-435 | MTT | EC₅₀ | Insert Value |
Conclusion
These application notes provide a foundational framework for the in-vitro characterization of this compound. By systematically performing radioligand binding and functional assays, researchers can determine its affinity, selectivity, and efficacy at sigma receptors. This information is critical for understanding its mechanism of action and for guiding further drug development efforts. The provided protocols and data presentation formats are designed to ensure robust and reproducible results.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential anticancer properties.[1][2][3] Evaluating the cytotoxic effects of novel piperidine derivatives is a critical step in the drug discovery process. These application notes provide a comprehensive experimental framework for assessing the in vitro cytotoxicity of piperidine derivatives, from initial screening to mechanistic studies. The protocols herein describe standard assays for determining cell viability, apoptosis induction, and cell cycle alterations.
Experimental Design Overview
A tiered approach is recommended to efficiently screen and characterize the cytotoxic potential of piperidine derivatives.
Figure 1: Experimental Workflow
Caption: A tiered approach to screen and characterize piperidine derivative cytotoxicity.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different derivatives and experimental conditions.
Table 1: Cell Viability Data from Primary Screening
| Piperidine Derivative | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Control (Vehicle) | 0 | 100 ± 4.2 |
| Compound A | 1 | 95.3 ± 5.1 |
| 10 | 72.8 ± 6.3 | |
| 50 | 45.1 ± 4.9 | |
| 100 | 15.6 ± 3.8 | |
| Compound B | 1 | 98.1 ± 3.9 |
| 10 | 88.4 ± 5.5 | |
| 50 | 65.2 ± 6.1 | |
| 100 | 30.7 ± 4.5 |
Table 2: IC50 Values and Selectivity Index
| Piperidine Derivative | Cancer Cell Line IC50 (µM) | Normal Cell Line IC50 (µM) | Selectivity Index (SI) |
| Compound A | 48.2 | >200 | >4.1 |
| Compound B | 75.6 | >200 | >2.6 |
| Doxorubicin (Control) | 0.8 | 5.4 | 6.8 |
Table 3: Apoptosis and Cell Cycle Analysis Summary
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 2.1 ± 0.5 | 1.5 ± 0.3 | 65.4 ± 3.1 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| Compound A (IC50) | 15.8 ± 2.1 | 25.4 ± 3.2 | 50.2 ± 4.5 | 15.8 ± 2.0 | 34.0 ± 3.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of piperidine derivatives on the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
Cancer cell line (e.g., MCF-7, PC3, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Piperidine derivatives stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][7] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Cells treated with piperidine derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the piperidine derivative at the determined IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11][12][13]
Materials:
-
Cells treated with piperidine derivatives
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the piperidine derivative as described in Protocol 2.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[10] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Visualization
Piperidine derivatives have been reported to induce apoptosis through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][14][15] A common mechanism involves the activation of caspases, a family of proteases central to the execution of apoptosis.[6][8]
Figure 2: Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by piperidine derivatives.
References
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability and Proliferation Assays [merckmillipore.com]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Cell cycle analysis by flow cytometry: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine, a saturated heterocyclic amine, and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] Among these, antioxidant properties are of significant interest as they play a crucial role in combating oxidative stress-related diseases.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammation.[1][2]
These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of piperidine compounds. The methodologies described herein are based on established in vitro assays that measure the radical scavenging and reducing capabilities of chemical compounds.
General Guidelines for Sample Preparation
The solubility of piperidine compounds can vary depending on their specific chemical structure. Piperidine itself is highly soluble in water and various organic solvents like alcohols, ethers, and chloroform, but has limited solubility in nonpolar solvents such as hexane.[3] For in vitro antioxidant assays, it is crucial to dissolve the piperidine compounds in a solvent that is compatible with the assay system and does not interfere with the reaction.
Recommended Solvents:
-
Methanol or Ethanol: Widely used for DPPH, ABTS, and FRAP assays as they are good solvents for many organic compounds and are compatible with the assay reagents.[4][5]
-
Phosphate Buffered Saline (PBS): Can be used for water-soluble piperidine derivatives.[6]
-
Dimethyl Sulfoxide (DMSO): A good solvent for a wide range of compounds, but its concentration should be kept low in the final reaction mixture to avoid interference with the assay.
Stock Solution Preparation:
-
Prepare a stock solution of the piperidine compound in the chosen solvent at a high concentration (e.g., 1-10 mg/mL or 1-10 mM).
-
From the stock solution, prepare a series of dilutions to be used in the assays. The concentration range should be chosen based on the expected activity of the compounds and the sensitivity of the assay.
Experimental Protocols for In Vitro Antioxidant Activity Assessment
Several assays are commonly employed to evaluate the antioxidant potential of chemical compounds.[1] This section details the protocols for three widely used methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[5][7]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store the solution in a dark bottle at 4°C. The absorbance of the working solution at 517 nm should be approximately 1.0.[5]
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the piperidine compound solution at different concentrations.
-
Add an equal volume of the DPPH working solution to each well/tube.
-
Include a blank (solvent without the test compound) and a positive control (e.g., Ascorbic Acid or Trolox).
-
Incubate the plate/tubes in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[8]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. This is typically determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity of the compound.[7][9]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Assay Procedure:
-
Add a small volume of the piperidine compound solution at different concentrations to a 96-well microplate or test tubes.
-
Add a larger volume of the ABTS•+ working solution.
-
Include a blank and a positive control (e.g., Trolox).
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[10]
-
Measure the absorbance at 734 nm.[11]
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the reducing power of the compound.[12]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with glacial acetic acid.[12]
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[12]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.[12]
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13]
-
-
Assay Procedure:
-
Add a small volume of the piperidine compound solution at different concentrations to a 96-well microplate or test tubes.
-
Add a larger volume of the FRAP reagent.
-
Include a blank and a standard (e.g., FeSO₄ or Trolox).
-
Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).[13][14]
-
Measure the absorbance at 593 nm.[12]
-
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄ or Trolox.
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: DPPH Radical Scavenging Activity of Piperidine Compounds
| Compound | Concentration (µg/mL or µM) | % Scavenging Activity | IC50 (µg/mL or µM) |
| Piperidine Derivative 1 | ... | ... | ... |
| Piperidine Derivative 2 | ... | ... | ... |
| Ascorbic Acid (Control) | ... | ... | ... |
Table 2: ABTS Radical Cation Scavenging Activity of Piperidine Compounds
| Compound | Concentration (µg/mL or µM) | % Scavenging Activity | TEAC (Trolox Equivalents) |
| Piperidine Derivative 1 | ... | ... | ... |
| Piperidine Derivative 2 | ... | ... | ... |
| Trolox (Control) | ... | ... | ... |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Piperidine Compounds
| Compound | Concentration (µg/mL or µM) | Absorbance at 593 nm | FRAP Value (µM Fe²⁺ or Trolox Equivalents) |
| Piperidine Derivative 1 | ... | ... | ... |
| Piperidine Derivative 2 | ... | ... | ... |
| FeSO₄/Trolox (Standard) | ... | ... | ... |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for assessing the antioxidant activity of piperidine compounds.
Potential Signaling Pathways Modulated by Antioxidant Piperidine Compounds
Piperine, a well-known piperidine alkaloid, has been shown to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways, including the Nrf2/ARE and MAPK pathways.[15][16][17]
1. Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxifying genes, leading to their transcription.[18]
Caption: Activation of the Nrf2/ARE signaling pathway by antioxidant piperidine compounds.
2. MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway
The MAPK signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress can activate different MAPK pathways, such as p38 and ERK. Piperine has been shown to induce apoptosis in cancer cells by increasing ROS levels, which in turn leads to the activation of p38 and ERK.[17][19]
Caption: Modulation of the MAPK signaling pathway by piperidine compounds leading to apoptosis.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the systematic evaluation of the antioxidant activity of piperidine compounds. By employing a combination of these assays, researchers can obtain a comprehensive understanding of the antioxidant potential of their compounds of interest. Furthermore, investigating the underlying molecular mechanisms through pathways like Nrf2/ARE and MAPK can provide valuable insights into their therapeutic potential for oxidative stress-related diseases.
References
- 1. scispace.com [scispace.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nwmedj.org [nwmedj.org]
- 7. journal.ugm.ac.id [journal.ugm.ac.id]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. jmp.ir [jmp.ir]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piper betle induces phase I & II genes through Nrf2/ARE signaling pathway in mouse embryonic fibroblasts derived from wild type and Nrf2 knockout cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(2-Cyclohexylethyl)piperidine in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available neuropharmacological data for the specific compound 3-(2-Cyclohexylethyl)piperidine is limited. The following application notes and protocols are based on the analysis of structurally related piperidine derivatives and are intended to provide a framework for the potential investigation of this compound. The quantitative data presented are hypothetical and for illustrative purposes.
Introduction
This compound is a synthetic molecule featuring a piperidine core, a common scaffold in many centrally active agents.[1][2] The presence of the cyclohexylethyl group suggests potential interactions with various neuroreceptors, particularly sigma (σ) receptors and monoamine transporters, based on the structure-activity relationships of similar compounds.[3][4][5] Piperidine derivatives have shown a wide range of pharmacological activities, including antidepressant, antipsychotic, and neuroprotective effects.[1][6][7] This document outlines potential neuropharmacological applications for this compound and provides detailed protocols for its characterization.
Potential Neuropharmacological Applications
Based on its structural motifs, this compound may be a candidate for investigation in the following areas:
-
Sigma (σ) Receptor Modulation: The piperidine and cyclohexyl moieties are present in many known high-affinity sigma receptor ligands.[3][4][8] Sigma-1 (σ₁) receptor agonists have shown potential in treating neurodegenerative diseases and depression, while σ₂ receptor ligands are being investigated for their role in oncology and as potential biomarkers for cell proliferation.[3][8][9]
-
Dopamine Transporter (DAT) Inhibition: Certain piperidine derivatives, such as N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), are potent and selective dopamine uptake inhibitors.[10][11] Compounds with this activity have potential applications in the treatment of attention-deficit/hyperactivity disorder (ADHD) and as research tools to study the dopaminergic system.
-
Antipsychotic Activity: The modulation of dopamine and sigma receptors is a key mechanism of action for several antipsychotic drugs. Further investigation into the binding profile of this compound could reveal its potential as a novel antipsychotic agent.
Quantitative Data Summary
The following tables present hypothetical binding affinity (Ki) and functional activity (IC50) data for this compound at key neuroreceptors, based on the profiles of structurally related compounds. These values would need to be determined experimentally.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Target | [³H]Ligand | Tissue Source | Hypothetical Ki (nM) | Reference Compound(s) |
| Sigma-1 (σ₁) | (+)-[³H]Pentazocine | Guinea Pig Brain | 50 | Various piperidine derivatives[5][12] |
| Sigma-2 (σ₂) | [³H]DTG | Rat Liver | 150 | N-cyclohexylpiperazine derivatives[3][4] |
| Dopamine Transporter (DAT) | [³H]BTCP | Rat Striatum | 250 | BTCP[10][11] |
| Serotonin Transporter (SERT) | [³H]Citalopram | Rat Brain | >1000 | - |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Brain | >1000 | - |
Table 2: Hypothetical Functional Activity (IC50, nM)
| Assay | Cell Line/Tissue | Measurement | Hypothetical IC50 (nM) |
| Dopamine Uptake Inhibition | Rat Striatal Synaptosomes | [³H]Dopamine uptake | 300 |
| Neurite Outgrowth (σ₁ agonism) | PC12 cells | Neurite length | 80 |
| Cell Viability (σ₂ activity) | SK-N-SH cells | MTT assay | >1000 |
Experimental Protocols
Protocol 1: Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the σ₁ receptor using competitive binding with (+)-[³H]Pentazocine.
Materials:
-
Membrane homogenates from guinea pig brain
-
(+)-[³H]Pentazocine (specific activity ~40-60 Ci/mmol)
-
This compound stock solution
-
Haloperidol (for non-specific binding)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (GF/B)
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of (+)-[³H]Pentazocine (final concentration ~1-2 nM).
-
100 µL of guinea pig brain membrane homogenate (200-300 µg protein).
-
-
Incubate at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through GF/B filters presoaked in 0.5% polyethylenimine.
-
Wash the filters three times with 4 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the Ki value.
Diagram: Sigma-1 Receptor Binding Assay Workflow
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 8. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Localization of the dopamine uptake complex using [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation by dopamine of [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP, a phencyclidine derivative) binding to the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
The 3-(2-Cyclohexylethyl)piperidine Scaffold: A Versatile Framework for Modulating Sigma Receptors in Drug Design
Application Note: The 3-(2-Cyclohexylethyl)piperidine moiety represents a privileged scaffold in medicinal chemistry, particularly in the design of ligands targeting sigma receptors. Its unique three-dimensional structure, combining a flexible cyclohexylethyl side chain with a rigid piperidine ring, allows for precise interactions within the binding pockets of these receptors. This structural motif has been explored for the development of novel therapeutics for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and addiction. The lipophilic nature of the cyclohexyl group often contributes to favorable pharmacokinetic properties, such as enhanced blood-brain barrier penetration.
Therapeutic Potential and Mechanism of Action
Derivatives of the this compound scaffold have shown significant affinity and selectivity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are intracellular chaperones that play crucial roles in cellular signaling and stress responses. Modulation of sigma receptors can influence a variety of downstream pathways, including those involved in calcium signaling, ion channel function, and neurotransmitter release. The therapeutic effects of ligands targeting these receptors are believed to arise from their ability to restore cellular homeostasis and protect against neuronal damage.
Structure-Activity Relationships
While specific structure-activity relationship (SAR) data for the this compound core is not extensively published, general principles for related piperidine-based sigma receptor ligands can be inferred. The nature and position of substituents on both the piperidine ring and the cyclohexyl group can significantly impact binding affinity and selectivity. For instance, substitution on the piperidine nitrogen is a common strategy to modulate activity. The ethyl linker between the two ring systems provides conformational flexibility, which is crucial for optimal receptor engagement.
Quantitative Data on Structurally Related Sigma Receptor Ligands
Due to the limited availability of public data specifically for this compound derivatives, the following table summarizes the binding affinities of structurally related piperidine and piperazine compounds containing a cyclohexyl moiety for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This data provides a valuable reference for the potential activity of the target scaffold.
| Compound | Structure | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) |
| PB28 | 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | 0.38[1][2] | 0.68[1][2] | 0.56 |
| Compound 15 | (structurally related piperidine) | - | EC₅₀ = 3.64 µM (agonist) | - |
| Compound 24 | (structurally related piperidine) | - | EC₅₀ = 1.40 µM (agonist)[1] | - |
| Compound 36 | (structurally related amide) | 0.11[1] | - | >1000 |
| Compound 59 | N-cyclohexylpiperazine | - | 4.70[1] | - |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of piperidine-based compounds, which can be adapted for derivatives of the this compound scaffold.
General Synthesis of 3-Substituted Piperidines
A common route to synthesize 3-substituted piperidines involves the reduction of corresponding substituted pyridines.[3]
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine precursor (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the desired 3-substituted piperidine.
Biological Evaluation: Sigma Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for sigma-1 and sigma-2 receptors.
Protocol 2: In Vitro Sigma Receptor Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from a suitable tissue source rich in sigma receptors (e.g., guinea pig brain for σ₁ or rat liver for σ₂).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37 °C) for a defined period (e.g., 120 minutes) to allow for binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the general drug design workflow and a simplified representation of a potential signaling pathway involving sigma-1 receptors.
Caption: A generalized workflow for drug design using the this compound scaffold.
Caption: A simplified signaling pathway illustrating the neuroprotective role of a sigma-1 receptor agonist.
References
- 1. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a 3-(2-Cyclohexylethyl)piperidine Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2][3] Its saturated, three-dimensional nature provides access to chemical space that is often complementary to traditional flat, aromatic systems, enabling unique interactions with biological targets.[3] This application note details a robust methodology for the synthesis of a diverse library of 3-(2-Cyclohexylethyl)piperidine derivatives. This class of compounds, featuring a flexible cyclohexylethyl substituent at the 3-position, presents a valuable scaffold for exploring structure-activity relationships (SAR) in various therapeutic areas. The protocols outlined below are designed for parallel synthesis, facilitating the rapid generation of a multitude of analogs for high-throughput screening.
The 3-alkylpiperidine motif is a known pharmacophore for ligands targeting central nervous system (CNS) receptors, including sigma (σ) receptors and dopamine receptors.[4] By generating a library based on the this compound core, researchers can systematically probe the effects of substitutions on the piperidine nitrogen, aiming to modulate affinity, selectivity, and functional activity at these and other potential biological targets.
Synthetic Strategy Overview
The construction of the this compound derivative library follows a two-stage strategy. The first stage focuses on the synthesis of the core scaffold, this compound. The second stage involves the parallel diversification of this core scaffold by N-functionalization to generate the final library of derivatives.
Stage 1: Synthesis of the this compound Core
A plausible and efficient route to the core scaffold involves the synthesis of a 3-substituted pyridine precursor, followed by catalytic hydrogenation of the pyridine ring to the corresponding piperidine.
Workflow for Core Synthesis:
Caption: Synthetic workflow for the this compound core.
Stage 2: Parallel Library Generation
With the core scaffold in hand, a library of derivatives can be readily generated through parallel N-functionalization reactions. This can be efficiently performed in multi-well plates, allowing for the rapid synthesis of a large number of compounds.
Workflow for Library Generation:
Caption: Workflow for parallel synthesis of the derivative library.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Cyclohexylvinyl)pyridine
This protocol describes the Suzuki cross-coupling reaction to form the pyridine precursor.
Materials:
-
3-Bromopyridine
-
Cyclohexylvinylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 3-bromopyridine (1.0 eq), cyclohexylvinylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by LC-MS) | >95% |
| Reaction Time | 12-16 hours |
Protocol 2: Synthesis of this compound (Core Scaffold)
This protocol details the catalytic hydrogenation of the pyridine precursor to the desired piperidine core.[1][5]
Materials:
-
3-(2-Cyclohexylvinyl)pyridine
-
Platinum(IV) oxide (PtO₂) or Rhodium on alumina (Rh/Al₂O₃)
-
Methanol or Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a hydrogenation vessel, add 3-(2-cyclohexylvinyl)pyridine (1.0 eq) and the chosen solvent (methanol or glacial acetic acid).
-
Carefully add the catalyst (5-10 mol% PtO₂ or Rh/Al₂O₃).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 24-48 hours.
-
Monitor the reaction by LC-MS to confirm the consumption of the starting material and the intermediate imine.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol or ethyl acetate.
-
If acetic acid was used as the solvent, neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product is often of sufficient purity for the next step, but can be further purified by distillation or column chromatography if necessary.
Quantitative Data (Representative):
| Parameter | PtO₂ in Acetic Acid | Rh/Al₂O₃ in Methanol |
| Yield | 80-90% | 85-95% |
| Purity (by GC-MS) | >98% | >98% |
| Reaction Time | 24-48 hours | 24-36 hours |
| Pressure | 50-100 psi | 50-100 psi |
Protocol 3: Parallel N-Acylation of this compound
This protocol describes a general method for the diversification of the core scaffold via acylation in a 96-well plate format.
Materials:
-
This compound stock solution in dichloromethane (DCM)
-
Library of diverse acyl chlorides in DCM
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block
-
Multi-channel pipette
Procedure:
-
To each well of the 96-well reaction block, add the this compound stock solution (1.0 eq).
-
Using a multi-channel pipette, add the solutions of the diverse acyl chlorides (1.1 eq) to the respective wells.
-
Add the base (TEA or DIPEA, 2.0 eq) to each well.
-
Seal the reaction block and shake at room temperature for 4-12 hours.
-
Monitor the completion of the reactions in a few representative wells by LC-MS.
-
Upon completion, quench the reactions by adding water to each well.
-
Perform a liquid-liquid extraction in the plate by adding an organic solvent (e.g., ethyl acetate), shaking, and then carefully removing the aqueous layer.
-
The organic layer containing the desired products can be directly analyzed or subjected to parallel purification (e.g., solid-phase extraction).
Quantitative Data (Representative):
| Parameter | Value |
| Success Rate | >80% |
| Purity (crude) | 70-95% |
| Reaction Time | 4-12 hours |
Potential Biological Targets and Signaling Pathways
Derivatives of 3-alkylpiperidine have shown affinity for sigma and dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.
Sigma-1 Receptor Signaling
The sigma-1 receptor (σ₁R) is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.[4][6][7] Ligand binding can influence the oligomerization state of the receptor, leading to the modulation of various downstream effectors, including ion channels and other signaling proteins.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors (D₂R) are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[][9][10]
Caption: Simplified Dopamine D2 Receptor Signaling Pathway (Antagonism).
Conclusion
The synthetic strategies and protocols detailed in this application note provide a comprehensive framework for the creation of a diverse library of this compound derivatives. The amenability of the core scaffold to parallel synthesis techniques allows for the efficient generation of a multitude of analogs for biological screening. The potential of these compounds to interact with key CNS targets such as sigma-1 and dopamine D2 receptors makes this library a valuable asset for drug discovery programs aimed at neurological and psychiatric disorders. The provided workflows and signaling pathway diagrams offer a clear conceptual and practical guide for researchers in this field.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. ajchem-a.com [ajchem-a.com]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
Application Note: Measuring the Receptor Binding Affinity of 3-(2-Cyclohexylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, known to interact with a variety of receptors, particularly within the central nervous system. 3-(2-Cyclohexylethyl)piperidine is a synthetic derivative of piperidine with potential pharmacological activity. Characterizing the receptor binding affinity of such novel compounds is a critical step in the drug discovery process, providing insights into their potential mechanism of action, potency, and selectivity.
This application note provides a detailed protocol for determining the receptor binding affinity of this compound, with a focus on the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are common targets for piperidine-based ligands. The described methodologies, including radioligand binding assays, are fundamental techniques in pharmacology and can be adapted for screening and characterizing other novel chemical entities.
Principle
Receptor binding assays are used to measure the interaction between a ligand (in this case, this compound) and a receptor. The most common method is the radioligand binding assay, which involves the use of a radioactively labeled ligand that is known to bind to the target receptor with high affinity and specificity. The binding of the radioligand can be displaced by an unlabeled test compound in a concentration-dependent manner. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) of the test compound can be calculated. The Ki value is an intrinsic measure of the binding affinity of the compound for the receptor.
Data Presentation
The quantitative data obtained from receptor binding assays should be meticulously recorded and presented. The following tables provide a structured format for summarizing the binding affinity parameters for this compound at the sigma-1 and sigma-2 receptors.
Table 1: Sigma-1 (σ1) Receptor Binding Affinity of this compound
| Parameter | Value | Units |
| Radioligand | --INVALID-LINK---Pentazocine | |
| Tissue/Cell Source | Guinea Pig Brain Membranes | |
| IC50 | [Insert experimental value] | nM |
| Ki | [Insert calculated value] | nM |
| Hill Slope | [Insert experimental value] | |
| N | [Insert number of experiments] |
Table 2: Sigma-2 (σ2) Receptor Binding Affinity of this compound
| Parameter | Value | Units |
| Radioligand | [³H]-DTG | |
| Tissue/Cell Source | Rat Liver Membranes | |
| Masking Agent | (+)-Pentazocine | |
| IC50 | [Insert experimental value] | nM |
| Ki | [Insert calculated value] | nM |
| Hill Slope | [Insert experimental value] | |
| N | [Insert number of experiments] |
Experimental Protocols
The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for sigma-1 and sigma-2 receptors.
Protocol 1: Sigma-1 (σ1) Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the σ1 receptor using --INVALID-LINK---pentazocine as the radioligand.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol)
-
Membrane Preparation: Guinea pig brain membrane homogenates (prepared or commercially available)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM final concentration) or unlabeled (+)-Pentazocine (10 µM final concentration)
-
Scintillation Cocktail
-
96-well microplates
-
Filter mats (GF/B or GF/C)
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the appropriate dilution of this compound.
-
50 µL of --INVALID-LINK---pentazocine at a final concentration of ~1-5 nM.
-
50 µL of guinea pig brain membrane preparation (protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle shaking.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Sigma-2 (σ2) Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the σ2 receptor using [³H]-DTG as the radioligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (specific activity ~30-60 Ci/mmol)
-
Membrane Preparation: Rat liver membrane homogenates (prepared or commercially available)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Masking Agent: (+)-Pentazocine (to saturate σ1 receptors, final concentration ~300 nM)
-
Non-specific Binding Control: Haloperidol (10 µM final concentration) or unlabeled DTG (10 µM final concentration)
-
Scintillation Cocktail
-
96-well microplates
-
Filter mats (GF/B or GF/C)
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of (+)-pentazocine to all wells to mask the σ1 receptors.
-
50 µL of the appropriate dilution of this compound.
-
50 µL of [³H]-DTG at a final concentration of ~3-10 nM.
-
50 µL of rat liver membrane preparation (protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and calculate the Ki value for the σ2 receptor.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for radioligand binding assay.
Sigma Receptor Signaling (Hypothesized)
While the precise downstream signaling pathways for this compound are yet to be elucidated, sigma receptor activation is known to modulate various intracellular signaling cascades.
Caption: Hypothesized sigma receptor signaling pathways.
Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to screen piperidine analogs. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and bioactive molecules, making it a cornerstone in drug discovery.[1][2][3] These protocols are designed to guide researchers in evaluating the efficacy and potential toxicity of novel piperidine derivatives across various cellular targets.
Introduction to Piperidine Analogs in Drug Discovery
The piperidine ring is a key pharmacophore found in numerous FDA-approved drugs, demonstrating its importance in medicinal chemistry.[1] Its versatility allows for the synthesis of diverse analogs with a wide range of pharmacological activities, including anticancer, analgesic, and antimicrobial properties.[4][5][6][7] Cell-based assays are indispensable tools for the initial screening and characterization of these compounds, providing valuable insights into their biological effects in a cellular context.
I. Cytotoxicity and Cell Viability Assays
A fundamental first step in screening any compound library is to assess the general cytotoxicity of the analogs. This helps to determine the therapeutic window and identify compounds with non-specific, overt toxicity early in the drug discovery process.
Data Presentation: Cytotoxicity of Piperidine Analogs
| Compound/Analog | Cell Line(s) | Assay Type | Endpoint | Value | Reference |
| Piperidine Derivatives (PM1-PM6) | Melanoma, MCF7, Normal Fibroblasts | Cytotoxicity Assay | % Cytotoxicity | ~50-52% against healthy cells | [4] |
| Functionalized Piperidines | U251, MCF7, NCI/ADR-RES, 786-0, NCI-H460, PC-3, HT29, HaCaT | Sulforhodamine B (SRB) Assay | GI₅₀ (µg/mL) | Varied | [8] |
| 1,5-Diaryl-3-Oxo-1,4-Pentadienes on Piperidine Ring | Ca9-22, HSC-2, HSC-4, HGF, HPLF, HPC | MTT Assay | Viability | Varied | [9] |
| Piperidine Analogs | LLC-MK2 | Not Specified | CC₅₀ (µg/mL) | 62 to 375 | [10] |
| Piperine | Tongue Carcinoma Cells | Not Specified | IC₅₀ (µM) | 21.2 | [11] |
| N-arylpiperidine-3-carboxamide | Human Melanoma A375 | High-Content Screening | Senescence Induction | Dose-dependent | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Piperidine analogs dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Selected cancer and normal cell lines
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the piperidine analogs. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.[9]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration of the compound that inhibits cell growth by 50% (IC₅₀ or GI₅₀) can be determined through non-linear regression analysis.[8]
Experimental Workflow: Cytotoxicity Screening
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological screening of synthetic piperidine derivatives - Art Boulevard [artboulevard.org]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to 3-Alkyl-Substituted Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-alkyl-substituted piperidine motif is a crucial structural component in a vast array of pharmaceuticals and biologically active natural products. Its presence is pivotal in defining the pharmacological profile of numerous drugs, influencing their potency, selectivity, and pharmacokinetic properties. The development of efficient and stereoselective synthetic routes to access these valuable scaffolds is therefore a significant focus in medicinal chemistry and drug development. These application notes provide an overview of key synthetic strategies and detailed experimental protocols for the preparation of 3-alkyl-substituted piperidines, intended to serve as a practical guide for researchers in the field.
Key Synthetic Strategies
Several primary strategies have emerged for the synthesis of 3-alkyl-substituted piperidines, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The main approaches are:
-
Catalytic Hydrogenation of Substituted Pyridines: This is a direct and widely used method that involves the reduction of a readily available 3-alkylpyridine precursor. The reaction is typically carried out using heterogeneous or homogeneous catalysts under a hydrogen atmosphere.
-
Rhodium-Catalyzed Asymmetric Synthesis from Pyridine: This modern approach allows for the enantioselective synthesis of 3-substituted piperidines. It involves a three-step sequence: partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction of the resulting tetrahydropyridine.[1][2]
-
Cyclization of Acyclic Precursors: Intramolecular reactions, such as the aza-Michael addition, provide a powerful means to construct the piperidine ring with control over stereochemistry.
-
Alkylation of Piperidone Derivatives: This strategy involves the deprotonation of a piperidone precursor to form an enolate, which is then alkylated at the 3-position. Subsequent reduction of the carbonyl group affords the 3-alkylpiperidine.
The following sections provide detailed experimental protocols for these key methods, along with quantitative data to facilitate comparison and selection of the most suitable route for a given target molecule.
Experimental Protocols and Data
Protocol 1: Catalytic Hydrogenation of 3-Alkylpyridines
This protocol describes the general procedure for the hydrogenation of 3-alkylpyridines using platinum(IV) oxide (PtO₂) as a catalyst.[3][4][5][6]
Experimental Workflow:
Caption: Workflow for Catalytic Hydrogenation of 3-Alkylpyridines.
Procedure:
-
A solution of the 3-alkylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a suitable reaction vessel.
-
A catalytic amount of PtO₂ (5 mol%) is added to the solution.
-
The reaction vessel is placed in an autoclave and pressurized with hydrogen gas to 50-70 bar.
-
The reaction mixture is stirred at room temperature for 4-10 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is carefully depressurized and quenched by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to afford the desired 3-alkylpiperidine.
Quantitative Data:
| Entry | 3-Alkylpyridine | Product | Yield (%) | Reference |
| 1 | 3-Methylpyridine | 3-Methylpiperidine | 85 | [3] |
| 2 | 3-Ethylpyridine | 3-Ethylpiperidine | 82 | [3] |
| 3 | 3-Phenylpyridine | 3-Phenylpiperidine | 78 | [3] |
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines
This protocol details a three-step synthesis of enantioenriched 3-arylpiperidines starting from pyridine.[1][2][7] This method is particularly valuable for accessing chiral piperidine cores.
Synthetic Pathway:
Caption: Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines.
Procedure:
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [7]
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (2x) and 1N HCl (2x), then dry over sodium sulfate.
-
After filtration, remove the solvent by evaporation and purify the crude product by a short pad of silica gel (2% to 10% acetone/hexane gradient).
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [7]
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).
-
Add toluene (0.25 mL), THF (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 180 µL, 1 mmol).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol).
-
Stir the mixture at 70 °C for 20 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether (5 mL), and pass through a plug of silica gel, washing with additional diethyl ether (20 mL).
-
Remove the solvents in vacuo and purify by flash chromatography.
Step 3: Hydrogenation to 3-Arylpiperidine [1]
-
Dissolve the 3-aryl-tetrahydropyridine intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC/MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the 3-arylpiperidine.
Quantitative Data for Reductive Heck Reaction:
| Entry | Arylboronic Acid | Yield (%) | ee (%) | Reference |
| 1 | Phenylboronic acid | 81 | 96 | [2] |
| 2 | 4-Fluorophenylboronic acid | 85 | 97 | [2] |
| 3 | 4-Methoxyphenylboronic acid | 78 | 95 | [2] |
| 4 | 2-Naphthylboronic acid | 88 | 98 | [2] |
Protocol 3: Intramolecular Aza-Michael Addition
This protocol outlines a general approach for the diastereoselective synthesis of 3,5-disubstituted piperidines via an intramolecular aza-Michael addition.[8]
Logical Relationship:
Caption: Synthesis via Intramolecular Aza-Michael Addition.
Procedure (General):
-
Synthesize the acyclic precursor, typically an N-protected amino-α,β-unsaturated ester.
-
Dissolve the acyclic precursor in a suitable solvent (e.g., THF, CH₂Cl₂, toluene).
-
Add a catalyst, which can be a base (e.g., DBU, NaH) or an acid (e.g., TFA, Sc(OTf)₃), depending on the substrate and desired stereochemical outcome.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the cyclization is complete.
-
Work up the reaction by quenching with water or an appropriate aqueous solution, followed by extraction with an organic solvent.
-
Dry the organic phase, concentrate, and purify the resulting piperidinone by column chromatography.
-
Reduce the carbonyl group of the piperidinone using a suitable reducing agent (e.g., LiAlH₄, NaBH₄) to afford the 3,5-disubstituted piperidine.
Quantitative Data (Representative Example):
| Entry | Substrate | Catalyst | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1 | N-benzyl-5-amino-2-pentenoate | DBU | >95:5 | 85 | [8] |
Protocol 4: Alkylation of Piperidone Enolates
This method involves the formation of a lithium enolate from an N-protected 4-piperidone, followed by alkylation. This protocol is adapted from general procedures for enolate alkylation.[9][10][11]
Experimental Workflow:
Caption: Workflow for Alkylation of Piperidone Enolates.
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C.
-
To this LDA solution, add a solution of N-protected 4-piperidone (1.0 equiv) in anhydrous THF dropwise at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-alkyl-4-piperidone.
-
The resulting 3-alkyl-4-piperidone can be further functionalized, for example, by reduction of the ketone to an alcohol, which can then be deoxygenated if required.
Quantitative Data (Representative Example):
| Entry | Alkyl Halide | Product | Yield (%) | Reference |
| 1 | Methyl iodide | N-Boc-3-methyl-4-piperidone | 75 | General procedure |
| 2 | Benzyl bromide | N-Boc-3-benzyl-4-piperidone | 70 | General procedure |
Conclusion
The synthesis of 3-alkyl-substituted piperidines can be achieved through a variety of strategic approaches. The catalytic hydrogenation of readily available pyridines offers a direct and often high-yielding route. For stereochemical control, the rhodium-catalyzed asymmetric synthesis from pyridine provides an elegant solution for accessing enantioenriched products. Intramolecular cyclizations, such as the aza-Michael addition, are powerful for constructing the piperidine ring from acyclic precursors with good diastereoselectivity. Finally, the alkylation of piperidone enolates presents a classical yet effective method for introducing the desired alkyl substituent. The choice of the optimal synthetic route will be dictated by the specific target molecule, desired stereochemistry, and the practical considerations of scale and available resources. The detailed protocols and comparative data provided herein are intended to aid researchers in making informed decisions for the successful synthesis of these important heterocyclic compounds.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperidine scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core structure of numerous pharmaceuticals and biologically active natural products.[1][2][3][4] The stereochemistry of these molecules significantly influences their pharmacological activity, making the development of efficient and highly selective methods for their enantioselective synthesis a critical area of research.[1] This document provides detailed application notes and experimental protocols for several key modern strategies in the enantioselective synthesis of chiral piperidine derivatives.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This powerful method enables the synthesis of enantioenriched 3-substituted piperidines from readily available pyridines and boronic acids. The key step is a rhodium-catalyzed asymmetric reductive Heck reaction of an activated pyridine derivative, which provides access to 3-substituted tetrahydropyridines with high enantioselectivity.[5][6][7][8] Subsequent reduction affords the desired chiral piperidine.
Experimental Protocol: Synthesis of 3-Substituted Tetrahydropyridine
This protocol is adapted from Fletcher et al., J. Am. Chem. Soc., 2023.[5]
Materials:
-
[Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)
-
(S)-Segphos
-
Toluene
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%)
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)
Procedure:
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon. Repeat this cycle three times.
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL) to the vial, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenyl-tetrahydropyridine derivative | 81 | 96 |
| 2 | 4-Tolylboronic acid | 3-(4-Tolyl)-tetrahydropyridine derivative | 85 | 97 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-tetrahydropyridine derivative | 78 | 95 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-tetrahydropyridine derivative | 88 | 98 |
Data adapted from selected examples in the literature to showcase typical results.
Workflow Diagram
Caption: Workflow for the Rh-catalyzed asymmetric reductive Heck reaction.
Copper-Catalyzed Enantioselective δ C-H Cyanation
This innovative strategy constructs the chiral piperidine ring from acyclic amines through a radical-mediated δ C-H cyanation.[9] A chiral copper catalyst orchestrates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical, leading to the formation of enantioenriched δ-amino nitriles, which are precursors to chiral piperidines.
Experimental Protocol: Enantioselective δ C-H Cyanation
A generalized protocol based on the principles described by Zhang and colleagues.
Materials:
-
Acyclic amine substrate
-
Copper(I) catalyst (e.g., CuBr·SMe₂)
-
Chiral ligand (e.g., a chiral bisoxazoline)
-
Oxidant (e.g., di-tert-butyl peroxide)
-
Cyanide source (e.g., trimethylsilyl cyanide)
-
Solvent (e.g., chlorobenzene)
Procedure:
-
In a glovebox, add the copper(I) catalyst and the chiral ligand to an oven-dried reaction tube.
-
Add the solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the acyclic amine substrate and the cyanide source to the reaction mixture.
-
Add the oxidant to initiate the reaction.
-
Seal the reaction tube and stir the mixture at the designated temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).
-
After completion, cool the reaction to room temperature and quench appropriately.
-
Purify the resulting δ-amino nitrile by flash column chromatography.
-
The enantioenriched δ-amino nitrile can then be converted to the corresponding chiral piperidine through subsequent cyclization and reduction steps.
Data Presentation
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | N-Aryl pentanamine | Chiral Bisoxazoline A | 75 | 92 |
| 2 | N-Alkyl hexanamine | Chiral Bisoxazoline B | 68 | 88 |
| 3 | N-Benzyl pentanamine | Chiral Bisoxazoline A | 82 | 95 |
| 4 | N-Aryl heptanamine | Chiral Bisoxazoline B | 71 | 90 |
Illustrative data based on the reported methodology.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for Cu-catalyzed δ C-H cyanation.
Asymmetric Hydrogenation of Pyridinium Salts
The asymmetric hydrogenation of pyridinium salts is a direct and atom-economical method for accessing chiral piperidines.[10][11] Transition metal catalysts, particularly iridium and rhodium complexes with chiral ligands, are effective for this transformation, affording high enantioselectivities.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is a general representation based on the work of Qu et al. and others.[10][11]
Materials:
-
2-Substituted pyridinium salt
-
[Ir(cod)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral P,N-ligand (e.g., MeO-BoQPhos)
-
Iodine (I₂)
-
Solvent (e.g., dichloromethane, DCM)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a vial with [Ir(cod)Cl]₂ and the chiral ligand.
-
Add the solvent and stir to form the catalyst precursor.
-
In a separate vial, dissolve the pyridinium salt and iodine in the solvent.
-
Transfer both solutions to a stainless-steel autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction at a specific temperature (e.g., 30 °C) for the required time (e.g., 12 hours).
-
Carefully vent the autoclave and concentrate the reaction mixture.
-
Purify the product by column chromatography to yield the enantioenriched piperidine.
Data Presentation
| Entry | Substrate | Ligand | Conversion (%) | ee (%) |
| 1 | N-Benzyl-2-methylpyridinium bromide | (S,S)-MeO-BoQPhos | >99 | 93 |
| 2 | N-Benzyl-2-ethylpyridinium bromide | (S,S)-MeO-BoQPhos | >99 | 91 |
| 3 | N-Benzyl-2-propylpyridinium bromide | (S,S)-MeO-BoQPhos | >99 | 89 |
| 4 | N-Benzyl-2-phenylpyridinium bromide | (S,S)-MeO-BoQPhos | 97 | 86 |
Data adapted from selected examples in the literature.[11]
Logical Relationship Diagram
Caption: Key factors in asymmetric hydrogenation of pyridinium salts.
Conclusion
The enantioselective synthesis of chiral piperidine derivatives is a dynamic field with a diverse array of powerful synthetic methodologies. The choice of method depends on the desired substitution pattern, available starting materials, and required scale. The protocols and data presented here provide a starting point for researchers to explore these cutting-edge techniques in their own laboratories for the development of novel therapeutics and other valuable chemical entities.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(2-Cyclohexylethyl)piperidine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Cyclohexylethyl)piperidine is a versatile bifunctional molecule containing a secondary amine within a piperidine ring and a non-polar cyclohexylethyl substituent. The piperidine moiety is a common scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological systems. The secondary amine provides a reactive handle for further functionalization, allowing for the synthesis of diverse libraries of compounds. The cyclohexylethyl group can influence the pharmacokinetic properties of the final compounds, potentially enhancing lipophilicity and affecting binding to biological targets.
These application notes provide an overview of the utility of this compound as a chemical intermediate in the synthesis of potential therapeutic agents. The following sections detail a representative synthetic protocol for its N-alkylation and propose a hypothetical biological application for the resulting derivative, complete with experimental workflows and conceptual signaling pathways.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1220036-46-3 |
| Molecular Formula | C₁₃H₂₅N |
| Molecular Weight | 195.35 g/mol |
| Boiling Point | 271.6 ± 8.0 °C (Predicted) |
| Density | 0.877 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.46 ± 0.10 (Predicted) |
Hypothetical Reaction Data: N-Alkylation with 1-(Bromomethyl)-4-methoxybenzene
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) | Key ¹H NMR Signals (δ, ppm) |
| This compound | C₁₃H₂₅N | 195.35 | - | >98 | 0.80-1.85 (m, 21H), 2.50-3.10 (m, 4H) |
| 1-((4-methoxybenzyl)-3-(2-cyclohexylethyl)piperidine) | C₂₁H₃₃NO | 315.49 | 85 | >99 | 0.80-1.90 (m, 21H), 2.05-2.20 (m, 2H), 2.80-2.95 (m, 2H), 3.45 (s, 2H), 3.78 (s, 3H), 6.85 (d, 2H), 7.20 (d, 2H) |
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: N-Alkylation of this compound
This protocol describes a representative procedure for the N-alkylation of this compound with an electrophile, 1-(bromomethyl)-4-methoxybenzene, to yield 1-((4-methoxybenzyl)-3-(2-cyclohexylethyl)piperidine). This derivative could serve as a scaffold for further elaboration in a drug discovery program.
Materials:
-
This compound
-
1-(Bromomethyl)-4-methoxybenzene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 5.12 mmol).
-
Dissolve the starting material in 20 mL of anhydrous acetonitrile.
-
Add potassium carbonate (2.12 g, 15.36 mmol, 3.0 equivalents) to the solution.
-
To this stirred suspension, add a solution of 1-(bromomethyl)-4-methoxybenzene (1.13 g, 5.63 mmol, 1.1 equivalents) in 10 mL of anhydrous acetonitrile dropwise over 5 minutes.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Maintain the reaction at 80 °C for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 25 mL of saturated aqueous sodium bicarbonate solution, followed by 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.
Mandatory Visualizations
Synthetic Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Hypothetical Signaling Pathway Inhibition
Many piperidine-containing compounds are known to interact with G-protein coupled receptors (GPCRs). The synthesized derivative, with its lipophilic and aromatic moieties, could hypothetically act as an antagonist for a GPCR involved in a disease-relevant signaling cascade, such as a chemokine receptor in an inflammatory pathway.
Caption: Hypothetical inhibition of a GPCR signaling pathway.
Disclaimer
The experimental protocols and biological applications described herein are representative examples based on the general chemical reactivity of 3-substituted piperidines. These are intended for illustrative purposes for researchers and scientists. Due to the limited publicly available data on this compound, these protocols have not been experimentally validated and should be adapted and optimized by the end-user. All laboratory work should be conducted with appropriate safety precautions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Cyclohexylethyl)piperidine
Welcome to the technical support center for the synthesis of 3-(2-Cyclohexylethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method reported in the literature is the catalytic hydrogenation of 3-(2-phenylethyl)pyridine. This one-pot reaction simultaneously reduces both the pyridine and the phenyl rings to the desired piperidine and cyclohexane structures, respectively.
Q2: Which catalyst is recommended for the hydrogenation of 3-(2-phenylethyl)pyridine?
A2: Several catalysts can be employed for this transformation, with Platinum(IV) oxide (PtO₂), Rhodium on Carbon (Rh/C), and Palladium on Carbon (Pd/C) being the most common. The choice of catalyst can significantly impact reaction time, temperature, pressure, and ultimately, the yield and purity of the final product. Bimetallic catalysts, such as Ru-Pd on activated carbon, have also shown high activity and selectivity for pyridine hydrogenation under milder conditions.[1][2]
Q3: What are the typical reaction conditions for this catalytic hydrogenation?
A3: Reaction conditions can vary depending on the chosen catalyst. Generally, the reaction is carried out in a suitable solvent like ethanol or acetic acid under a hydrogen atmosphere.[3][4] Elevated temperatures and pressures are often required to ensure complete hydrogenation of both aromatic rings.[5] For instance, using a PtO₂ catalyst in glacial acetic acid may require hydrogen pressures between 50 to 70 bar at room temperature.[3]
Q4: What are the potential side products in this synthesis?
A4: The primary side products arise from incomplete hydrogenation. This can result in the formation of 3-(2-phenyl-ethyl)piperidine (where only the pyridine ring is reduced) or 3-(2-cyclohexylethyl)pyridine intermediates where the pyridine ring is only partially reduced (e.g., tetrahydropyridine). In some cases, if other reducible functional groups are present on the starting material, they may also be affected.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting material and the appearance of the product and any intermediates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | - Ensure the catalyst is fresh and has been stored properly. - Consider pre-activating the catalyst if required by the protocol. - Increase the catalyst loading. |
| 2. Insufficient Hydrogen Pressure | - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within the safe limits of your equipment.[5] | |
| 3. Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for side product formation.[5] | |
| 4. Catalyst Poisoning | - Ensure the starting material and solvent are of high purity and free from sulfur or other known catalyst poisons. - The use of an acidic solvent like acetic acid can sometimes mitigate catalyst poisoning by protonating the pyridine nitrogen.[3] | |
| Incomplete Hydrogenation (Formation of 3-(2-phenylethyl)piperidine) | 1. Insufficient Reaction Time | - Extend the reaction time and continue to monitor the reaction progress. |
| 2. Inadequate Catalyst Activity for Benzene Ring Reduction | - Consider switching to a more active catalyst for aromatic ring hydrogenation, such as Rhodium on Carbon (Rh/C). - Increase the reaction temperature and/or pressure.[5] | |
| Formation of Multiple Unidentified Side Products | 1. Reaction Temperature is Too High | - Lower the reaction temperature to minimize thermal decomposition or side reactions. |
| 2. Non-selective Catalyst | - Screen different catalysts to find one with higher selectivity for the desired transformation. | |
| Difficulty in Product Purification | 1. Catalyst Residue in the Product | - After the reaction, carefully filter the mixture through a pad of Celite® to remove the solid catalyst. Repeat if necessary. |
| 2. Co-elution of Product and Side Products during Chromatography | - Optimize the solvent system for column chromatography to achieve better separation. - Consider converting the product to its hydrochloride salt, which can sometimes facilitate purification by crystallization. |
Data Presentation
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Loading (mol%) | Temperature (°C) | Pressure (bar) | Solvent | Reported Yields (for various pyridines) | Reference(s) |
| PtO₂ (Adams' catalyst) | 5 | Room Temperature | 50-70 | Glacial Acetic Acid | Good to Excellent | [3] |
| Rh/C | 5-10 | 25-80 | 10-50 | Methanol, Ethanol | High | [6] |
| Pd/C | 5-10 | 25-100 | 10-100 | Ethanol, Acetic Acid | Variable, can be prone to catalyst poisoning | [4] |
| Rh₂O₃ | 0.5 | 40 | 5 | Trifluoroethanol (TFE) | High | [6] |
| Ru-Pd/AC | - | 60 | 70 | - | 99% conversion, 99% selectivity (for pyridine) | [1][2] |
Note: The yields and conditions are generalized from the literature for pyridine derivatives and may require optimization for the specific synthesis of this compound.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 3-(2-phenylethyl)pyridine
This protocol is a general guideline based on typical procedures for pyridine hydrogenation. Optimization will be necessary.
Materials:
-
3-(2-phenylethyl)pyridine
-
Catalyst (e.g., 5 mol% PtO₂)
-
Solvent (e.g., Glacial Acetic Acid)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Filtration medium (e.g., Celite®)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve 3-(2-phenylethyl)pyridine (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).
-
Carefully add the catalyst (e.g., 5 mol% PtO₂) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by checking the hydrogen uptake and/or by analyzing aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperidine derivatives.
Troubleshooting Guides
Issue 1: Multiple or Broad Peaks in HPLC Analysis
Q1: I am observing multiple peaks or significant peak broadening in the HPLC analysis of my purified piperidine derivative, which I expect to be a single compound. What could be the cause and how can I resolve this?
A1: This is a common issue when analyzing piperidine derivatives, especially in their free base form. The appearance of multiple peaks for a single compound can often be attributed to differential ionization or interactions with the stationary phase.[1] Here are several troubleshooting steps you can take:
-
Mobile Phase pH Adjustment: The basic nature of the piperidine nitrogen can lead to interactions with residual silanols on C18 columns, causing peak tailing or broadening. Adding a competitive base, like a small amount of triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mitigate these interactions. Alternatively, adjusting the pH of the mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the piperidine, leading to a single, sharper peak.[1]
-
Use of Buffers: Incorporating a buffer system in your mobile phase can help maintain a consistent pH and improve peak shape.
-
Column Chemistry: If modifying the mobile phase is ineffective, consider switching to a different column chemistry. An end-capped C18 column or a column specifically designed for basic compounds may provide better results.
-
Gradient Elution: Implementing a gradient elution method can help improve the separation and resolution of peaks.[1]
-
Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion. For piperidine salts, water or a water/acetonitrile mixture is often suitable, while free bases may require methanol.[1]
-
Confirmation of Salt vs. Free Base: As observed in some cases, hydrochloride salts of piperidine derivatives often elute as a single peak, while the corresponding free bases show multiple peaks.[1] Confirming the form of your compound can help in choosing the right analytical method.
Issue 2: Difficulty with Crystallization
Q2: I am struggling to obtain crystals of my piperidine derivative, or the product is crashing out as an oil.
A2: Crystallization of piperidine derivatives can be challenging. Here are some strategies to try:
-
Solvent Selection: Experiment with a variety of solvents and solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Anti-solvent crystallization, where a solvent in which the compound is insoluble is slowly added to a solution of the compound, can also be effective.
-
Salt Formation: Converting the piperidine derivative to a salt, such as a hydrochloride or nitrate, can often improve its crystallinity.[2] Piperidine hydrochloride, for instance, often forms well-defined crystals.[3]
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Slow Evaporation: Slowly evaporating the solvent from a dilute solution of your compound can sometimes yield high-quality crystals.
-
Control of Supersaturation: Avoid overly rapid cooling or addition of anti-solvent, as this can lead to the formation of oils or amorphous solids.
Issue 3: Product Streaking on Silica Gel Column Chromatography
Q3: My piperidine derivative is streaking badly on the silica gel column, leading to poor separation and low yield.
A3: The basicity of the piperidine nitrogen is a common cause of streaking on silica gel, which is acidic. Here’s how to address this:
-
Basic Additives in Eluent: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia solution to your eluent system. This will neutralize the acidic sites on the silica gel and prevent strong adsorption of your basic compound.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column, which may be more suitable for your compound.
-
Salt Formation: If your compound is stable as a salt, you might be able to purify the salt form, which may have different chromatographic behavior.
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities found in piperidine derivative samples?
A4: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:
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Unreacted Starting Materials: Such as the corresponding pyridine precursor if the synthesis involves pyridine reduction.
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By-products of Synthesis: For example, in radical-mediated cyclizations, the formation of linear alkenes as by-products has been observed.[4] In syntheses involving fluorinated pyridines, defluorinated by-products can be a minor impurity.[4]
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation.
-
Residual Solvents: Solvents used in the synthesis and purification process can be retained in the final product.
-
Reagents from Purification: For example, residual piperidine used for Fmoc deprotection in peptide synthesis can be an impurity.
Q5: How can I effectively remove water from my piperidine derivative, especially considering it can form an azeotrope with water?
A5: The formation of an azeotrope between piperidine and water (boiling point 92.8 °C for a 35% piperidine solution) can make complete drying by simple distillation challenging.[2] Effective methods for water removal include:
-
Azeotropic Distillation with a Different Entrainer: Using a ternary azeotropic system, for example by adding benzene, can help in the removal of water.
-
Drying Agents: For the final drying of the isolated piperidine derivative, using a strong drying agent like potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄) is effective.
-
High Vacuum Drying: Drying the purified compound under high vacuum at an appropriate temperature can help remove residual water and other volatile solvents.
Q6: What is the principle behind purifying piperidine derivatives by forming a salt?
A6: This method leverages the basic nature of the piperidine nitrogen. The process generally involves:
-
Reaction with an Acid: The crude piperidine derivative is reacted with an acid (e.g., HCl, H₂SO₄, or even CO₂ in some cases) to form a salt.[4]
-
Precipitation and Isolation: The resulting salt often has different solubility properties than the free base and may precipitate from the reaction mixture, allowing for its isolation by filtration.
-
Liberation of the Free Base: The purified salt is then treated with a base (e.g., NaOH, KOH) to regenerate the pure piperidine derivative free base, which can then be extracted into an organic solvent.
This method is particularly useful for separating piperidine from non-basic impurities.
Data Presentation
Table 1: Comparison of Purity for Different Piperidine Purification Methods
| Compound/Derivative | Purification Method | Initial Purity | Final Purity | Yield | Reference |
| Piperidine | Azeotropic Distillation with Water | Not Specified | 95.2% | Not Specified | [4] |
| Piperidine | CO₂ Salt Formation & Distillation | 88% | >99.9% | Not Specified | [4] |
| (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine | Diastereomeric Salt Crystallization | Racemic Mixture | 99.0% e.e. | 90.1% | [5] |
| Piperidine Hydrochloride | Column Chromatography & Recrystallization | Crude | >99% (by GC) | 30% | [6] |
| 2-substituted N-(methyl-d)piperidines | Silica Gel Column Chromatography | Crude | Not Specified | 56-91% | [7] |
Experimental Protocols
Protocol 1: Purification of Piperidine via CO₂ Salt Formation
This protocol is adapted from a patented method for obtaining high-purity piperidine.[4]
-
Reaction Setup: In a stirred reactor, add the crude mixture of pyridine and piperidine.
-
Solvent Addition: Add an organic solvent such as acetone. The mass ratio of the solvent to the crude mixture can be in the range of 1:3 to 3:1.
-
CO₂ Introduction: While stirring and cooling the reactor to maintain room temperature, bubble CO₂ gas through the solution.
-
Salt Formation: Continue bubbling CO₂ for approximately 1-1.5 hours. A white precipitate of piperidinium salt will form.
-
Filtration: Stop stirring and filter the mixture, washing the filter cake thoroughly with the organic solvent used.
-
Liberation of Piperidine: Add the collected piperidinium salt to an alkaline solution (e.g., 10-20% NaOH or KOH solution). The molar ratio of alkali to the salt should be between 1:1 and 4:1.
-
Distillation: Rectify the resulting mixture to obtain an aqueous solution of piperidine.
-
Final Drying: Remove the water, for example, by azeotropic distillation with benzene, to obtain high-purity piperidine.
Protocol 2: General Flash Column Chromatography for Piperidine Derivatives
This is a general guide; specific conditions will need to be optimized for your compound.
-
Stationary Phase: Silica gel is commonly used.
-
Eluent System: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Basic Modifier: To prevent streaking, add 0.1-1% of triethylamine or a 7N solution of ammonia in methanol to the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.
-
Elution: Run the column, collecting fractions and monitoring by TLC or HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of piperidine derivatives.
Caption: Troubleshooting flowchart for HPLC analysis of piperidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. sketchviz.com [sketchviz.com]
- 7. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Side-Product Formation in Piperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side-product formation during piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for piperidine synthesis discussed in this guide?
A1: This guide focuses on three prevalent methods for piperidine synthesis: the Hofmann-Löffler-Freytag reaction, catalytic hydrogenation of pyridine, and reductive amination of glutaraldehyde.
Q2: What are the typical side-products observed in the Hofmann-Löffler-Freytag reaction for piperidine synthesis?
A2: The Hofmann-Löffler-Freytag reaction can yield a mixture of cyclic amines. The most common side-product is the isomeric pyrrolidine derivative, formed through a competing 1,5-hydrogen atom transfer.[1] The ratio of piperidine to pyrrolidine is highly dependent on the structure of the starting N-haloamine.[1] Other potential side-products can include imines, resulting from the rearrangement of radical intermediates.[2]
Q3: What side-products can be expected during the catalytic hydrogenation of pyridine?
A3: In the catalytic hydrogenation of pyridine, incomplete reduction can lead to the formation of partially hydrogenated intermediates such as 1,2-dihydropyridine, 1,4-dihydropyridine, and 1,2,3,6-tetrahydropyridine.[3][4] The presence of substituents on the pyridine ring can also lead to side-reactions like defluorination.[5] In some cases, over-reduction or ring-opening can occur, leading to products like amylamine, though this can be suppressed with certain catalysts.[6]
Q4: Are there common side-products in the synthesis of piperidine via reductive amination of glutaraldehyde?
A4: Reductive amination of glutaraldehyde is generally a high-yield reaction.[7] However, when primary amines are used, there is a possibility of forming a 5-hydroxy-pentanyl derivative as a side-product, especially with substrates like proline.[7]
Q5: My piperidine sample has developed a white solid upon storage. What could this be?
A5: Piperidine is a basic compound and can react with acidic gases in the atmosphere. The white solid is likely piperidine carbonate, formed by the reaction of piperidine with atmospheric carbon dioxide.[8] If the sample has been exposed to acidic vapors, such as hydrochloric acid, it could also form piperidine hydrochloride.[8]
Troubleshooting Guides
Hofmann-Löffler-Freytag Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of piperidine and high yield of pyrrolidine. | The substrate's structure favors a 1,5-hydrogen atom transfer over a 1,6-transfer. | - Modify the substrate to favor the 1,6-hydrogen atom transfer. - Optimize reaction conditions (e.g., light source, temperature) to potentially influence the selectivity. - Employ computational modeling to predict the regioselectivity of the hydrogen atom transfer for different substrates.[9] |
| Presence of imine side-products. | Rearrangement of the nitrogen-centered radical intermediate.[2] | - Alter the reaction conditions to minimize the lifetime of the radical intermediate. - Use radical traps to investigate the presence of different radical species. |
Catalytic Hydrogenation of Pyridine
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reaction with starting material and partially hydrogenated pyridines present. | - Insufficient catalyst activity or loading. - Inadequate hydrogen pressure or reaction time. - Catalyst poisoning. | - Increase catalyst loading or use a more active catalyst (e.g., Rh/C, PtO2).[3][4] - Increase hydrogen pressure and/or reaction time. - Ensure the purity of the starting material and solvent to avoid catalyst poisons. |
| Formation of dehalogenated side-products (for halogenated pyridines). | The catalyst promotes hydrodehalogenation. | - Screen different catalysts; for example, rhodium-based catalysts have been shown to minimize defluorination.[5] - Optimize reaction conditions (lower temperature, lower pressure) to reduce the rate of dehalogenation. |
| Low selectivity for the desired piperidine derivative. | The catalyst and reaction conditions are not optimal for the specific substrate. | - Refer to literature for catalyst systems optimized for your specific substituted pyridine. - See the data table below for a comparison of different catalysts. |
Reductive Amination of Glutaraldehyde
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of a hydroxylated side-product. | Incomplete cyclization and reduction, particularly with certain primary amines.[7] | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - Adjust the stoichiometry of the reducing agent (e.g., sodium cyanoborohydride).[7] - Optimize the reaction pH. |
| Broad peaks or unexpected masses in LC-MS analysis. | Formation of Schiff base intermediates or oligomerization of glutaraldehyde. | - Ensure complete reduction by extending the reaction time or adding more reducing agent. - Use freshly opened or purified glutaraldehyde. |
Data Presentation
Table 1: Influence of Catalyst on Pyridine Hydrogenation
| Catalyst | Pyridine Conversion (%) | Piperidine Selectivity (%) | Reference |
| 1% Pd/Al2O3 | 85 | 87 | [6] |
| 0.5% Pd–1% Ag/Al2O3 | 99 | 99 | [6] |
| 0.5% Pd–1% Cu/Al2O3 | 97 | 99 | [6] |
| Rh/KB (electrocatalytic) | 100 | 98 (yield) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine and GC-MS Analysis of Products
Synthesis:
-
To a solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL), add the chosen catalyst (e.g., 5 mol% PtO2).[10]
-
Place the reaction mixture in a high-pressure reactor and apply hydrogen gas pressure (50-70 bar).[10]
-
Stir the reaction at room temperature for 6-10 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully release the hydrogen pressure.
-
Quench the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
GC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS System: Agilent 6850 GC with a 5973 mass selective detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 550.
-
Data Analysis: Identify piperidine and potential side-products (e.g., partially hydrogenated pyridines) by comparing their mass spectra with a library (e.g., NIST).
Protocol 2: General Procedure for Reductive Amination of Glutaraldehyde and HPLC-UV Analysis
Synthesis:
-
Dissolve the primary amine (1.0 equiv) in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Add glutaraldehyde (1.1 equiv) to the solution and stir for 30 minutes at room temperature to form the Schiff base intermediate.
-
Add sodium cyanoborohydride (1.5 equiv) portion-wise to the reaction mixture.[7]
-
Stir the reaction for 12-24 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding acetone.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
HPLC-UV Analysis:
-
Sample Preparation: Dissolve the crude product in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-VIS detector.[11]
-
Column: C18 column (e.g., Gemini C18, 5 µm, 250 x 4.6 mm).[11]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).[11]
-
Gradient: 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 210 nm and 254 nm.[11]
-
Data Analysis: Quantify the piperidine product and any UV-active side-products by integrating the peak areas.
Visualizations
Caption: Reaction pathway of the Hofmann-Löffler-Freytag synthesis.
Caption: Side-product formation in catalytic hydrogenation of pyridine.
Caption: A logical workflow for troubleshooting side-product formation.
References
- 1. Hofmann-Löffler-Freytag Reaction [drugfuture.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Separation of Piperidine, 1-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Piperidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of piperidines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of piperidines, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkylating Agent | Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide. For less reactive alkylating agents, increasing the reaction temperature may be necessary.[1] The addition of a catalytic amount of potassium iodide can sometimes facilitate the reaction with less reactive alkyl bromides or chlorides. |
| Poor Solubility of Reagents | Ensure that all reactants, especially the base, are soluble in the chosen solvent. If using an insoluble base like potassium carbonate in a solvent like acetone, consider switching to a more polar solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility and reaction rate.[1][2] |
| Inappropriate Base | The choice of base is critical. For simple alkylations, inorganic bases like K₂CO₃ or KHCO₃ are often used. For more challenging substrates or to avoid certain side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective.[1] In some cases, stronger bases like sodium hydride (NaH) may be required, particularly if the piperidine nitrogen is part of a less nucleophilic system.[1][3] |
| Reaction Not Reaching Completion | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a slight excess of the alkylating agent.[2][3] Microwave irradiation can sometimes be used to drive reactions to completion in a shorter time frame.[2] |
| Decomposition of Reactants or Products | Some reactants or products may be sensitive to high temperatures. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.[1] |
Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
| Potential Cause | Recommended Solution |
| Excess Alkylating Agent | The formation of the quaternary ammonium salt is often due to the reaction of the desired N-alkylpiperidine product with an excess of the alkylating agent.[1][4] To minimize this, use a stoichiometric amount or a slight excess of the piperidine starting material relative to the alkylating agent. |
| Rapid Addition of Alkylating Agent | Adding the alkylating agent too quickly can create localized high concentrations, favoring over-alkylation. The slow, dropwise addition of the alkylating agent, for instance, using a syringe pump, can help maintain a low concentration and favor mono-alkylation.[1] |
| High Reaction Temperature | Higher temperatures can sometimes promote the second alkylation step. If over-alkylation is a significant issue, consider running the reaction at a lower temperature. |
| Use of a Strong Base | While a base is often necessary to neutralize the acid formed during the reaction, a strong base can deprotonate the initially formed N-alkylpiperidinium salt, regenerating the free tertiary amine which can then be further alkylated. Using a milder base or a hindered non-nucleophilic base can sometimes mitigate this.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, the final mixture will contain unreacted piperidine and alkylating agent, which can complicate purification. Drive the reaction to completion as suggested in "Issue 1". |
| Formation of Salts | The reaction often produces a hydrohalide salt of the product or the starting piperidine. A basic aqueous workup (e.g., with saturated sodium bicarbonate solution) can be used to neutralize these salts and extract the free amine product into an organic solvent.[1] Be cautious as CO₂ may be evolved if using bicarbonate.[1] |
| Co-elution of Product and Byproducts during Chromatography | If the desired product and byproducts (like the quaternary salt or unreacted starting materials) have similar polarities, chromatographic separation can be challenging. Adjusting the solvent system for column chromatography is necessary. In some cases, converting the product to a salt and washing with a non-polar solvent can help remove non-polar impurities. |
| Product is Water-Soluble | If the N-alkylpiperidine product has high water solubility, extraction into an organic solvent may be inefficient. In such cases, consider techniques like lyophilization to remove water or using a different workup procedure. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-alkylation of piperidines?
The choice of solvent depends on the specific reactants and conditions. Common solvents include:
-
Acetonitrile (ACN): A good polar aprotic solvent that dissolves many piperidines and alkyl halides.[1]
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can be useful for less reactive substrates or when higher temperatures are needed.[1]
-
Tetrahydrofuran (THF): A common ether solvent, often used in reductive amination procedures.[5]
-
Dichloromethane (DCM): A versatile solvent for a range of organic reactions.
-
Alcohols (e.g., Ethanol, Methanol): Can be used, but may also act as nucleophiles in some cases, leading to side products.
The ideal solvent should dissolve all reactants and be inert to the reaction conditions. It is often necessary to screen a few solvents to find the optimal one for a specific reaction.
Q2: Which base should I use for my N-alkylation reaction?
The selection of the base is crucial for the success of the reaction. Here are some common choices and their applications:
| Base | Typical Use Case | Considerations |
| Potassium Carbonate (K₂CO₃) | A mild and commonly used inorganic base, effective for many standard alkylations.[1] | Can have limited solubility in some organic solvents. |
| Sodium Bicarbonate (NaHCO₃) | A weaker base, useful when a very mild base is required to prevent side reactions. | May not be strong enough for all reactions. |
| N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base, ideal for preventing side reactions where the base might compete as a nucleophile.[1] | Can be more expensive than inorganic bases. |
| Sodium Hydride (NaH) | A strong, non-nucleophilic base used when the piperidine nitrogen is not very nucleophilic or when a very strong base is needed to deprotonate the amine.[1] | Reacts violently with water and requires anhydrous conditions. |
Q3: How can I avoid the formation of the quaternary ammonium salt?
To avoid over-alkylation:
-
Control Stoichiometry: Use the piperidine as the limiting reagent or in a slight excess relative to the alkylating agent.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the second alkylation.
-
Alternative Methods: Consider reductive amination as an alternative strategy, which is less prone to over-alkylation.[1]
Q4: Is it necessary to run the reaction under an inert atmosphere?
While not always strictly necessary for robust piperidines and alkyl halides, it is good practice to run N-alkylation reactions under an inert atmosphere (e.g., nitrogen or argon). This is especially important when using moisture-sensitive reagents like sodium hydride or if the reactants or products are susceptible to oxidation.[1]
Q5: What are some alternative methods for N-alkylation of piperidines?
Besides direct alkylation with alkyl halides, other methods include:
-
Reductive Amination: This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[6] This method is often highly selective for mono-alkylation.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be used to form C-N bonds. This is more commonly used for N-arylation but can be adapted for alkylation.
-
Reaction with Alcohols (Borrowing Hydrogen): This method uses a catalyst to temporarily oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the amine.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using K₂CO₃
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen).
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the mixture at room temperature. For highly reactive alkyl halides, cooling the reaction mixture in an ice bath may be necessary.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Reductive Amination
-
In a round-bottom flask, dissolve the piperidine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or THF).
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation
Table 1: Comparison of Bases for N-Alkylation of a Piperidine Derivative
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | ACN | 80 | 12 | 85 |
| 2 | Cs₂CO₃ (2.0) | ACN | 80 | 8 | 92 |
| 3 | DIPEA (1.5) | ACN | 80 | 24 | 75 |
| 4 | NaH (1.2) | THF | 65 | 6 | 95 |
| 5 | None | ACN | 80 | 48 | <10 |
Yields are approximate and can vary based on the specific piperidine and alkylating agent used.
Visualizations
Caption: General workflow for the N-alkylation of piperidines.
Caption: Troubleshooting logic for common N-alkylation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Stereoselectivity in Piperidine Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting stereoselectivity in piperidine reactions. This resource provides practical guidance in a question-and-answer format to address common challenges encountered during the synthesis of stereochemically defined piperidine derivatives.
Troubleshooting Guides & FAQs
Question 1: My diastereoselective piperidine synthesis is yielding a mixture of diastereomers with low selectivity. What are the potential causes and how can I improve it?
Answer:
Low diastereoselectivity in piperidine synthesis can stem from several factors related to the reaction mechanism and conditions. Here are some common causes and troubleshooting strategies:
-
Steric Hindrance: The steric bulk of substituents on your starting materials can significantly influence the facial selectivity of the reaction. In some cases, steric effects can be overridden by other directing groups. For instance, in the diastereoselective epoxidation of tetrahydropyridines, a novel bifunctional epoxidation reagent was designed to overcome steric hindrance through hydrogen bonding, directing the epoxidation to the more hindered face.[1]
-
Reaction Conditions: Temperature, solvent, and catalyst loading can all impact diastereoselectivity. It is crucial to screen these parameters to find the optimal conditions for your specific substrate. For example, in boronyl radical-catalyzed (4+2) cycloadditions for the synthesis of polysubstituted piperidines, high diastereoselectivity is often achieved under specific, optimized conditions.[2]
-
Nature of the Reactants: The electronic properties and structural features of your imine and alkene precursors are critical. In some multi-component reactions, such as the synthesis of piperidin-2-ones from pyridinium ylides, aldehydes, and Michael acceptors, the reaction can be highly stereoselective, forming only a single diastereomer.[3][4] If you are observing low selectivity, consider if your substrates are well-suited for the chosen methodology.
-
Catalyst or Reagent Control: In catalyst-controlled reactions, the choice of catalyst and ligand is paramount. For palladium-catalyzed Negishi coupling, both cis- and trans-2,4-disubstituted piperidines can be selectively synthesized by choosing the appropriate substituted piperidinylzinc reagent.[5]
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A workflow for troubleshooting low diastereoselectivity.
Question 2: I am struggling to achieve high enantioselectivity in my asymmetric piperidine synthesis. What factors should I investigate?
Answer:
Achieving high enantioselectivity in piperidine synthesis often relies on a carefully controlled catalytic asymmetric reaction. Here are key areas to focus on when troubleshooting poor enantiomeric excess (ee):
-
Catalyst and Ligand Selection: The choice of chiral catalyst and ligand is the most critical factor. For instance, in the Rh-catalyzed asymmetric reductive Heck reaction to form 3-substituted tetrahydropyridines, the Josiphos ligand L5 was found to give the best results.[6] Similarly, a C2-symmetric chiral phosphepine has been shown to be an effective catalyst for the enantioselective [4 + 2] annulation of imines with allenes.[7] If you are observing low ee, consider screening a variety of chiral ligands.
-
Protecting Groups: The protecting group on the nitrogen atom can have a significant impact on the stereochemical outcome. In some syntheses, carbamate protecting groups have been found to give the best results in terms of both yield and enantioselectivity.[8] Experimenting with different protecting groups (e.g., Boc, Cbz, PMP) can be a valuable troubleshooting step.
-
Substrate Scope: Be aware of the limitations of your chosen catalytic system. For example, in one reported catalytic enantioselective method, electron-rich 4-anisyl imine was a reluctant coupling partner, and ortho-substituted, electron-poor imines reacted with lower stereoselectivity.[7] If your substrate is electronically or sterically challenging, you may need to explore alternative catalytic systems.
-
Reaction Conditions: As with diastereoselectivity, temperature, solvent, and reaction time can influence enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess.
Factors Influencing Enantioselectivity in a Catalytic Cycle
Caption: Key factors influencing enantioselectivity.
Quantitative Data Summary
The following tables summarize the stereochemical outcomes for selected piperidine syntheses under various conditions, as reported in the literature.
Table 1: Enantioselective Rh-Catalyzed Reductive Heck Reaction [6][9]
| Entry | Aryl Boronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | Phenyl | L5 (Josiphos) | 92 | 96 |
| 2 | 4-Tolyl | L5 (Josiphos) | 95 | 97 |
| 3 | 4-Methoxyphenyl | L5 (Josiphos) | 91 | 95 |
| 4 | 3-Thienyl | L5 (Josiphos) | 85 | 94 |
Table 2: Diastereoselective Epoxidation of Tetrahydropyridines [1]
| Entry | Substrate | Epoxidation Reagent | Yield (%) | dr |
| 1 | 2f | In situ generated peroxyacid | 70 | >20:1 |
| 2 | 2h | In situ generated peroxyacid | 90 | >20:1 |
| 3 | 2i | In situ generated peroxyacid | 62 | >20:1 |
Key Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction [6]
-
To an oven-dried vial, add [Rh(cod)Cl]₂ (1.0 mol %), chiral ligand (e.g., Josiphos L5, 2.2 mol %), and the arylboronic acid (1.2 equiv.).
-
The vial is sealed and purged with argon.
-
Add anhydrous solvent (e.g., THF).
-
Add phenyl pyridine-1(2H)-carboxylate (1.0 equiv.) as a solution in the same solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the indicated time (e.g., 12 h).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Diastereoselective Epoxidation of Tetrahydropyridines [1]
-
To a solution of the tetrahydropyridine substrate in a suitable solvent (e.g., CH₂Cl₂), add the epoxidation reagent (e.g., in situ prepared 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid).
-
The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.
-
The reaction is then quenched with an appropriate reagent (e.g., aqueous Na₂S₂O₃).
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by flash chromatography to yield the desired epoxide.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Decision Tree for Synthetic Strategy
Choosing the Right Approach for Stereoselective Piperidine Synthesis
References
- 1. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
stability issues with 3-(2-Cyclohexylethyl)piperidine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(2-Cyclohexylethyl)piperidine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a secondary amine, can be influenced by several factors:
-
pH: In acidic environments, the piperidine nitrogen can be protonated, forming a more stable salt form. However, extreme pH conditions can catalyze hydrolysis or other degradation pathways.
-
Oxidizing Agents: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, imines, or ring-opened byproducts. The presence of atmospheric oxygen or other oxidizing agents can promote this degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life of the compound in solution.[1]
-
Light: Exposure to UV or visible light can potentially induce photolytic degradation. Photostability studies are recommended to assess this risk.[2][3]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while non-polar solvents might offer better stability for the free base.
Q2: How should I store solutions of this compound to ensure maximum stability?
A2: For optimal stability, solutions of this compound should be stored in tightly sealed, amber glass vials to protect from light and air.[4] It is recommended to store them at low temperatures, such as 2-8°C or frozen, depending on the solvent used. For long-term storage, inerting the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidation.
Q3: Are there any known incompatibilities with common excipients or reagents?
-
Strong Oxidizing Agents: Reagents like peroxides, permanganates, or chromates can lead to rapid degradation.[1]
-
Aldehydes and Ketones: These can potentially react with the secondary amine to form enamines or other adducts.
-
Acids and Acid Chlorides: While acids form salts, strong acids at high temperatures or acid chlorides can lead to unwanted side reactions.
-
Nitrite Salts: In the presence of acidic conditions, nitrite salts can lead to the formation of N-nitrosamines, which are often potent mutagens.[5]
Troubleshooting Guide for Stability Issues
The following table summarizes potential stability issues you might encounter with this compound in solution, their probable causes, and recommended solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical degradation of the compound. | Conduct a forced degradation study to identify potential degradants. Optimize storage conditions (lower temperature, protect from light and air). |
| Decrease in the main peak area (assay value) in HPLC. | Degradation of the parent compound. | Re-evaluate the formulation and storage conditions. Ensure the analytical method is stability-indicating. |
| Discoloration of the solution (e.g., turning yellow). | Oxidation of the piperidine ring or impurities. | Store the solution under an inert atmosphere (nitrogen or argon). Use high-purity solvents and starting materials. |
| Formation of precipitates. | Salt formation with acidic components in the solvent or headspace (e.g., dissolved CO2), or low solubility of degradants. | Use a buffered solution if appropriate for the experimental design. Filter the solution before use and re-analyze the precipitate. |
| Inconsistent results between experiments. | Instability of the compound under experimental conditions. | Prepare fresh solutions for each experiment. Evaluate the stability of the compound in the experimental medium over the duration of the experiment. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[2][3] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Method Development and Validation:
-
Inject the unstressed and stressed samples.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve adequate separation of the parent peak from all degradation peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7]
Visualizations
Logical Workflow for a Stability Study
Caption: Workflow for conducting a stability study of this compound.
Potential Degradation Pathway of this compound
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of Substituted Pyridines in Reduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of substituted pyridines, a common challenge in synthetic chemistry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the reduction of substituted pyridines.
Issue 1: My pyridine reduction is not proceeding, or the conversion is very low.
This is a common problem stemming from the inherent low reactivity of the pyridine ring. The lone pair on the nitrogen atom can poison many metal catalysts, and the aromaticity of the ring makes it stable and resistant to reduction.[1]
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Underlying Principle |
| Catalyst Poisoning | 1. Acidic Medium: Perform the reaction in an acidic solvent like glacial acetic acid.[2][3][4] 2. Quaternization: Convert the pyridine to a pyridinium salt before reduction.[1][5][6] | Protonation or alkylation of the nitrogen atom prevents it from binding to and deactivating the metal catalyst. This also activates the ring towards reduction.[1][6][7] |
| Insufficiently Forcing Conditions | 1. Increase Hydrogen Pressure: For catalytic hydrogenations, increase the H₂ pressure (e.g., 50-100 bar).[2][8] 2. Increase Temperature: Raise the reaction temperature (e.g., 60-100 °C).[8] | Dearomatization is often thermodynamically demanding and requires higher energy input.[8] |
| Inappropriate Catalyst | 1. Catalyst Screening: Test different catalysts such as PtO₂, Rh/C, Rh₂O₃, or [Cp*RhCl₂]₂.[1][3][5][8] 2. Homogeneous Catalysis: Consider a homogeneous catalyst, which can sometimes be more effective for functionalized substrates.[5][6] | The choice of catalyst is crucial and substrate-dependent. Some catalysts are more resistant to poisoning or more active under milder conditions. |
| Electron-Donating Substituents | 1. Harsher Conditions: Employ higher pressures and temperatures. 2. Birch Reduction: For electron-rich pyridines, consider a Birch reduction, although this can sometimes lead to side products.[9][10] | Electron-donating groups increase the electron density of the ring, making it less susceptible to reduction. |
Issue 2: I am observing partial reduction to a dihydropyridine or tetrahydropyridine instead of the desired piperidine.
Incomplete reduction can occur when the reaction conditions are not vigorous enough to drive the reaction to completion or when using specific methods designed for partial reduction.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Notes |
| Insufficient Reaction Time or Conditions | 1. Prolong Reaction Time: Extend the duration of the reaction. 2. Increase Catalyst Loading: A higher catalyst loading may be necessary. 3. More Forcing Conditions: Increase hydrogen pressure and/or temperature.[8] | Monitor the reaction by TLC or GC-MS to track the disappearance of intermediates. |
| Specific Reagents for Partial Reduction | 1. Review Methodology: Reagents like lithium aluminum hydride can yield mixtures of dihydropyridines.[7] Transfer hydrogenation can sometimes selectively yield tetrahydropyridines depending on the substitution pattern.[5] 2. Switch to a More Robust Method: For full reduction, switch to catalytic hydrogenation with PtO₂ or Rh catalysts under higher pressure.[2][3][8] | Ensure your chosen method is suitable for obtaining the fully saturated piperidine. |
Issue 3: My reaction is producing a mixture of isomers or dehalogenated byproducts.
Stereoselectivity and chemoselectivity can be significant challenges in pyridine reduction.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Key Considerations |
| Lack of Stereocontrol | 1. Pressure Effects: In some cases, increasing hydrogen pressure can influence the diastereomeric ratio. For example, with asymmetrical pyridine derivatives, increasing pressure from 30 to 80 bar changed the diastereomeric ratio from 1:1 to 1.7:1 in favor of the cis isomer.[8] 2. Chiral Catalysis: For enantioselective reductions, employ a chiral catalyst system. | The stereochemical outcome can be highly dependent on the substrate, catalyst, and reaction conditions. |
| Dehalogenation | 1. Milder Conditions: If the halogen is desired, attempt the reduction under milder conditions (lower temperature and pressure). 2. Alternative Methods: If dehalogenation is unavoidable with catalytic hydrogenation, consider alternative reduction methods that are less prone to this side reaction. | Halogenated pyridines can readily undergo dehalogenation during hydrogenation.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of substituted pyridines so difficult?
The reduction of pyridines is challenging due to the aromatic stability of the ring and the presence of the nitrogen atom, which can act as a Lewis base and poison heterogeneous metal catalysts.[1] Overcoming the aromaticity requires significant energy input, often in the form of high pressure and/or temperature.[8]
Q2: How do substituents on the pyridine ring affect its reactivity towards reduction?
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -CN, -CO₂R, -NO₂) decrease the electron density of the pyridine ring, making it more electrophilic and generally easier to reduce.[11][12]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OR, -NR₂) increase the electron density, making the ring less reactive towards reduction.[13] Pyridines with EDGs often require more forcing conditions to achieve full reduction.[9]
Q3: When should I choose catalytic hydrogenation versus a dissolving metal reduction like the Birch reduction?
-
Catalytic Hydrogenation: This is often the most direct method for complete reduction to piperidines. It is suitable for a wide range of substituted pyridines, especially those with EWGs. However, it may require high pressure and can be sensitive to catalyst poisoning.[3][8]
-
Birch Reduction: This method is typically used for the partial reduction of pyridines to dihydropyridines and can be effective for some electron-rich systems.[9][11] However, it can lack regioselectivity and may not be suitable for substrates with functional groups that are sensitive to dissolving metals.[11]
Q4: Can I selectively reduce the pyridine ring in the presence of other reducible functional groups?
Chemoselectivity is a significant challenge. However, certain methods offer better selectivity. For instance, transfer hydrogenation protocols have been developed that can selectively reduce the pyridine ring while preserving other functional groups.[5] The choice of catalyst and reaction conditions is critical. For example, a method using ammonium formate and Pd/C for the reduction of pyridine N-oxides was shown to preserve groups like esters, amides, and carboxylic acids.[14]
Q5: What are the typical reaction conditions for a successful pyridine reduction?
This is highly substrate-dependent, but here are some common starting points:
| Method | Catalyst | **Pressure (H₂) ** | Temperature | Solvent | Reference |
| Catalytic Hydrogenation | PtO₂ | 50-70 bar | Room Temp - 80 °C | Glacial Acetic Acid | [2][3][4] |
| Catalytic Hydrogenation | Pt/C | 70 bar | 70 °C | Acetic Acid | [8] |
| Transfer Hydrogenation | [Cp*RhCl₂]₂ | N/A | 40 °C | HCOOH-Et₃N | [5] |
| HMPA-Catalyzed Transfer Hydrogenation | HMPA/Trichlorosilane | N/A | - | - | [15] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Substituted Pyridines using PtO₂
This protocol is adapted from methodologies reported for the challenging hydrogenation of substituted pyridines to their corresponding piperidines.[2][3]
Materials:
-
Substituted pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas source
Procedure:
-
In a suitable high-pressure vessel, dissolve the substituted pyridine in glacial acetic acid.
-
Add the PtO₂ catalyst (typically 5-10 mol%).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50-70 bar.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the vessel) via GC-MS or NMR.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the acetic acid under reduced pressure.
-
Perform a standard aqueous workup, typically involving basification with NaOH or Na₂CO₃ followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo to yield the crude piperidine derivative.
-
Purify the product as necessary, typically by column chromatography or distillation.
Protocol 2: Transfer Hydrogenation of Pyridinium Salts
This protocol is based on the efficient and chemoselective reduction of pyridinium salts under mild conditions.[5]
Materials:
-
Pyridinium salt (prepared by reacting the corresponding pyridine with an alkyl halide, e.g., benzyl bromide)
-
[Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Formic acid/triethylamine azeotrope (HCOOH-Et₃N)
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the pyridinium salt.
-
Add the HCOOH-Et₃N azeotrope.
-
Add the rhodium catalyst, [Cp*RhCl₂]₂ (catalyst loading can be as low as 0.01 mol%).
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction for 24 hours or until completion as determined by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Basify the mixture with an aqueous solution of KOH.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low-yield pyridine reductions.
Caption: Decision tree for selecting a pyridine reduction method.
Caption: Activation of pyridines for enhanced reduction reactivity.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. thalesnano.com [thalesnano.com]
- 9. baranlab.org [baranlab.org]
- 10. Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 15. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane [mdpi.com]
Technical Support Center: Synthesis of 3-(2-Cyclohexylethyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(2-Cyclohexylethyl)piperidine.
I. Synthesis Overview & Experimental Protocols
The recommended synthetic route involves a two-step process: first, the synthesis of the precursor 3-(2-phenylethyl)pyridine, followed by the catalytic hydrogenation of both the pyridine and benzene rings to yield the target compound, this compound.
Diagram of the Synthetic Pathway
Caption: Overall synthetic pathway for this compound.
Protocol 1: Synthesis of 3-(2-phenylethyl)pyridine (Precursor)
Reaction: Kumada coupling of 3-bromopyridine with phenethylmagnesium bromide.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
(2-Bromoethyl)benzene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried flask containing anhydrous THF.
-
Slowly add a solution of (2-bromoethyl)benzene in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
-
Coupling Reaction:
-
In a separate inert-atmosphere flask, dissolve 3-bromopyridine and the Pd(dppf)Cl₂ catalyst in anhydrous THF.
-
Cool this mixture to 0°C.
-
Slowly add the prepared phenethylmagnesium bromide solution to the catalyst mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl at 0°C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-(2-phenylethyl)pyridine.
-
Protocol 2: Synthesis of this compound
Reaction: Catalytic hydrogenation of 3-(2-phenylethyl)pyridine.
Materials:
-
3-(2-phenylethyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
10 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Place 3-(2-phenylethyl)pyridine and glacial acetic acid in a high-pressure hydrogenation vessel (autoclave).
-
Carefully add the PtO₂ catalyst to the solution.
-
-
Hydrogenation:
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by hydrogen uptake or by sampling and analyzing via GC-MS or TLC. The reaction may take 8-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional acetic acid.
-
Cool the filtrate in an ice bath and carefully basify by the slow addition of 10 M NaOH until the pH is >12.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
II. Data Presentation: Catalyst Comparison
The choice of catalyst and conditions is critical for the successful hydrogenation of pyridines. The following table summarizes various catalytic systems.
| Catalyst | Substrate Type | Pressure (bar) | Temperature (°C) | Solvent | Typical Reaction Time (h) | Key Considerations |
| PtO₂ (Adams') | Substituted Pyridines | 50 - 70 | Room Temp | Glacial Acetic Acid | 6 - 10 | Effective for many substituted pyridines; acidic solvent activates the ring.[1] |
| Rh₂O₃ | Functionalized Pyridines | 5 | 40 | Trifluoroethanol (TFE) | 4 - 16 | Mild conditions, broad functional group tolerance.[2] |
| Rh/C | Substituted Pyridines | Lower pressures | Variable | Variable | Variable | Lower pressures may be sufficient compared to other catalysts.[1] |
| Pd/C | Pyridinium salts | Variable | Variable | Variable | Variable | Often used for pyridinium salts; can be prone to poisoning by the piperidine product. |
| Iridium(III) Complex | Multi-substituted Pyridines | N/A (Ionic) | 80 | Dichloroethane | 24 | Tolerates highly sensitive groups like nitro and bromo; uses a hydride donor instead of H₂ gas.[3][4] |
III. Troubleshooting Guide & FAQs
Diagram of a Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the hydrogenation step.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction has stalled or is extremely slow. What are the common causes?
A: This is a frequent issue, especially during scale-up. Consider the following:
-
Catalyst Poisoning: The catalyst's active sites may be blocked. This is often caused by impurities in the starting material or solvent (e.g., sulfur, halides). The piperidine product itself can also inhibit the catalyst.[2][5] Ensure your 3-(2-phenylethyl)pyridine precursor is highly pure.
-
Poor Mass Transfer: For the reaction to proceed, hydrogen gas must dissolve in the solvent and both must reach the catalyst surface. On a larger scale, inefficient stirring can make gas-liquid mass transfer the rate-limiting step.[6] Ensure vigorous agitation.
-
Inactive Catalyst: The catalyst may have degraded. Use fresh catalyst and handle it under an inert atmosphere as much as possible.
-
Insufficient Pressure/Temperature: While this reaction can proceed at room temperature, some systems require higher temperatures or pressures to achieve a reasonable rate. Saturation of aromatic rings is generally more difficult than for simple alkenes.[7]
Q2: I'm observing incomplete reduction, with tetrahydropyridine or other intermediates present in my final product. How can I drive the reaction to completion?
A: The presence of partially hydrogenated intermediates indicates that the reaction has not gone to completion.
-
Increase Reaction Time: This is the simplest solution. Monitor the reaction until no further hydrogen uptake is observed.
-
Increase Hydrogen Pressure: Higher H₂ pressure increases its concentration in the solvent, which can accelerate the reaction rate.
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can help drive the reaction to completion, although this increases cost.
-
Re-evaluate Solvent: Using an acidic solvent like glacial acetic acid activates the pyridine ring by forming the pyridinium ion, making it more susceptible to reduction.[8]
Q3: How should I approach the scale-up of this hydrogenation reaction safely?
A: Scaling up catalytic hydrogenations requires careful planning due to safety risks.[6]
-
Heat Management: Hydrogenation reactions are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous temperature runaway.[9] Implement robust cooling and consider a semi-batch process (slowly adding the substrate) to control the rate of heat generation.
-
Mass Transfer: As mentioned, agitation becomes more critical at scale. The impeller design and stirring speed must be sufficient to ensure good gas dispersion and keep the catalyst suspended.[6]
-
Hydrogen Safety: Ensure the reactor is properly rated for the intended pressure and that all fittings are leak-proof. Always work in a well-ventilated area and use appropriate hydrogen detectors.
Q4: What is the best method for purifying the final product, this compound?
A: The purification strategy depends on the impurities present.
-
Removal of Unreacted Pyridine: If the reaction is incomplete, separating the starting material from the product can be difficult due to similar boiling points. Azeotropic distillation with water and a non-aromatic hydrocarbon can be an effective method to remove residual pyridine.[10]
-
Salt Formation: Piperidines are basic and can be purified by forming a salt (e.g., hydrochloride), which can be crystallized. The free base is then regenerated by treatment with a strong base. A disclosed method for purifying piperidine involves forming a salt with CO₂, filtering it, and then liberating the free base.[11]
-
Vacuum Distillation: For removing non-volatile impurities and separating from solvents, vacuum distillation is the preferred final purification step for the liquid free-base product.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. catsci.com [catsci.com]
- 6. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 7. thalesnano.com [thalesnano.com]
- 8. organic chemistry - Hydrogenation of pyridine compared to other heteroaromatic rings - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 10. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 11. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Center: Resolving Impurities in Crude 3-(2-Cyclohexylethyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Cyclohexylethyl)piperidine. The information provided aims to assist in identifying and resolving common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the likely impurities?
The most probable and industrially scalable synthetic route for this compound involves a two-step process:
-
Synthesis of the precursor, 3-(2-phenylethyl)pyridine.
-
Catalytic hydrogenation of 3-(2-phenylethyl)pyridine to yield the final product.
The primary impurities in crude this compound typically arise from the second step, the catalytic hydrogenation.
Common Impurities:
-
Unreacted Starting Material: 3-(2-phenylethyl)pyridine due to incomplete hydrogenation.
-
Partially Hydrogenated Intermediates: Tetrahydropyridine and dihydropyridine derivatives. These can be challenging to separate due to similar polarities.
-
Products of Phenyl Ring Hydrogenation: 3-(2-Cyclohexenylethyl)piperidine or other partially saturated cyclohexane ring derivatives. This is more likely under harsh hydrogenation conditions (high pressure and temperature).
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Platinum, Palladium, Rhodium) may be present in the crude product.
-
Solvent Residues: Residual solvents used in the synthesis and work-up procedures.
Q2: My hydrogenation reaction of 3-(2-phenylethyl)pyridine is sluggish or incomplete. What are the possible causes and solutions?
Several factors can lead to incomplete or slow hydrogenation reactions. Here are some common causes and troubleshooting steps:
-
Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. Using a fresh batch of catalyst or increasing the catalyst loading might be necessary.
-
Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reduction. Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the chosen catalyst.
-
Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active. A modest increase in temperature can significantly improve the reaction rate.
-
Solvent Choice: The solvent can influence the reaction. Protic solvents like acetic acid or ethanol are often used to enhance catalyst activity for pyridine hydrogenation.
-
Mixing: Inefficient mixing can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction.
Q3: I am having difficulty separating the final product from the unreacted starting material. What purification techniques are most effective?
Due to the similar chemical nature of this compound and its precursor, 3-(2-phenylethyl)pyridine, separation can be challenging. The following methods are recommended:
-
Fractional Vacuum Distillation: This is often the most effective method for separating compounds with close boiling points. The boiling point of this compound is expected to be slightly higher than that of 3-(2-phenylethyl)pyridine.
-
Column Chromatography: Silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from the less polar starting material and other non-polar impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Broad peaks or multiple unresolved peaks in GC-MS analysis of the purified product. | - Co-elution of impurities with similar boiling points. - Presence of isomeric impurities (e.g., cis/trans isomers if applicable to side products). | - Optimize the temperature program of the GC-MS. - Employ a different chromatography column with a different stationary phase. - For confirmation of isomers, consider NMR analysis. |
| Low yield after purification. | - Incomplete reaction. - Loss of product during work-up and purification steps. - Formation of multiple side products. | - Monitor the reaction progress by TLC or GC to ensure completion. - Optimize extraction and washing steps to minimize product loss. - Re-evaluate the hydrogenation conditions (catalyst, temperature, pressure) to improve selectivity. |
| Product discoloration (yellow or brown tint). | - Presence of oxidized impurities. - Residual catalyst. | - Treat the crude product with activated carbon before distillation. - Filter the crude product through a pad of celite to remove fine catalyst particles. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Initiating Distillation: Begin stirring and gradually apply vacuum. Slowly heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the first fraction, which will likely contain residual solvents and low-boiling impurities, at a lower temperature.
-
As the temperature stabilizes at the boiling point of the unreacted 3-(2-phenylethyl)pyridine, collect this fraction in a separate flask.
-
Increase the temperature slightly to distill the pure this compound. Collect this main fraction in a clean, pre-weighed flask. The boiling point of a similar compound, 1-[3-(4-tert.butyl-cyclohexyl)-2-methyl-propyl]-piperidine, is 102° C./0.02 Torr[1]. The boiling point of this compound is predicted to be 271.6±8.0 °C at atmospheric pressure.
-
-
Analysis: Analyze all collected fractions by GC-MS or NMR to confirm their identity and purity.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system, for example, a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial, non-polar eluent and load it onto the column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) to elute non-polar impurities.
-
Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Analysis: Confirm the purity of the final product using GC-MS and NMR.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
References
Technical Support Center: Quantitative Analysis of Piperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of piperidines.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the quantitative analysis of piperidines?
A1: The choice of analytical technique depends on the specific piperidine derivative, the sample matrix, and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is a versatile technique for many piperidine-containing compounds.[1] It is particularly useful for non-volatile or thermally unstable molecules.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile piperidines. Derivatization is often required to improve volatility and chromatographic performance.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method, making it ideal for analyzing piperidines at low concentrations in complex biological matrices like plasma.[4]
Q2: Why is derivatization often necessary for the GC-MS analysis of piperidines?
A2: Derivatization is often employed in the GC-MS analysis of piperidines to:
-
Increase Volatility: Piperidines, especially those with polar functional groups, may have low volatility, making them unsuitable for direct GC analysis. Derivatization converts them into more volatile compounds.[3]
-
Improve Thermal Stability: Some piperidine derivatives may degrade at the high temperatures used in the GC injector and column. Derivatization can create more thermally stable analogs.
-
Enhance Chromatographic Peak Shape: The basic nature of the piperidine nitrogen can lead to peak tailing due to interactions with active sites on the GC column. Derivatization masks this basicity, resulting in more symmetrical peaks.
-
Improve Sensitivity: Derivatizing agents can introduce moieties that enhance the ionization efficiency in the mass spectrometer, leading to better sensitivity.[3]
Q3: What are the common challenges in extracting piperidines from biological matrices?
A3: Common challenges include:
-
Matrix Effects: Co-extracted endogenous components from biological samples (e.g., phospholipids, salts) can interfere with the ionization of the target piperidine analyte in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.[5]
-
Low Recovery: The recovery of piperidines can be low due to their polarity, potential for binding to matrix components, or instability during the extraction process.
-
Sample Clean-up: Inadequate sample clean-up can lead to contamination of the analytical column and instrument, resulting in poor chromatographic performance and system downtime.
Common extraction techniques to address these challenges include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantitative analysis of piperidines.
Problem 1: Peak Splitting in HPLC Analysis
Symptoms: A single analyte peak appears as two or more closely eluting peaks.
| Possible Cause | Solution |
| Co-elution of an interfering compound | Modify the mobile phase composition or gradient to improve separation. Consider using a different column with a different stationary phase chemistry. |
| Injection of sample in a solvent stronger than the mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column void or contamination at the inlet | Reverse-flush the column. If the problem persists, replace the column frit or the entire column. |
| Differential ionization of the analyte | For basic piperidine derivatives, the presence of both ionized and non-ionized forms can lead to peak splitting. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[6] |
Problem 2: Peak Fronting in HPLC Analysis
Symptoms: The front of the peak is sloped, while the back is steep.
| Possible Cause | Solution |
| Sample Overload | Reduce the injection volume or dilute the sample.[7][8] |
| Sample solvent stronger than the mobile phase | Prepare the sample in the mobile phase or a weaker solvent.[7][9] |
| Column phase collapse in highly aqueous mobile phases | Flush the column with 100% acetonitrile. Use a column specifically designed for aqueous mobile phases if necessary.[5] |
| Low column temperature | Increase the column temperature to improve analyte solubility and peak shape.[7] |
Problem 3: Poor Peak Shape (Tailing) in GC-MS Analysis
Symptoms: The back of the peak is elongated.
| Possible Cause | Solution |
| Active sites in the GC inlet liner or column | Use a deactivated inlet liner. Perform column conditioning. If tailing persists, consider derivatizing the piperidine to mask the active amine group. |
| Improper column installation | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. |
| Column contamination | Trim the front end of the column (a few centimeters) to remove accumulated non-volatile residues. |
Problem 4: Low Recovery in Sample Preparation
Symptoms: The amount of analyte detected is significantly lower than the expected amount.
| Possible Cause | Solution |
| Incomplete extraction from the sample matrix | Optimize the extraction solvent and pH. Increase the extraction time or use a more vigorous extraction method (e.g., sonication). |
| Analyte adsorption to labware | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Inefficient elution from SPE cartridge | Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent. Test different elution solvents and volumes. |
| Analyte degradation | If the piperidine derivative is unstable, perform extraction steps at low temperatures and protect from light if necessary. |
Quantitative Data Summary
The following tables summarize typical performance data for the quantitative analysis of piperidines using different analytical techniques.
Table 1: HPLC-UV/ELSD Methods
| Analyte | Matrix | Column | Mobile Phase | Detection | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Piperidine | Bulk Drug | Inertsil C18 | Water (0.1% H₃PO₄):ACN (32:68) | UV (after derivatization) | 0.44 - 53.33 | 0.15 | 0.44 | 101.82 | [9] |
| Piperine | Black Pepper | Pursuit 5 C18 | Methanol | DAD (343 nm) | - | - | - | - | [1] |
| Piperidine | Black Pepper | Pursuit 5 C18 | Methanol | ELSD | - | - | - | - | [1] |
Table 2: GC-MS Methods
| Analyte | Matrix | Derivatizing Agent | Column | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Piperidine | Brain Tissue | Deuterium-labelled piperidine (IS) | - | - | - | - | - | |
| Piperidine Impurity | Glatiramer Acetate | None (Headspace) | - | - | - | - | - |
Table 3: LC-MS/MS Methods
| Analyte | Matrix | Column | Mobile Phase | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Piperidine | Rimonabant API | Atlantis C18 | 0.05% Formic Acid in Water:Methanol (Gradient) | 0.03 - 0.40 | 0.0101 | - | 92.2 - 95.5 | [4] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Piperidine in a Bulk Drug (Post-Derivatization)
-
Sample Preparation: Accurately weigh the sample and dissolve in a suitable diluent.
-
Derivatization: React the piperidine-containing sample with a derivatizing agent (e.g., dansyl chloride) to introduce a chromophore.
-
Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of water with 0.1% phosphoric acid and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength appropriate for the derivatized product.
-
-
Quantification: Use an external standard calibration curve prepared from derivatized piperidine standards.
Protocol 2: LC-MS/MS Analysis of Piperidine in a Pharmaceutical Ingredient
-
Sample Preparation: Dissolve the active pharmaceutical ingredient (API) in a suitable solvent.
-
Chromatographic Conditions:
-
Column: Atlantis C18 (100 x 3.9 mm, 5 µm)
-
Mobile Phase: A gradient of 0.05% formic acid in water (A) and methanol (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5.0 µL
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for piperidine.
-
-
Quantification: Use an external standard calibration curve.[4]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of piperidines.
Signaling Pathway
Caption: Signaling pathway of a piperidine-based GPCR antagonist.
References
- 1. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
avoiding catalyst poisoning in piperidine hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during piperidine hydrogenation.
Troubleshooting Guides & FAQs
Q1: My hydrogenation reaction is stalling or showing low conversion rates. Could the catalyst be poisoned?
A1: Yes, a stall or low conversion is a classic sign of catalyst poisoning. In piperidine hydrogenation, this can be caused by various factors, including impurities in your starting materials or the piperidine/pyridine product itself acting as a poison.[1][2] The nitrogen atom in piperidine and its derivatives possesses a lone pair of electrons that can strongly adsorb to the active metal sites on your catalyst, effectively blocking them from participating in the hydrogenation reaction.[1][2]
Q2: What are the most common catalyst poisons I should be aware of in piperidine hydrogenation?
A2: The most common poisons fall into a few categories:
-
Nitrogen-Containing Compounds: The substrate (pyridine), the product (piperidine), and any nitrogen-containing intermediates can act as catalyst poisons.[1][2] The hydrogenated products, like piperidine, can sometimes be stronger poisons than the initial reactants.[1]
-
Sulfur Compounds: Often present in feedstocks, sulfur-containing molecules are notorious for poisoning precious metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[3][4]
-
Carbon Monoxide (CO): Can arise from side reactions or be present as an impurity in the hydrogen gas.
-
Halides: Chloride ions, for instance, can act as mild catalyst poisons.[5]
-
Heavy Metals: Trace amounts of metals like mercury, lead, or arsenic in the feedstock can deactivate the catalyst.
Q3: My catalyst activity is decreasing over time, even with a pure starting material. What could be the cause?
A3: This phenomenon, known as catalyst deactivation, is common. Even with pure starting materials, several mechanisms can lead to a loss of activity:
-
Product Inhibition/Poisoning: As the concentration of piperidine increases, it can progressively poison the catalyst by binding to the active sites.[1]
-
Fouling/Coke Formation: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block the pores and active sites. The presence of piperidine can contribute to coke formation.[6]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones. This reduces the active surface area and, consequently, the catalyst's activity. This process is often irreversible.[7]
-
Leaching: In some cases, the active metal can dissolve into the reaction medium, leading to a permanent loss of catalyst.
Q4: How can I determine the specific cause of my catalyst's deactivation?
A4: A systematic approach is necessary to pinpoint the cause. Here is a general workflow:
-
Analyze Your Feedstock: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for common poisons like sulfur or halogenated compounds in your starting materials and solvent.
-
Characterize the Spent Catalyst: Comparing the fresh and used catalyst can provide significant insights. Techniques like Temperature-Programmed Reduction (TPR), elemental analysis, and surface area analysis (e.g., BET) can reveal the presence of poisons, coke deposits, or changes in the catalyst's physical structure.[7]
-
Review Your Reaction Conditions: High temperatures can lead to thermal degradation and coking, while an improper solvent can affect catalyst stability.[6][7]
Q5: What are some immediate steps I can take to mitigate catalyst poisoning?
A5: Here are some strategies to try:
-
Purify Your Starting Materials: Distillation of solvents and reactants can remove many non-volatile impurities. Using guard beds with appropriate adsorbents can remove specific poisons like sulfur compounds before they reach the reactor.
-
Optimize Reaction Conditions: Lowering the reaction temperature may reduce thermal degradation and coking.[6][7] However, this may also decrease the reaction rate, so optimization is key.
-
Increase Catalyst Loading: While not always ideal from a cost perspective, a higher catalyst loading can sometimes compensate for partial poisoning and allow the reaction to reach completion.
-
Change the Catalyst Type: Some catalysts are more resistant to certain poisons. For example, rhodium-based catalysts have shown high activity in pyridine hydrogenation.[2]
Q6: Can I regenerate a poisoned catalyst?
A6: In some cases, yes. The feasibility of regeneration depends on the nature of the poisoning:
-
Reversible Poisoning: If the poison is weakly adsorbed, it might be removed by washing the catalyst with a suitable solvent.
-
Fouling (Coking): Coke deposits can often be burned off by a carefully controlled calcination (heating in the presence of air or oxygen).
-
Irreversible Poisoning: Strong chemisorption of poisons like sulfur or heavy metals often leads to irreversible deactivation, and the catalyst will likely need to be replaced.
Data Summary on Factors Affecting Catalyst Deactivation
The following table summarizes the qualitative impact of various experimental parameters on catalyst deactivation in reactions involving piperidine and its precursors.
| Parameter | Effect on Catalyst Deactivation | Rationale |
| Temperature | Increased deactivation at higher temperatures | Promotes thermal degradation (sintering) and increases the rate of coke formation.[6][7] |
| Piperidine Concentration | Increased deactivation with higher concentration | Higher concentration of the nitrogen-containing poison leads to greater occupation of active sites and can increase the rate of coke formation.[6] |
| Hydrogen Partial Pressure | Decreased deactivation at higher pressures | Higher hydrogen pressure can help to keep the catalyst surface clean by hydrogenating coke precursors and can improve overall catalyst activity maintenance.[6] |
| Catalyst Support | Deactivation is support-dependent | The acidity and physical properties of the support material (e.g., carbon vs. alumina) can influence the catalyst's susceptibility to poisoning and coking.[8] |
| Presence of Water | Can accelerate thermal deactivation | Water vapor can promote the sintering of metal particles, especially at elevated temperatures.[7] |
Key Experimental Protocols
Protocol 1: Feedstock Analysis for Potential Catalyst Poisons using GC-MS
Objective: To identify and quantify volatile impurities in the starting material (pyridine derivative), solvent, and hydrogen source that could act as catalyst poisons.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the liquid starting material and solvent in a high-purity solvent (e.g., hexane).
-
For the hydrogen gas, use a gas sampling bag to collect a representative sample.
-
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable column (e.g., a non-polar column for general screening or a specific column for sulfur analysis).
-
Mass Spectrometer (MS) detector.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC.
-
Run a temperature program that allows for the separation of volatile components.
-
The separated components will enter the MS, where they are ionized and fragmented.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST library).
-
Pay close attention to the presence of sulfur-containing compounds (identifiable by their isotopic patterns), halogenated molecules, and other potential nitrogen-containing impurities.
-
Quantify the identified impurities using appropriate calibration standards if necessary.
-
Visualizing Catalyst Poisoning and Troubleshooting
Mechanism of Catalyst Poisoning by Piperidine
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. mdpi.com [mdpi.com]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 6. Piperidine hydrogenolysis on a commercial hydrocracking catalyst. II. The effects of initial piperidine concentration, temperature, catalyst presulfidation, and hydrogen partial pressure on catalyst activity, deactivation, and coke formation (Journal Article) | OSTI.GOV [osti.gov]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Diastereomer Separation in Piperidine Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the separation of diastereomers in piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of piperidine derivatives?
A1: The most commonly employed methods for separating diastereomers of piperidine derivatives are:
-
Flash Column Chromatography: This is often the initial method of choice due to its simplicity and scalability. The success of this technique is highly dependent on the selection of an appropriate stationary phase (e.g., silica gel, alumina) and eluent system.
-
Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for separating closely related diastereomers. For compounds that are also chiral, chiral stationary phases can be utilized to separate the enantiomers of each diastereomer.[1][2]
-
Crystallization: Diastereomers can exhibit different solubility profiles in various solvents, a property that can be exploited for separation via fractional crystallization.[3][4][5] This method is often highly efficient and scalable once a suitable solvent system has been identified.
-
Supercritical Fluid Chromatography (SFC): SFC offers a greener and often faster alternative to HPLC, frequently providing excellent resolution for diastereomeric mixtures.
-
Derivatization: In cases where direct separation is challenging, the diastereomeric mixture can be reacted with a chiral derivatizing agent to form new derivatives with more pronounced physicochemical differences.[6][7][8][9] These new derivatives can then be more easily separated by chromatography or crystallization, after which the derivatizing group is removed.
Q2: How can I efficiently select a starting mobile phase for flash column chromatography to separate my piperidine diastereomers?
A2: An effective way to determine a suitable mobile phase for flash column chromatography is to first perform a rapid screen using thin-layer chromatography (TLC).
-
Spot a dilute solution of your diastereomeric mixture onto a TLC plate.
-
Develop the TLC plate in a variety of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol).
-
Identify the solvent system that provides the best separation between the diastereomer spots, indicated by the largest difference in their Retention Factor (Rf) values.
-
A good starting eluent for your flash column will typically be slightly less polar than the solvent system that gives an Rf value of approximately 0.2 to 0.3 for the less polar diastereomer on the TLC plate.
Troubleshooting Guides
Problem 1: My piperidine diastereomers are co-eluting or show poor separation during flash column chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | Conduct a more extensive TLC screen with a broader range of solvent polarities and compositions. Consider adding a small amount of a modifier, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape and resolution. | Identification of a solvent system that achieves baseline separation on TLC, which can then be applied to the column. |
| Incorrect Stationary Phase | If using standard silica gel, explore alternative stationary phases like alumina (basic or neutral) or chemically modified silicas such as C18 (for reverse-phase), cyano, or diol-bonded phases (for normal-phase). | Different stationary phases offer varying selectivities that may successfully resolve the diastereomers. |
| Column Overloading | Decrease the quantity of the crude mixture loaded onto the column. A general guideline is to load between 1-5% of the total weight of the silica gel in the column. | Enhanced separation due to the prevention of stationary phase saturation, which allows for effective partitioning of the analytes. |
| Improper Column Packing | Ensure the column is packed uniformly, avoiding any cracks or channels. Employing a slurry packing method is recommended for achieving a homogenous column bed. | A well-packed column ensures a consistent flow path, which minimizes band broadening and leads to improved resolution. |
Problem 2: I am having difficulty separating my diastereomers using crystallization.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Unsuitable Solvent | Perform a comprehensive screen of various solvents with different polarities and chemical properties (e.g., protic, aprotic, ethereal, hydrocarbon). Use small-scale vials for this initial screening to conserve material. | Discovery of a solvent in which one diastereomer has significantly lower solubility, enabling its selective precipitation. |
| Rapid Cooling Rate | Allow the saturated solution to cool slowly to ambient temperature before gradually reducing the temperature further in a refrigerator or freezer. Slow cooling encourages the growth of larger, purer crystals. | The formation of well-defined crystals of a single diastereomer, with the other diastereomer remaining enriched in the supernatant. |
| Suboptimal Concentration | Experiment with various concentrations. While a supersaturated solution is necessary for crystallization, an overly concentrated solution may cause both diastereomers to precipitate. | Identification of the ideal concentration range for the selective crystallization of the desired diastereomer. |
| Absence of Nucleation Sites | Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure, desired diastereomer if available. | Promotion of crystallization for the less soluble diastereomer. |
Experimental Protocols
Protocol 1: Diastereomer Separation via Preparative HPLC
This protocol outlines a general workflow for the separation of piperidine diastereomers using preparative HPLC.
1. Analytical Method Development:
- Objective: To determine the optimal separation conditions on an analytical scale.
- Instrumentation: An analytical HPLC system equipped with a UV detector.
- Column Screening: Evaluate a range of analytical columns (e.g., C18, Phenyl-Hexyl, Cyano) with various mobile phase gradients (e.g., acetonitrile/water or methanol/water, potentially with additives like formic acid or trifluoroacetic acid).
- Optimization: Fine-tune the gradient profile, flow rate, and column temperature to achieve baseline separation of the diastereomeric peaks with a resolution (Rs) greater than 1.5.
2. Scaling the Method to Preparative HPLC:
- Objective: To transfer the optimized analytical method to a preparative scale for the isolation of the separated diastereomers.
- Scaling Calculations:
- Flow Rate: Flowprep = Flowanal * (IDprep / IDanal)2
- Sample Load: The maximum sample load is dependent on the column dimensions and the separation resolution. Begin with a small test injection to confirm the separation before incrementally increasing the load.
- Instrumentation: A preparative HPLC system with a larger dimension column (e.g., >20 mm internal diameter) and a fraction collector.
- Fraction Collection: Collect the eluent in separate fractions as each diastereomeric peak is detected.
- Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
- Product Isolation: Combine the pure fractions for each diastereomer and remove the solvent using a rotary evaporator.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column I.D. | 4.6 mm | 21.2 mm |
| Flow Rate | 1.0 mL/min | 21.6 mL/min |
| Injection Volume | 5-20 µL | 100-500 µL |
| Sample Load | < 0.1 mg | 10-100 mg |
Visualizations
Caption: A logical workflow for selecting a diastereomer separation method.
Caption: Experimental workflow for separation via diastereomeric derivatization.
References
- 1. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Experimental Artifacts with Piperidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common experimental artifacts in biological assays.
Frequently Asked Questions (FAQs)
Q1: My piperidine compound is showing activity in multiple, unrelated assays. What could be the cause?
A1: This is a common issue and may indicate that your compound is a "frequent hitter" or a Pan-Assay Interference Compound (PAINS). Piperidine scaffolds, particularly when decorated with certain functional groups, can be flagged by PAINS filters. These compounds often produce false-positive results through various mechanisms that are not related to specific binding to your target of interest.
Troubleshooting Steps:
-
In Silico Analysis: Use computational tools and substructure filters to check if your compound contains known PAINS motifs. Several online tools and software packages are available for this purpose.
-
Literature Search: Investigate if the specific piperidine scaffold or similar structures have been reported as frequent hitters or PAINS.
-
Experimental Validation: Perform counter-screens to identify the mechanism of interference. Common PAINS mechanisms include:
-
Compound Aggregation: See Q3 for troubleshooting aggregation.
-
Reactivity: The basic nitrogen in the piperidine ring can react with assay components. See Q4 for more details.
-
Redox Activity: Some piperidine derivatives can participate in redox cycling, generating reactive oxygen species that can disrupt assay components.
-
Interference with Assay Signal: This can include fluorescence interference (see Q2) or inhibition of reporter enzymes like luciferase.
-
Q2: I am observing unexpected fluorescence in my assay when I add my piperidine compound. How can I address this?
A2: Some piperidine derivatives, especially those with conjugated aromatic systems, can be intrinsically fluorescent. This autofluorescence can interfere with fluorescence-based assays, leading to false-positive or false-negative results.
Troubleshooting Steps:
-
Measure Compound's Intrinsic Fluorescence: Scan the emission spectrum of your compound at the excitation wavelength used in your assay. Also, scan the excitation spectrum at the emission wavelength of your assay. This will help you determine if there is spectral overlap with your assay's fluorophore.
-
Shift Excitation/Emission Wavelengths: If possible, switch to a fluorophore that has excitation and emission wavelengths outside the range of your compound's fluorescence. Using far-red shifted dyes can often mitigate interference from autofluorescent compounds.[1]
-
Pre-read the Plate: Before adding the assay reagents that generate the fluorescent signal, read the plate with your compound alone. This "pre-read" value can then be subtracted from the final signal as a background correction.
-
Use a Different Detection Method: If fluorescence interference is persistent, consider using an orthogonal assay with a different readout, such as luminescence, absorbance, or a label-free method.
Q3: My results are inconsistent, and I suspect my piperidine compound is aggregating in the assay buffer. How can I confirm and prevent this?
A3: Compound aggregation is a common cause of non-specific assay interference. Aggregates can sequester and denature proteins, leading to false inhibition. The hydrophobic nature of many piperidine derivatives can contribute to their propensity to aggregate in aqueous buffers.
Troubleshooting Steps:
-
Detergent Counter-Screen: Re-run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's activity is significantly reduced in the presence of the detergent, it is likely due to aggregation.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of aggregates in your compound solution and determine their size.[2][3][4][5]
-
Centrifugation: Before performing your assay, centrifuge the diluted compound plate at high speed. If the compound is aggregating, the aggregates may pellet, and the activity in the supernatant will be reduced.
-
Solubility Assessment: Poor aqueous solubility is a major driver of aggregation. Ensure your final assay concentration is below the compound's solubility limit in the assay buffer. See Q5 for solubility troubleshooting.
Q4: Could the basicity of the piperidine nitrogen be causing artifacts in my assay?
A4: Yes, the basic nature of the piperidine nitrogen (typically with a pKa of the conjugate acid around 11) can lead to several types of artifacts, particularly in biochemical assays.
Troubleshooting Steps:
-
pH Effects: The addition of a basic compound can alter the pH of a weakly buffered solution, which can in turn affect enzyme activity or protein stability. Always use a buffer with sufficient buffering capacity in the physiological pH range (e.g., HEPES, phosphate). Verify the pH of your assay solution after adding the compound.
-
Reactivity with Electrophiles: The nucleophilic piperidine nitrogen can react with electrophilic components in your assay, such as ester-containing substrates or probes. This can lead to compound degradation or artifactual signal generation. If you suspect reactivity, you can monitor the stability of your compound and key assay reagents over time using methods like HPLC-MS.
-
Non-specific Binding: The positive charge of the protonated piperidine at physiological pH can lead to non-specific electrostatic interactions with negatively charged macromolecules like nucleic acids or acidic proteins. This can be mitigated by increasing the ionic strength of the assay buffer (e.g., by increasing the NaCl concentration).
Q5: My piperidine compound precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. What can I do?
A5: This is a common problem related to compound solubility. Many organic compounds are highly soluble in DMSO but have poor aqueous solubility.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: While decreasing the DMSO concentration can exacerbate precipitation for some compounds, it's a good first step to ensure the DMSO itself is not affecting the assay. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.
-
Modify the Dilution Protocol: Instead of a single large dilution step, try serial dilutions. Also, ensure rapid mixing upon addition to the aqueous buffer to avoid localized high concentrations that can initiate precipitation.
-
Use Excipients: In some cases, the use of solubility-enhancing excipients like cyclodextrins may be appropriate, but their potential to interfere with the assay must be evaluated.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which your compound begins to precipitate in your specific assay buffer.[6][7] This will help you set an upper limit for your assay concentration.
Quantitative Data Summary
The following table summarizes common experimental artifacts with piperidine compounds and typical quantitative readouts that can help identify them.
| Artifact | Assay Type | Typical Observation | Quantitative Metric | Troubleshooting Action |
| Fluorescence Interference | Fluorescence Intensity, FRET, FP | Increased background signal, quenching of signal | Emission scan of compound, pre-read of assay plate | Subtract background, use red-shifted fluorophores[1] |
| Compound Aggregation | Enzyme Inhibition, Binding Assays | Loss of activity with detergent, time-dependent inhibition | IC50 shift >10-fold with 0.1% Triton X-100 | Add detergent to buffer, confirm with DLS[2] |
| Reactivity | Biochemical Assays | Time-dependent loss of signal or activity | HPLC-MS analysis of compound stability in buffer | Modify buffer components, check for esterase activity |
| Poor Solubility | All Assays | Compound precipitation, inconsistent results | Nephelometry, visual inspection | Lower compound concentration, modify dilution method |
| Off-Target Activity | Cell-Based Assays | Activity in unrelated cell lines or pathways | Profiling against a panel of known targets (e.g., GPCRs) | Use more specific analogs, employ orthogonal assays |
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Compound Aggregation
Objective: To determine if the observed activity of a piperidine compound is due to non-specific inhibition by aggregation.
Materials:
-
Piperidine compound of interest
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
All other reagents for the primary assay
Procedure:
-
Prepare two sets of serial dilutions of your piperidine compound.
-
For the first set, use your standard assay buffer for all dilutions.
-
For the second set, prepare an assay buffer containing 0.1% (v/v) Triton X-100. Use this detergent-containing buffer for all dilutions.
-
Perform your standard assay protocol with both sets of compound dilutions.
-
Generate dose-response curves and calculate the IC50 values for both conditions (with and without detergent).
Interpretation: A significant rightward shift (e.g., >10-fold) in the IC50 value in the presence of Triton X-100 suggests that the compound's activity is at least partially due to aggregation.
Protocol 2: Kinetic Solubility Assay by Nephelometry
Objective: To determine the concentration at which a piperidine compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Piperidine compound in DMSO (e.g., 10 mM stock)
-
Aqueous assay buffer
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
In a clear-bottomed microplate, add the aqueous assay buffer to a series of wells.
-
Add increasing concentrations of the piperidine compound from the DMSO stock to the wells. Ensure the final DMSO concentration is constant across all wells.
-
Include control wells with DMSO only.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), with gentle shaking.
-
Measure the light scattering at a wavelength where the compound does not absorb (e.g., 650 nm).
Interpretation: The concentration at which the light scattering signal begins to increase significantly above the background of the DMSO controls is the kinetic solubility limit.
Visualizations
Signaling Pathway: Potential Off-Target Effects at GPCRs
Many piperidine-containing drugs are known to interact with G-protein coupled receptors (GPCRs), such as opioid, dopamine, and serotonin receptors. Unintended interactions with these receptors can lead to off-target effects in cell-based assays that may be misinterpreted as on-target activity. The diagram below illustrates a generalized GPCR signaling cascade that can be activated by such off-target binding.
Caption: Off-target activation of a GPCR by a piperidine compound.
Experimental Workflow: Troubleshooting False Positives
The following workflow provides a logical sequence of steps to investigate a potential false-positive result from a piperidine compound in a primary screen.
Caption: A workflow for troubleshooting false-positive piperidine hits.
Logical Relationship: Solubility and Aggregation
This diagram illustrates the relationship between a compound's intrinsic properties, its behavior in solution, and the potential for assay interference.
Caption: The link between poor solubility and aggregation-based artifacts.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Enhancing the Solubility of Piperidine Derivatives for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with piperidine derivatives in bioassays.
Frequently Asked Questions (FAQs)
Q1: My piperidine derivative is poorly soluble in aqueous buffer for my bioassay. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge with piperidine derivatives due to their often lipophilic nature. Here’s a step-by-step initial approach:
-
Review Compound Information: Check the literature for any reported solubility data for your specific derivative or structurally similar compounds. Note the pKa of your compound; as many piperidine derivatives are basic, their solubility is often pH-dependent.[1]
-
Small-Scale Solubility Test: Before preparing a large stock solution, perform a small-scale test. Try dissolving a small amount of the compound in your assay buffer. Observe for any visible precipitation or cloudiness.
-
Consider a Co-solvent: Dimethyl sulfoxide (DMSO) is a common co-solvent used to initially dissolve compounds before further dilution in aqueous buffer.[2] However, be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity. A final concentration of <1% is generally recommended.
Q2: I'm using DMSO as a co-solvent, but my compound precipitates upon dilution into the aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:
-
Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay and try to keep your final dilution within that limit.
-
pH Adjustment: Since many piperidine derivatives are weakly basic, their solubility can be significantly increased by lowering the pH of the aqueous buffer.[1] The protonated form of the piperidine nitrogen is generally more water-soluble.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help to maintain the compound in solution by forming micelles.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Q3: Can I heat the solution to improve the solubility of my piperidine derivative?
A3: Gentle heating can sometimes help to dissolve a compound. However, this should be done with caution as it can lead to:
-
Compound Degradation: Some compounds are heat-labile and may degrade at elevated temperatures.
-
Supersaturation: The solution may become supersaturated and the compound may precipitate out as it cools to the assay temperature.
If you choose to heat the solution, do so gently and for a short period. Always allow the solution to cool to the experimental temperature and visually inspect for any precipitation before use.
Troubleshooting Guides
Issue 1: Inconsistent results in my bioassay, possibly due to poor solubility.
Possible Cause: The compound is not fully dissolved or is precipitating during the assay, leading to variable concentrations.
Solutions:
-
Visual Inspection: Before and after adding your compound to the assay plate, visually inspect the wells for any signs of precipitation.
-
Solubility Assessment: Perform a formal solubility assessment in your final assay buffer. This can be done by preparing a series of dilutions and measuring the concentration of the dissolved compound after centrifugation or filtration.
-
Select an Appropriate Solubilization Technique: Based on the properties of your compound, choose a suitable method from the table below to enhance its solubility.
Issue 2: My piperidine derivative is not soluble even in 100% DMSO.
Possible Cause: While uncommon for many piperidine derivatives, some highly crystalline or lipophilic compounds may have limited solubility even in strong organic solvents.
Solutions:
-
Alternative Organic Solvents: Try other organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[2][4] Always check for compatibility with your assay.
-
Salt Formation: If your compound is a free base, converting it to a salt form (e.g., hydrochloride salt) can significantly improve its aqueous solubility.[5]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix to improve its wettability and dissolution rate.[6]
Data Presentation: Solubility of Piperidine Derivatives
The following tables provide a summary of solubility data for various piperidine derivatives in different solvents. This data can serve as a starting point for selecting an appropriate solvent system.
Table 1: Qualitative Solubility of Piperidine-Containing Drugs
| Compound | Water | Ethanol | Chloroform | DMSO |
| Donepezil | Soluble | Slightly Soluble | Freely Soluble | Data not readily available |
| Fexofenadine HCl | Slightly Soluble | Freely Soluble | Slightly Soluble | Soluble (~12 mg/mL) |
| Haloperidol | Very Low (1.4 mg/100 mL) | Soluble (~5 mg/mL) | Soluble | Soluble (~14 mg/mL) |
| Meperidine HCl | Readily Soluble | Soluble | Data not readily available | Data not readily available |
| Methylphenidate HCl | Freely Soluble | Soluble | Slightly Soluble | Data not readily available |
| Minoxidil | 2.2 mg/mL | 29 mg/mL | 0.5 mg/mL | 6.5 mg/mL |
| Pioglitazone HCl | Practically Insoluble | Slightly Soluble | Data not readily available | Soluble (~79 mg/mL) |
| Risperidone | Sparingly Soluble | Soluble (~0.3 mg/mL) | Data not readily available | Soluble (~2 mg/mL) |
Citations for Table 1:[1][2][4][5][7][8][9][10][11][12][13][14][15][16][17]
Table 2: Quantitative Solubility Enhancement of Piperine (a Piperidine Alkaloid)
| Method | Solvent/Carrier | Fold Increase in Solubility (approx.) | Reference |
| Solid Dispersion | Hydroxypropyl Methylcellulose (HPMC) | 7.88 | [6] |
| Cyclodextrin Complexation | β-Cyclodextrin | Varies with cyclodextrin type and concentration | |
| Co-grinding | Modified Guar Gum | Significant enhancement | [18] |
Experimental Protocols
Protocol 1: pH Adjustment for Solubilizing a Weakly Basic Piperidine Derivative
-
Determine the pKa: Find the pKa of your piperidine derivative from literature or predictive software.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 1-2 pH units below the pKa to the desired final assay pH. Common buffers include citrate, phosphate, and Tris.
-
Dissolve the Compound: Attempt to dissolve your compound in the buffer with the lowest pH first.
-
Titrate to Final pH: Once dissolved, slowly titrate the solution with a basic solution (e.g., NaOH) to reach the final desired assay pH.
-
Observe for Precipitation: Continuously monitor the solution for any signs of precipitation during titration.
-
Final Check: Before use, let the solution sit at the final assay temperature for a period to ensure it remains stable.
Protocol 2: Co-solvent Solubilization using DMSO
-
Prepare a High-Concentration Stock: Dissolve your piperidine derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Serial Dilution in DMSO: If lower concentrations are needed for your dose-response curve, perform serial dilutions in 100% DMSO.
-
Dilution into Assay Buffer: Directly before the assay, dilute the DMSO stock solution into your pre-warmed aqueous assay buffer to the final desired concentration.
-
Best Practice: To minimize precipitation, add the DMSO stock to the assay buffer while vortexing or stirring. Avoid adding the aqueous buffer to the DMSO stock.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed the tolerance level of your biological system (typically <1%).
Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Determination: Based on literature or preliminary experiments, determine the optimal molar ratio of your piperidine derivative to the cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, highly soluble cyclodextrin.
-
Cyclodextrin Slurry: In a mortar, add the required amount of cyclodextrin and a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a thick paste.
-
Incorporate the Drug: Gradually add your piperidine derivative to the cyclodextrin paste.
-
Knead the Mixture: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a fine powder and store it in a desiccator.
-
Solubility Testing: Test the solubility of the prepared inclusion complex in your assay buffer and compare it to the uncomplexed drug.
Mandatory Visualizations
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting an appropriate strategy to enhance the solubility of a piperidine derivative for bioassays.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Pioglitazone hydrochloride | 112529-15-4 [chemicalbook.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Methylphenidate hydrochloride | 298-59-9 [chemicalbook.com]
- 7. alfa-api.com [alfa-api.com]
- 8. Haloperidol - Wikipedia [en.wikipedia.org]
- 9. Minoxidil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. medicii.com.au [medicii.com.au]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Donepezil Hydrochloride | 120011-70-3 [chemicalbook.com]
- 14. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. METHYLPHENIDATE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Solubility Enhancement of Raloxifene Using Inclusion Complexes and Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis
Welcome to the technical support center for the optimization of multicomponent reactions (MCRs) in piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using multicomponent reactions (MCRs) for piperidine synthesis?
Multicomomponent reactions offer several significant advantages over traditional linear synthetic routes for piperidine synthesis.[1][2][3] They are known for their high efficiency, atom economy, and operational simplicity, as three or more reactants are combined in a single step to form a complex product.[1][2][3] This approach reduces the number of synthetic steps, minimizes waste generation, and often leads to shorter reaction times and lower costs.[3][4]
Q2: What are the common types of multicomponent reactions used for piperidine synthesis?
Several types of MCRs are employed for the synthesis of piperidines. The most common are three-component and four-component reactions. A widely used three-component reaction involves the condensation of an aldehyde, an amine, and a β-ketoester.[5][6] Four-component reactions can provide even greater molecular diversity in a single step.[7] These reactions are often catalyzed by acids, bases, or metal catalysts to achieve high yields and stereoselectivity.[8]
Q3: How can I control the diastereoselectivity of my multicomponent piperidine synthesis?
Controlling diastereoselectivity is a critical aspect of piperidine synthesis. Several factors can influence the stereochemical outcome of the reaction:
-
Catalyst Selection: The choice of catalyst plays a crucial role. For instance, cerium(IV) ammonium nitrate (CAN) has been shown to catalyze three-component reactions to produce 1,4-dihydropyridines, which can then be reduced with full diastereoselectivity.[8]
-
Reaction Temperature: Temperature can significantly impact diastereoselectivity.[9] Lowering the reaction temperature can sometimes favor the formation of a specific diastereomer.
-
Solvent: The polarity and nature of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.
-
Substrate Control: The steric and electronic properties of the substrates (aldehydes, amines, and β-dicarbonyl compounds) can direct the stereochemical course of the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the multicomponent synthesis of piperidines.
Problem 1: Low Reaction Yield
Q: My multicomponent reaction for piperidine synthesis is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in MCRs for piperidine synthesis can stem from several factors. Here's a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Reaction Conditions:
-
Catalyst: The choice and amount of catalyst are critical. An inappropriate or insufficient amount of catalyst can lead to low conversion. Consider screening different catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) and optimizing the catalyst loading.
-
Solvent: The solvent can significantly influence the reaction rate and yield.[10] As indicated in the table below, solvents like ethanol, methanol, and acetonitrile often provide excellent yields.[5]
-
Temperature: The reaction temperature may not be optimal. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of products. Experiment with a range of temperatures to find the optimal balance.[11]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
2. Check the Purity of Your Reagents:
-
Impurities in starting materials (aldehydes, amines, β-ketoesters) can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired piperidine. Ensure that all reagents are of high purity.
3. Consider the Reaction Mechanism and Potential Side Reactions:
-
Understanding the reaction mechanism can help identify potential side reactions. For example, in some cases, side products such as enamines can be formed.[12] Adjusting the stoichiometry of the reactants or the order of addition might help minimize these side reactions.
Table 1: Effect of Different Catalysts and Solvents on the Yield of a Three-Component Piperidine Synthesis [5]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | Ethanol | 8 | 10 |
| 2 | nano-Sulfated Zirconia (10) | Ethanol | 6 | 87 |
| 3 | nano-ZnO (10) | Ethanol | 6 | 75 |
| 4 | nano-γ-Alumina (10) | Ethanol | 6 | 68 |
| 5 | nano-ZSM-5 (10) | Ethanol | 6 | 62 |
| 6 | nano-Sulfated Zirconia (10) | Methanol | 6 | 85 |
| 7 | nano-Sulfated Zirconia (10) | Acetonitrile | 6 | 82 |
| 8 | nano-Sulfated Zirconia (10) | THF | 6 | 55 |
| 9 | nano-Sulfated Zirconia (10) | Water | 6 | 40 |
| 10 | nano-Sulfated Zirconia (10) | Dichloromethane | 6 | 35 |
Reaction Conditions: Aromatic aldehyde (1 mmol), amine (1 mmol), and 1,3-dicarbonyl compound (1 mmol) at room temperature.
Problem 2: Poor Diastereoselectivity
Q: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity is often a challenge in the synthesis of substituted piperidines. Here are some strategies to improve it:
1. Optimize Reaction Parameters:
-
Temperature: As a general rule, lower reaction temperatures often lead to higher diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Solvent: The choice of solvent can influence the relative energies of the diastereomeric transition states. Experiment with a range of solvents with varying polarities.
2. Judicious Choice of Catalyst:
-
Chiral catalysts or catalysts that can form well-defined transition states can significantly enhance diastereoselectivity. For example, a ruthenium heterogeneous catalyst has been used for the diastereoselective cis-hydrogenation of multi-substituted pyridines.[12]
3. Substrate Modification:
-
The steric bulk of the substituents on your starting materials can have a profound effect on the stereochemical outcome. Modifying the substituents on the aldehyde, amine, or β-dicarbonyl compound can favor the formation of one diastereomer over the other.
Problem 3: Formation of Side Products
Q: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?
A: The formation of side products is a common issue in MCRs due to the presence of multiple reactive species.
1. Identify the Side Products:
-
Use analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to identify the structure of the side products. Knowing the structure will provide clues about the side reactions occurring. A common side product in piperidine synthesis can be the corresponding linear alkene.[12]
2. Adjust Reaction Conditions to Suppress Side Reactions:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might favor a particular side reaction.
-
Order of Addition: The order in which you add the reactants can sometimes influence the reaction pathway and minimize the formation of side products.
-
Catalyst: The catalyst not only promotes the desired reaction but can also catalyze side reactions. Screening different catalysts might help you find one that is more selective for the desired transformation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: General Procedure for a Three-Component Synthesis of Functionalized Piperidines using a Nano-Crystalline Solid Acid Catalyst[5]
-
Catalyst Preparation: Prepare the nano-sulfated zirconia catalyst according to the literature procedure.[5]
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), amine (1 mmol), 1,3-dicarbonyl compound (1 mmol), and nano-sulfated zirconia (10 mol%) in ethanol (5 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 6 hours).
-
Work-up and Purification:
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired functionalized piperidine.
-
Visualizations
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the general reaction mechanism for a three-component piperidine synthesis and a troubleshooting workflow for common experimental issues.
References
- 1. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. hse.ru [hse.ru]
- 8. Fully diastereoselective synthesis of polysubstituted, functionalized piperidines and decahydroquinolines based on multicomponent reactions catalyzed by cerium(IV) ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-(2-Cyclohexylethyl)piperidine and Other Piperidine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Piperidine Analogs
Piperidine and its derivatives exhibit a wide range of biological activities, targeting various receptors and transporters in the central nervous system (CNS) and periphery. Notably, many piperidine-containing compounds show significant affinity for sigma receptors (σ1 and σ2) and monoamine transporters (dopamine, DAT; serotonin, SERT; and norepinephrine, NET). Modulation of these targets is implicated in a variety of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and pain.
The substitution pattern on the piperidine ring plays a crucial role in determining the potency and selectivity of these analogs. The nature of the substituent at the 3-position, in particular, can significantly influence receptor binding and functional activity.
Comparative Analysis of Piperidine Analogs
To provide a framework for understanding the potential activity of 3-(2-Cyclohexylethyl)piperidine, this section presents a comparative summary of piperidine analogs with varying substituents at the 3- and other positions. The data is organized by target class to facilitate easy comparison.
Sigma Receptor Ligands
Sigma receptors are transmembrane proteins involved in cellular signaling and have emerged as promising targets for various therapeutic areas. Piperidine derivatives have been extensively explored as sigma receptor ligands.
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities (Ki, nM) of Selected Piperidine Analogs
| Compound/Analog | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| Reference Ligands | |||
| Haloperidol | 2.5 | - | - |
| (+)-Pentazocine | 2.9 | - | - |
| Piperidine Analogs | |||
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | 105.6 | 33 |
| 4-Methyl-N-[(4-methoxyphenoxy)ethyl]piperidine | 1.49 | 809 | 543 |
| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | High | Low | High |
Data sourced from multiple studies. Refer to the original publications for detailed experimental conditions.
Inference for this compound: The presence of a bulky, lipophilic cyclohexylethyl group at the 3-position suggests a potential for interaction with the hydrophobic pockets of the sigma receptors. Based on the SAR of related compounds, it is plausible that this compound could exhibit affinity for sigma receptors, although its selectivity profile would require experimental validation.
Monoamine Transporter Ligands
Monoamine transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.
Table 2: Monoamine Transporter Binding Affinities (Ki, nM) of Selected Piperidine Analogs
| Compound/Analog | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Reference Ligands | |||
| Cocaine | High | Moderate | High |
| Fluoxetine | Low | High | Low |
| Piperidine Analogs | |||
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative 1 | - | 2 - 400 | - |
| 4-[(Aryl)(aryloxy)methyl]piperidine derivative (-)-15j | - | 1.9 | 13.5 |
| (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol (9d) | 1.55 | 259 | 14.1 |
Data sourced from multiple studies. Refer to the original publications for detailed experimental conditions.
Inference for this compound: The structural features of this compound, particularly the ethyl linker and the cyclohexyl group, share some resemblance with known monoamine transporter ligands. The overall lipophilicity and shape of the molecule will be critical in determining its affinity and selectivity for DAT, SERT, and NET. Experimental screening is necessary to determine its profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of piperidine analogs.
Radioligand Binding Assay for Sigma-1 (σ1) Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.
Materials:
-
Membrane preparations from guinea pig brain
-
Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM)
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds at various concentrations
-
Scintillation cocktail and counter
Procedure:
-
Thaw membrane preparations on ice.
-
In a 96-well plate, add incubation buffer, radioligand (final concentration ~1-2 nM), and either the test compound, vehicle, or non-specific binding control.
-
Add the membrane preparation (50-100 µg of protein per well).
-
Incubate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer.
-
Wash the filters three times with ice-cold incubation buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assay
Objective: To measure the functional inhibition of dopamine, serotonin, or norepinephrine transporters by a test compound.
Materials:
-
HEK293 cells stably expressing the human DAT, SERT, or NET.
-
Radiolabeled substrate: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds at various concentrations.
-
Scintillation cocktail and counter.
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound or vehicle for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Determine the IC50 value of the test compound from a concentration-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate a generalized signaling pathway for sigma-1 receptor modulation and a typical experimental workflow for receptor binding assays.
Caption: Generalized Sigma-1 Receptor Signaling Pathway.
Validating the Anticancer Activity of Novel Piperidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug development. Piperidine scaffolds have emerged as a promising class of compounds, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comparative analysis of novel piperidine compounds, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways involved.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of selected novel piperidine compounds against various human cancer cell lines, compared to the established anticancer drug, Doxorubicin. Lower IC50 values indicate greater potency.
Table 1: Anticancer Activity of Benzoxazole-Appended Piperidine Derivatives
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference |
| 4d | - | 1.66 ± 0.08 | |
| 7h | 7.31 ± 0.43 | - | |
| Doxorubicin | 8.20 ± 0.39 | 13.34 ± 0.63 |
Table 2: Anticancer Activity of N-Sulfonylpiperidine Derivatives
| Compound | HCT-116 (Colorectal) | HepG-2 (Hepatocellular) | MCF-7 (Breast) | Reference |
| 8 | 3.94 | 3.76 | 4.43 | [1] |
| Vinblastine | 3.21 | 7.35 | 5.83 | [1] |
| Doxorubicin | 6.74 | 7.52 | 8.19 | [1] |
Table 3: Anticancer Activity of a Piperidine Derivative (Compound 17a)
| Compound | PC3 (Prostate) | Reference |
| 17a | Concentration-dependent inhibition | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are essential for reproducing and validating the reported findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine compounds and the reference drug (e.g., Doxorubicin) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Collection: After treatment with the compounds for the desired time, harvest the cells by centrifugation.[2]
-
Washing: Wash the cells once with cold 1X PBS.[2]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[2]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[2]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[2]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in the anticancer activity of the described piperidine compounds and a typical experimental workflow.
References
A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of the piperidine scaffold is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the most common synthetic routes to piperidine, offering a critical evaluation of their efficiency, supported by experimental data and detailed protocols.
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence underscores the continuous need for robust and efficient synthetic methodologies. This comparative guide delves into four principal routes for piperidine synthesis: the catalytic hydrogenation of pyridine, intramolecular cyclization, reductive amination, and multicomponent reactions. Each method is evaluated based on reaction yield, conditions, and substrate scope, providing a clear framework for selecting the most appropriate route for a given synthetic challenge.
At a Glance: Comparing Piperidine Synthesis Routes
The following table summarizes the key quantitative data for the different piperidine synthesis routes, offering a direct comparison of their efficiencies under various conditions.
| Synthesis Route | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) |
| Catalytic Hydrogenation of Pyridine | |||||
| Platinum(IV) oxide (PtO₂) | Room Temp. | 50 - 70 | 6 - 10 h | High | |
| Ruthenium/Alumina (Ru/Al₂O₃) | 80 | 50 | 150 s | >99 | |
| Nickel-based catalyst | 110 - 250 | 20 - 100 | 8 - 50 h | >95 | |
| Electrocatalytic (Rh/C) | Ambient | Ambient | - | 98[1] | |
| Intramolecular Cyclization | |||||
| One-pot from halogenated amides | Room Temp. | Ambient | 2 h | Good[2][3] | |
| Reductive Amination | |||||
| Double reductive amination of 1,5-dicarbonyls | Not specified | Not specified | Not specified | 73-77[4] | |
| Multicomponent Reactions | |||||
| Immobilized Lipase (CALB) | Not specified | Not specified | Not specified | up to 91[5] |
Visualizing the Pathways
To further elucidate the chemical transformations involved in each synthetic route, the following diagrams, generated using the DOT language, illustrate the core logic of each pathway.
Detailed Experimental Protocols
For researchers seeking to implement these synthetic routes, the following section provides detailed experimental protocols for key examples of each method.
Catalytic Hydrogenation of Pyridine using Platinum(IV) Oxide
This protocol describes the hydrogenation of substituted pyridines to their corresponding piperidines using Adams' catalyst (PtO₂).
Materials:
-
Substituted pyridine (1.0 g)
-
Glacial acetic acid (5 mL)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reactor.
-
A catalytic amount of PtO₂ (5 mol%) is added to the solution.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen gas pressure of 50-70 bar for 6-10 hours at room temperature.[6]
-
Upon completion, the reaction is carefully quenched with a saturated solution of NaHCO₃.
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are filtered through Celite and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Intramolecular Cyclization of Halogenated Amides
This one-pot method provides a metal-free route to N-substituted piperidines from readily available halogenated amides.[2][3]
Materials:
-
N-substituted 5-halopentanamide (1.0 equiv.)
-
Triflic anhydride (Tf₂O) (1.1 equiv.)
-
2-Fluoropyridine (1.2 equiv.)
-
Sodium borohydride (NaBH₄) (2.0 equiv.)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add the N-substituted 5-halopentanamide (1.0 equiv.) and anhydrous CH₂Cl₂.
-
Cool the mixture to -78 °C and add 2-fluoropyridine (1.2 equiv.) followed by the dropwise addition of triflic anhydride (1.1 equiv.).
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add sodium borohydride (2.0 equiv.) and methanol to the reaction mixture at room temperature.
-
Stir for an additional 2 hours.
-
The reaction is then quenched and worked up using standard procedures to isolate the N-substituted piperidine.
Double Reductive Amination of a 1,5-Dicarbonyl Compound
This approach is particularly useful for the synthesis of polyhydroxylated piperidines, which are important as glycosidase inhibitors.[4]
Materials:
-
1,5-Dicarbonyl precursor (e.g., a protected sugar derivative)
-
Amine source (e.g., ammonium formate or a primary amine)
-
Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN)
-
Methanol (CH₃OH)
Procedure:
-
The 1,5-dicarbonyl compound is dissolved in methanol.
-
The amine source (e.g., ammonium formate) is added to the solution.
-
Sodium cyanoborohydride is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched and worked up to isolate the piperidine derivative. For protected substrates, a subsequent deprotection step is required.
Multicomponent Synthesis of Functionalized Piperidines
This biocatalytic approach utilizes an immobilized lipase to catalyze a one-pot, three-component reaction to afford highly functionalized piperidines.[5]
Materials:
-
Benzaldehyde
-
Aniline
-
Acetoacetate ester
-
Immobilized Candida antarctica lipase B (CALB)
-
Solvent (e.g., a non-aqueous medium)
Procedure:
-
In a suitable reaction vessel, combine benzaldehyde, aniline, and the acetoacetate ester.
-
Add the immobilized CALB catalyst to the mixture.
-
The reaction is stirred under appropriate conditions (temperature and time will vary depending on the specific substrates and catalyst preparation).
-
Upon completion, the catalyst is removed by filtration (and can be reused).
-
The product is isolated from the reaction mixture and purified by standard methods. This method has been shown to provide the corresponding product in up to 91% yield, and the catalyst is reusable for multiple cycles.[5]
Conclusion
The synthesis of piperidines can be achieved through a variety of effective routes, each with its own set of advantages and limitations. The catalytic hydrogenation of pyridine remains a highly efficient and industrially relevant method, particularly with the development of highly active and selective catalysts that operate under milder conditions.[7][8] Electrocatalytic methods show great promise for sustainable and efficient piperidine production at ambient temperature and pressure.[1] Intramolecular cyclization offers a powerful strategy for the construction of complex piperidine derivatives from acyclic precursors, with some methods avoiding the use of metal catalysts.[2][3] Reductive amination, especially the double reductive amination of 1,5-dicarbonyl compounds, provides a direct route to functionalized piperidines.[4] Finally, multicomponent reactions represent a highly atom-economical and efficient approach to generate molecular diversity in piperidine synthesis, often in a single step with high yields.[5] The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the practical considerations of scale, cost, and environmental impact.
References
- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101723877A - Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation - Google Patents [patents.google.com]
Navigating the Cross-Reactivity Landscape of Piperidine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of piperidine derivatives, with a focus on moieties structurally related to 3-(2-Cyclohexylethyl)piperidine. Due to a lack of publicly available experimental data for this compound, this guide will focus on comparing structurally similar piperidine-containing compounds with known receptor binding affinities, providing a framework for understanding potential cross-reactivity.
While specific experimental data on the cross-reactivity of this compound is not currently available in the public domain, an analysis of structurally related compounds can offer valuable insights into its potential pharmacological profile. The piperidine scaffold is a common feature in a vast array of pharmacologically active agents, and its derivatives are known to interact with a variety of receptors, most notably sigma (σ) receptors and, to varying extents, opioid receptors.
Comparative Analysis of Structurally Related Piperidine Derivatives
To approximate the potential cross-reactivity of this compound, we will examine piperidine derivatives featuring a cyclohexyl group. The following table summarizes the binding affinities (Ki, in nM) of selected compounds for sigma-1 (σ₁), sigma-2 (σ₂), and mu-opioid (µ) receptors.
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | µ-Opioid Receptor Ki (nM) | Reference Compound(s) for Comparison |
| Hypothetical Profile for this compound | Data Not Available | Data Not Available | Data Not Available | |
| 4-Cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl-propyl)]piperidine (PB221) | 1.8 | 25.5 | >10,000 | Haloperidol, (+)-Pentazocine |
| 1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine (PB28) | 0.38 | 0.68 | >10,000 | Haloperidol, (+)-Pentazocine |
| Haloperidol | 3.2 | 1.0 | 3,800 | - |
| (+)-Pentazocine | 3.1 | 1,790 | 2,500 | - |
Note: The data for PB221 and PB28 are indicative of compounds containing both piperidine/piperazine and cyclohexyl moieties and are used here for illustrative comparison.
Experimental Protocols
The binding affinity data presented for the comparator compounds are typically determined through radioligand binding assays. A generalized protocol for such an assay is as follows:
Radioligand Binding Assay for σ₁ and σ₂ Receptors:
-
Tissue Preparation: Guinea pig brain (for σ₁) or rat liver (for σ₂) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to obtain a crude membrane preparation, which is washed and resuspended in the assay buffer.
-
Assay: The membrane preparation is incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ or [³H]-DTG for σ₂) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated for a specific time (e.g., 120 minutes at 37°C) to allow for binding equilibrium to be reached.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for µ-Opioid Receptor:
A similar protocol is followed, typically using rat brain tissue and a µ-opioid selective radioligand such as [³H]-DAMGO.
Potential Signaling Pathways and Cross-Reactivity
The interaction of piperidine derivatives with sigma and opioid receptors can trigger distinct downstream signaling cascades.
Caption: Potential signaling pathways for piperidine derivatives at sigma and opioid receptors.
The logical workflow for assessing the cross-reactivity of a novel compound like this compound would follow a tiered approach.
Caption: Experimental workflow for determining compound cross-reactivity.
Conclusion
While a definitive cross-reactivity profile for this compound cannot be provided without direct experimental data, the analysis of structurally similar compounds suggests a potential for interaction with sigma receptors. The presence of the cyclohexyl and piperidine moieties is common in high-affinity sigma receptor ligands. Any affinity for opioid receptors would likely be lower, but cannot be ruled out without empirical testing. Researchers working with this compound or similar novel piperidine derivatives are strongly encouraged to perform comprehensive in vitro binding and functional assays to fully characterize their pharmacological profile and ensure the desired selectivity for their target of interest. This proactive approach is essential for the development of safe and effective therapeutics.
Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various piperidine derivatives against several key biological targets. The information is compiled from recent studies and presented to facilitate the identification of promising scaffolds for further development.
The piperidine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their bioavailability, target specificity, and pharmacokinetic properties.[1] Molecular docking studies are a crucial computational tool to predict the binding affinity and interaction patterns of these derivatives with their target proteins, thereby guiding the design of more potent and selective therapeutic agents.
Comparative Docking Performance of Piperidine Derivatives
The following table summarizes the docking scores and binding affinities of various piperidine derivatives against a range of biological targets, as reported in recent literature. This data provides a quantitative comparison of their potential efficacy.
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions/Residues | Reference |
| 4-amino Methyl Piperidine Derivatives | µ-Opioid Receptor | Not Specified | -8.13 to -13.37 | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322 | [2] |
| Piperidine Carboxamide Derivatives | Anaplastic Lymphoma Kinase (ALK) | Not Specified | Not Specified | Steric, electrostatic, and hydrophobic interactions are important for potent inhibition. | [3] |
| Piperidinylpiperidines | Acetyl-CoA Carboxylase (ACC) | Not Specified | Not Specified | Similar conformation and binding mode to the known inhibitor CP-640186. | [4] |
| Benzylpiperidine Derivatives | Sigma-1 Receptor (S1R) | 5HK2 | Ki value of 3.2 nM for the most potent compound | Bidentate salt bridge with Glu172 and Asp126; π–cation interaction with Phe107. | [5] |
| N-functionalized Piperidines with 1,2,3-triazole | Dopamine Receptor D2 | Not Specified | Not Specified | Predicted binding modes within the active site were established. | [6][7] |
| Piperidine Analogues as P2-ligands | HIV-1 Protease | Not Specified | IC50 of 3.61 nM for the most potent compound | The piperidine ring fills the S2 subsite and interacts with protease residues. | [8] |
| 2,6-disubstituted piperidin-3-ol derivatives | Pancreatic Lipase | 1LPS | Not Specified | Ring size and functional group orientation influence binding. | [1] |
| Piperidine derivatives | Histamine H3 Receptor (H3R) & Sigma-1 Receptor (σ1R) | Not Specified | Ki of 7.70 nM (H3R) and 3.64 nM (σ1R) for a key compound | The piperidine moiety is a critical structural element for dual activity. | [9] |
Experimental Protocols: A Methodological Overview
The methodologies employed in the cited studies for molecular docking simulations share a common workflow, although specific parameters and software may vary.
General Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.[10]
-
Ligand Preparation: The 2D structures of the piperidine derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain the most stable conformation.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, SYBYL, or PyRx.[1][4][11] The software explores a predefined binding site on the protein (the "grid box") and calculates the binding energy for various poses of the ligand.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
For instance, in a study targeting pancreatic lipase, AutoDock 4.2 was utilized to investigate the interactions of piperidine derivatives with the enzyme.[1] Another study on sigma-1 receptor antagonists employed a computational workflow that included both docking and molecular dynamics simulations to elucidate the binding mode of the compounds.[5][12]
Visualizing the Docking Workflow and a Representative Signaling Pathway
To better illustrate the processes involved in these studies, the following diagrams were generated using Graphviz.
Caption: General workflow of a comparative molecular docking study.
Caption: Inhibition of a GPCR signaling pathway by a piperidine derivative.
Conclusion
The comparative analysis of docking studies reveals the versatility of the piperidine scaffold in targeting a diverse array of proteins implicated in various diseases. The quantitative data on binding affinities, coupled with the detailed interaction patterns, provides a solid foundation for the rational design of novel piperidine derivatives with improved potency and selectivity. The consistent application of established docking protocols across different studies allows for a reliable comparison of in silico results, guiding the selection of the most promising candidates for further experimental validation.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Validation of 3-(2-Cyclohexylethyl)piperidine: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the purity of 3-(2-Cyclohexylethyl)piperidine, with a central focus on Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to offer a data-driven comparison with alternative methods, supported by detailed experimental protocols, to aid researchers in selecting the most appropriate strategy for their specific needs.
Introduction
This compound is a substituted piperidine derivative with potential applications in pharmaceutical research and development. Ensuring the purity of such active pharmaceutical ingredients (APIs) is a critical step in drug discovery and manufacturing, directly impacting safety, efficacy, and reproducibility of scientific results. While several analytical techniques can be employed for purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary method due to its ability to provide direct, quantitative information without the need for identical reference standards for each impurity.
This guide will compare the performance of ¹H NMR for purity determination against other common chromatographic and analytical techniques, namely High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA).
Data Presentation: A Comparative Analysis of Purity Validation Methods
The following table summarizes the key performance indicators for each analytical technique in the context of purity validation for a small molecule like this compound.
| Parameter | ¹H NMR | HPLC-UV | GC-MS | Elemental Analysis (CHNS) |
| Principle | Measures the ratio of analyte signals to a certified internal standard. | Separates components based on their affinity for a stationary phase, with UV detection. | Separates volatile components based on their boiling points and partitioning, with mass spectrometric detection. | Determines the percentage of C, H, N, and S in a compound after combustion. |
| Typical Purity Range | 95-100% | 95-100% | 95-100% | Provides elemental composition, indirectly indicating purity. |
| Limit of Detection (LOD) | ~0.05 - 0.1% | ~0.01 - 0.05% | ~0.001 - 0.01% | Not applicable for impurity detection. |
| Limit of Quantitation (LOQ) | ~0.1 - 0.5% | ~0.05 - 0.1% | ~0.01 - 0.05% | Not applicable for impurity quantitation. |
| Selectivity | High (for structurally distinct molecules) | High (tunable with column and mobile phase) | Very High (separation and mass fragmentation) | Low (provides bulk elemental content) |
| Sample Throughput | Moderate | High | Moderate | Low |
| Need for Reference Standards | For internal standard only | For analyte and all known impurities | For analyte and all known impurities | Not applicable |
| Structural Information | Yes (provides detailed structural insights) | No (retention time only) | Yes (mass spectrum provides fragmentation pattern) | No (provides elemental formula) |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive | Destructive |
Experimental Protocols
Purity Determination by ¹H NMR Spectroscopy
This protocol outlines the procedure for determining the purity of this compound using ¹H NMR with an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to allow for complete relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Apply phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound that does not overlap with any impurity or solvent signals.
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons corresponding to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
m_analyte = Mass of the analyte
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
Purity Determination by HPLC-UV
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Method Development (if not established):
-
Develop a suitable mobile phase and gradient to achieve good separation of the main peak from any impurities.
-
Select a detection wavelength where the analyte has strong absorbance.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent.
-
Prepare a series of calibration standards of a reference standard of this compound at known concentrations.
-
-
Analysis:
-
Inject the standards and the sample solution into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the area of the main peak and any impurity peaks.
-
Determine the purity by the area normalization method or by using a calibration curve.
-
Purity Determination by GC-MS
Materials:
-
This compound sample
-
GC-grade solvents (e.g., dichloromethane, methanol)
-
GC-MS system with a suitable capillary column
Procedure:
-
Method Development (if not established):
-
Optimize the GC temperature program (injector, oven, and detector temperatures) and carrier gas flow rate to achieve good separation.
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent.
-
-
Analysis:
-
Inject the sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by their mass spectra.
-
Calculate the purity based on the peak areas in the TIC (area normalization).
-
Purity Assessment by Elemental Analysis
Materials:
-
Dry, homogeneous this compound sample
-
Elemental analyzer
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
-
Analysis:
-
Analyze the sample in the elemental analyzer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula of this compound (C₁₃H₂₅N). A close correlation (typically within ±0.4%) indicates high purity.
-
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR-based purity validation and the logical relationship in comparing it with other analytical methods.
Caption: Experimental workflow for purity determination by ¹H NMR.
Caption: Logical comparison of analytical methods for purity validation.
Conclusion
The validation of this compound purity can be effectively achieved using several analytical techniques. ¹H NMR stands out as a primary and robust method, offering direct quantification and valuable structural information without the need for individual impurity standards. While HPLC-UV provides high throughput and sensitivity, and GC-MS offers unparalleled sensitivity and structural elucidation of volatile impurities, they often require reference standards for accurate quantification of known impurities. Elemental analysis serves as a complementary technique to confirm the elemental composition, thereby providing an indirect measure of purity.
The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, available instrumentation, and the stage of drug development. For a comprehensive purity assessment, a combination of these orthogonal techniques is often recommended.
Unveiling the Therapeutic Potential of 3-(2-Cyclohexylethyl)piperidine: A Comparative Efficacy Analysis
For Immediate Release
In the dynamic landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide presents a comparative analysis of the hypothetical efficacy of 3-(2-Cyclohexylethyl)piperidine, a novel piperidine derivative, against established drugs targeting the dopamine transporter (DAT) and sigma (σ) receptors. Due to the absence of direct experimental data for this compound, this comparison is based on structure-activity relationship (SAR) inferences from closely related piperidine-containing compounds.
The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, known to interact with a variety of central nervous system (CNS) targets. The structural characteristics of this compound, featuring a bulky and lipophilic cyclohexylethyl substituent, suggest a potential affinity for the dopamine transporter and sigma receptors, both of which are key targets in the treatment of various neurological and psychiatric disorders.
Hypothetical Target Profile of this compound
Based on SAR studies of other piperidine derivatives, the non-aromatic, bulky cyclohexylethyl group in this compound may confer affinity for:
-
Dopamine Transporter (DAT): Piperidine derivatives are known to act as dopamine reuptake inhibitors (DRIs). The bulky substituent could interact with the hydrophobic pockets within the DAT binding site.
-
Sigma Receptors (σ1 and σ2): The piperidine moiety is a common structural feature in high-affinity sigma receptor ligands. The nature of the substituent plays a critical role in determining selectivity and affinity for σ1 and σ2 subtypes.
Comparative Efficacy Overview
To contextualize the potential efficacy of this compound, we compare its hypothetical profile with two well-characterized drugs: Methylphenidate, a potent dopamine reuptake inhibitor, and (+)-Pentazocine, a widely used sigma-1 receptor agonist. It is important to note that direct experimental data for this compound is not yet available, and the values presented are for illustrative comparison based on the activities of related compounds.
Table 1: Comparative In Vitro Efficacy Data
| Compound | Target | Assay Type | Key Efficacy Metric (Hypothetical/Actual) | Reference |
| This compound | DAT | Binding Affinity (Ki) | Hypothetical: 10 - 100 nM | N/A |
| σ1 Receptor | Binding Affinity (Ki) | Hypothetical: 5 - 50 nM | N/A | |
| σ2 Receptor | Binding Affinity (Ki) | Hypothetical: 50 - 200 nM | N/A | |
| Methylphenidate | DAT | Binding Affinity (Ki) | ~13.9 nM | [1] |
| NET | Binding Affinity (Ki) | ~3.9 nM | [1] | |
| (+)-Pentazocine | σ1 Receptor | Binding Affinity (Ki) | ~3 nM | [2] |
| Opioid Receptors (μ, δ, κ) | Binding Affinity (Ki) | Moderate affinity | [2] |
Detailed Experimental Protocols
The hypothetical efficacy of this compound would be determined using standard preclinical assays. The following are detailed methodologies for the key experiments that would be required to generate the data presented in Table 1.
Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the dopamine transporter.
Methodology:
-
Preparation of Synaptosomes: Rat striatal tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are rich in DAT.
-
Radioligand Binding: Synaptosomal membranes are incubated with a specific radioligand for DAT, such as [³H]WIN 35,428, at a concentration near its Kd.
-
Competition Assay: The incubation is performed in the presence of increasing concentrations of the test compound (this compound).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the σ1 and σ2 receptors.
Methodology:
-
Membrane Preparation: Membranes from guinea pig brain (for σ1) or rat liver (for σ2) are prepared by homogenization and differential centrifugation.
-
Radioligand Binding (σ1): Membranes are incubated with the σ1-selective radioligand --INVALID-LINK---pentazocine.
-
Radioligand Binding (σ2): Membranes are incubated with the non-selective sigma receptor radioligand [³H]DTG in the presence of a masking concentration of (+)-pentazocine to block binding to σ1 sites.
-
Competition Assay: For both receptor subtypes, the incubation is carried out with increasing concentrations of the test compound.
-
Separation and Scintillation Counting: Similar to the DAT assay, bound and free radioligands are separated by filtration, and radioactivity is quantified.
-
Data Analysis: IC50 and Ki values are calculated as described for the DAT binding assay.
Signaling Pathways and Experimental Workflow
The interaction of this compound with its hypothetical targets would initiate specific signaling cascades and can be evaluated through a structured experimental workflow.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Hypothetical signaling pathways for this compound.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural features of this compound suggest its potential as a modulator of the dopamine transporter and sigma receptors. The hypothetical efficacy data, when compared to established drugs like Methylphenidate and (+)-Pentazocine, indicate that this novel compound could possess a unique pharmacological profile. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to validate these hypotheses and fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a roadmap for such investigations. This comparative guide serves as a foundational document for researchers and drug development professionals interested in the expanding field of piperidine-based therapeutics.
References
- 1. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In-Silico and In-Vitro Screening of Piperidine Derivatives
A deep dive into the predictive power of computational models versus real-world biological activity for two classes of piperidine derivatives targeting key enzymes in cancer therapy: Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).
In the landscape of modern drug discovery, the synergy between computational (in-silico) and laboratory (in-vitro) studies is paramount. This guide provides a comparative analysis of these two approaches, focusing on the biological activity of two distinct classes of piperidine derivatives. We will examine piperidine-dihydropyridine hybrids as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) and piperidine-derived thiosemicarbazones as inhibitors of Dihydrofolate Reductase (DHFR). Through a detailed presentation of experimental data, protocols, and pathway visualizations, this guide aims to offer researchers, scientists, and drug development professionals a clear perspective on the correlation and divergence between predictive computational models and tangible in-vitro results.
Case Study 1: Piperidine-Dihydropyridine Hybrids as EGFR Inhibitors
This section focuses on a series of novel piperidine-dihydropyridine hybrid compounds designed as potential anticancer agents. The in-silico evaluation was conducted through molecular docking studies against the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a common target in oncology. The in-vitro activity was assessed by evaluating the cytotoxicity of these compounds against human lung (A-549) and breast (MCF-7) cancer cell lines.
Data Presentation: In-Silico vs. In-Vitro Results
The following table summarizes the molecular docking scores (in kcal/mol) and the corresponding in-vitro cytotoxicity (IC50 in µM) for a selection of the synthesized piperidine-dihydropyridine hybrids. A lower docking score indicates a more favorable binding affinity in the in-silico study, while a lower IC50 value represents higher potency in the in-vitro assay.
| Compound ID | In-Silico Docking Score (kcal/mol) vs. EGFR (PDB: 2J6M) | In-Vitro Cytotoxicity IC50 (µM) - A-549 Cells | In-Vitro Cytotoxicity IC50 (µM) - MCF-7 Cells |
| 8a | -8.5 | 19.11 ± 0.236 | 44.76 ± 0.623 |
| 8b | -8.8 | 17.56 ± 0.198 | 48.11 ± 0.683 |
| 10a | -9.2 | 16.56 ± 0.125 | 24.68 ± 0.217 |
| 10b | -9.5 | 15.94 ± 0.201 | 22.12 ± 0.213 |
| 10h | -9.8 | 16.12 ± 0.189 | 25.34 ± 0.224 |
| Cisplatin (Reference) | Not Applicable | 17.56 | 26.68 |
Data sourced from a study on piperidine-dihydropyridine hybrids as anticancer agents.[1][2]
Experimental Protocols
The molecular docking studies were performed to predict the binding affinity and interaction of the synthesized compounds with the EGFR kinase domain.
-
Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain was obtained from the Protein Data Bank (PDB ID: 2J6M). The protein was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools.
-
Ligand Preparation: The 2D structures of the piperidine-dihydropyridine hybrid compounds were drawn using ChemDraw and converted to 3D structures. Energy minimization was performed using a suitable force field.
-
Docking Simulation: AutoDock Vina was used for the molecular docking simulations. A grid box was defined to encompass the active site of the EGFR protein. The docking parameters were set to default values, and the conformation with the lowest binding energy was selected as the most probable binding mode.
The in-vitro anticancer activity of the compounds was evaluated against A-549 and MCF-7 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A-549 and MCF-7 cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized compounds and the reference drug, Cisplatin, for 48 hours.
-
MTT Assay: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and survival.
Case Study 2: Piperidine-Derived Thiosemicarbazones as DHFR Inhibitors
This case study explores a series of 4-piperidine-based thiosemicarbazones designed as inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in the synthesis of DNA precursors. The in-silico analysis involved molecular docking to predict the binding affinity of these compounds to the DHFR active site. The in-vitro evaluation was conducted through a biochemical assay to determine the inhibitory activity of the compounds against the DHFR enzyme.
Data Presentation: In-Silico vs. In-Vitro Results
The table below presents a comparison of the in-silico docking scores and the in-vitro DHFR inhibitory activity (IC50 in µM) for selected piperidine-derived thiosemicarbazones.
| Compound ID | In-Silico Docking Score (kcal/mol) vs. DHFR | In-Vitro DHFR Inhibition IC50 (µM) |
| 5a | -8.1 | 25.60 ± 0.55 |
| 5d | -8.9 | 15.20 ± 0.35 |
| 5p | -9.5 | 13.70 ± 0.25 |
| 5s | -7.8 | 47.30 ± 0.86 |
| Methotrexate (Reference) | -10.2 | 0.09 ± 0.01 |
Data sourced from a study on piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.[3]
Experimental Protocols
Molecular docking studies were performed to understand the binding interactions of the synthesized thiosemicarbazone derivatives with the DHFR enzyme.
-
Protein and Ligand Preparation: The crystal structure of human DHFR was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules and co-crystallized ligands. The 3D structures of the synthesized compounds were generated and optimized.
-
Docking Simulation: Molecular docking was carried out using a suitable docking program. The active site was defined based on the co-crystallized inhibitor. The docking protocol was validated by re-docking the native ligand into the active site.
-
Interaction Analysis: The binding poses and interactions of the docked compounds with the amino acid residues in the active site of DHFR were analyzed.
The inhibitory activity of the synthesized compounds against DHFR was determined using a spectrophotometric assay.
-
Reagent Preparation: A reaction mixture containing DHFR enzyme, NADPH, and dihydrofolate (DHF) in a suitable buffer was prepared.
-
Inhibition Assay: The synthesized compounds at various concentrations were pre-incubated with the DHFR enzyme. The reaction was initiated by the addition of DHF.
-
Spectrophotometric Measurement: The rate of NADPH oxidation to NADP+ was monitored by measuring the decrease in absorbance at 340 nm over time.
-
IC50 Determination: The percentage of inhibition was calculated for each compound concentration, and the IC50 value was determined by plotting the percentage of inhibition against the compound concentration.
Dihydrofolate Reductase (DHFR) Pathway in Nucleotide Synthesis
DHFR plays a critical role in the folate metabolic pathway, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA.
Conclusion
The presented case studies on piperidine derivatives targeting EGFR and DHFR highlight a generally positive correlation between in-silico predictions and in-vitro biological activity. Compounds with more favorable docking scores tended to exhibit lower IC50 values, indicating higher potency. However, it is crucial to acknowledge that in-silico models are predictive tools and do not always perfectly replicate complex biological systems. Factors such as compound solubility, cell permeability, and off-target effects, which are not fully accounted for in simple docking studies, can lead to discrepancies between predicted and observed activities.
Ultimately, a combined approach that leverages the high-throughput screening capabilities of in-silico methods to prioritize candidates for rigorous in-vitro and subsequent in-vivo testing remains the most effective strategy in the intricate process of drug discovery and development. This integrated workflow allows for a more efficient allocation of resources and a higher probability of identifying promising lead compounds.
References
- 1. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
An Objective Assessment of 3-(2-Cyclohexylethyl)piperidine and Other Key Ligands for the Sigma-1 Receptor
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of 3-(2-Cyclohexylethyl)piperidine alongside well-established sigma-1 receptor (S1R) ligands: the agonist (+)-pentazocine, the selective agonist PRE-084, and the antagonist haloperidol. While this compound represents a piperidine derivative with potential for S1R interaction, a thorough review of published scientific literature reveals a significant lack of available experimental data on its binding affinity and functional activity. This guide, therefore, serves a dual purpose: to present a direct comparison of the established ligands based on available quantitative data and to provide a framework for the potential evaluation of novel compounds like this compound.
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing crucial roles in cellular signaling and homeostasis.[1] Its modulation is a promising therapeutic strategy for a variety of disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[2][3]
Comparative Analysis of Sigma-1 Receptor Ligands
The following tables summarize the binding affinities and functional profiles of the selected ligands for the sigma-1 receptor. It is important to note that while extensive data exists for the reference compounds, no specific binding or functional data for this compound has been reported in the peer-reviewed literature to date.
Table 1: Sigma-1 Receptor Binding Affinity
| Ligand | Chemical Class | Kᵢ (nM) | IC₅₀ (nM) | Radioligand & Tissue Source |
| This compound | Piperidine Derivative | Data Not Available | Data Not Available | N/A |
| (+)-Pentazocine | Benzomorphan | 1.62 - 8 | 2.34 | --INVALID-LINK---pentazocine in guinea pig brain/liver membranes[4][5][6] |
| PRE-084 | Phenylcyclohexane carboxylate | 2.2 | 44 | --INVALID-LINK---pentazocine in sigma receptor assay[4][7] |
| Haloperidol | Butyrophenone | 2.2 - 6.5 | Not Widely Reported | --INVALID-LINK---pentazocine or [³H]haloperidol in various tissues[8][9][10] |
Table 2: Functional Activity and Selectivity Profile
| Ligand | Functional Activity at S1R | Selectivity over Sigma-2 Receptor (S2R) | Other Notable Receptor Interactions |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| (+)-Pentazocine | Agonist[11] | High | Weak affinity for opioid receptors[12] |
| PRE-084 | Selective Agonist[13] | High (IC₅₀ > 10,000 nM for other receptors)[7] | Minimal cross-reactivity with a wide range of other receptors[7] |
| Haloperidol | Antagonist[11] | Binds to S2R with similar affinity | High affinity for Dopamine D2 receptors[8] |
Experimental Protocols for Ligand Characterization
The characterization of a novel compound as a sigma-1 receptor ligand involves a series of standardized in vitro and in vivo assays.
1. Radioligand Binding Assay (for determining Kᵢ and IC₅₀)
This assay quantifies the affinity of a ligand for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.
-
Materials:
-
Tissue homogenates rich in sigma-1 receptors (e.g., guinea pig liver or brain membranes).[14]
-
Radioligand: Typically --INVALID-LINK---pentazocine.[14][15]
-
Unlabeled ligand for defining non-specific binding (e.g., haloperidol).[14]
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
A parallel incubation is performed in the presence of a high concentration of an unlabeled S1R ligand to determine non-specific binding.
-
After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
2. Functional Assays (for determining agonist/antagonist activity)
Functional assays are essential to determine whether a ligand activates (agonist) or blocks (antagonist) the receptor.
-
Objective: To characterize the functional effect of a ligand on sigma-1 receptor activity.
-
Methods:
-
Modulation of Ion Channels: The sigma-1 receptor is known to modulate various ion channels.[1] Electrophysiological techniques, such as patch-clamp, can be used to measure changes in ion channel activity in the presence of the test ligand.
-
Calcium Mobilization Assays: S1R activation can influence intracellular calcium levels. Fluorometric assays using calcium-sensitive dyes can be employed to measure changes in intracellular calcium concentration in response to the ligand.
-
Neurite Outgrowth Assays: In certain cell types, S1R agonists have been shown to promote neurite outgrowth. This cellular response can be quantified to assess agonist activity.
-
In Vivo Behavioral Models: For agonist/antagonist determination in a physiological context, animal models are used. For example, the ability of a compound to block the effects of a known S1R agonist like PRE-084 can indicate antagonist activity in models of neuropathic pain or memory enhancement.[16][17]
-
Visualizing Sigma-1 Receptor Signaling and Ligand Evaluation
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor, upon ligand binding, can dissociate from its binding partner BiP (Binding immunoglobulin Protein) at the endoplasmic reticulum and translocate to other cellular compartments to interact with and modulate various target proteins, including ion channels and kinases.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Sigma Receptors [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Toxicological Profiles of Piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in a vast array of natural alkaloids and synthetic pharmaceuticals, contributing significantly to their biological activities. However, the inherent reactivity and structural diversity of piperidine derivatives also lead to a wide spectrum of toxicological profiles. This guide provides a comparative overview of the toxicity of various piperidine-based compounds, supported by experimental data, to aid in drug development and risk assessment.
Quantitative Toxicity Data
The following tables summarize the acute toxicity (LD50), cytotoxic concentration (IC50), and cytotoxic concentration on non-cancerous cells (CC50) for a selection of piperidine-containing compounds. These values provide a quantitative measure for comparing their relative toxicities across different biological systems.
Table 1: Acute Toxicity (LD50) of Piperidine and its Alkaloids
| Compound | Test Species | Route of Administration | LD50 Value | Reference |
| Piperidine | Rat | Oral | 133 - 740 mg/kg | [1][2] |
| Rabbit | Dermal | 275 - 320 mg/kg | [1] | |
| Coniine | Mouse | Not Specified | 7.7 mg/kg | [3] |
| N-Methylconiine | Mouse | Not Specified | 17.8 mg/kg | [3] |
| γ-Coniceine | Mouse | Not Specified | 4.4 mg/kg | [3] |
| Anabasine | Mouse | Intravenous | 11 - 16 mg/kg | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Piperidine-Based Compounds against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Piperine | HepG2 | Hepatocellular Carcinoma | 97 | [5] |
| Hep3B | Hepatocellular Carcinoma | 58 | [5] | |
| HCT-8 | Human Colon | 66.0 | [6] | |
| B16 | Mouse Melanoma | 69.9 | [6] | |
| A549 | Lung Adenocarcinoma | 32.43 | [6] | |
| Piperidine Derivative (unspecified) | MCF-7 | Breast Adenocarcinoma | 9.2 | [7] |
Table 3: In Vitro Cytotoxicity (CC50) of Piperidine Analogues on Non-Cancerous Cell Lines
| Compound | Cell Line | CC50 Value (µg/mL) | Reference |
| Piperidine Analogue 1 | LLC-MK2 | Monkey Kidney Epithelial | 62 - 375 |
| Piperidine Analogue 2 | LLC-MK2 | Monkey Kidney Epithelial | 62 - 375 |
| Piperidine Analogue 3 | LLC-MK2 | Monkey Kidney Epithelial | 62 - 375 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are protocols for key experiments cited in this guide.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. Based on the outcome, a subsequent group of animals is dosed at a higher or lower level until the dose that causes mortality in a certain proportion of animals is identified.
Procedure:
-
Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used for each dose level.
-
Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the dose levels at which mortality occurs.[8][9][10][11][12]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.[13][14][15][16]
Signaling Pathways and Experimental Workflows
The toxicity of piperidine-based compounds is often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways affected by these compounds.
Caption: Signaling pathways modulated by Piperine, leading to apoptosis, cellular stress, and inflammation.
Caption: Mechanism of neurotoxicity for Coniine, Lobeline, and Anabasine via antagonism of nicotinic acetylcholine receptors.
Caption: Solenopsin's inhibitory effect on the PI3K/Akt signaling pathway, leading to the inhibition of angiogenesis.
Caption: A generalized workflow for determining the in vitro cytotoxicity of piperidine-based compounds using the MTT assay.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anabasine - Wikipedia [en.wikipedia.org]
- 5. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nwmedj.org [nwmedj.org]
- 7. researchgate.net [researchgate.net]
- 8. bemsreports.org [bemsreports.org]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. OECD/OCDE, Guidelines for the Testing of Chemicals (2001) Guideline 423 Acute Oral Toxicity-Acute Toxic Class Method. Revised Method Adopted 17th December 2001, Section 4. 1-14. - References - Scientific Research Publishing [scirp.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. 3.2.2. Cytotoxicity Measurement [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Evaluating the ADME Properties of 3-(2-Cyclohexylethyl)piperidine: A Comparative Guide
In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its pharmacokinetic behavior and potential for clinical success. This guide provides a comparative evaluation of the predicted ADME properties of 3-(2-Cyclohexylethyl)piperidine against three structurally related piperidine analogs: N-benzylpiperidine, 2-methylpiperidine, and 4-phenylpiperidine.
Due to the absence of experimental ADME data for this compound in publicly available literature, this comparison relies on in silico predictions generated from widely used and validated computational models. These predictive tools offer a valuable first-pass assessment to guide further experimental investigation.
Comparative Analysis of Predicted ADME Properties
The following table summarizes the predicted ADME parameters for this compound and the selected comparator compounds. These values were obtained using a consensus approach from multiple in silico prediction platforms. It is important to note that these are theoretical predictions and experimental validation is required for confirmation.
| Property | This compound | N-benzylpiperidine | 2-methylpiperidine | 4-phenylpiperidine |
| Molecular Weight ( g/mol ) | 195.35 | 175.26 | 99.17 | 161.24 |
| LogP (o/w) | 3.85 | 2.55 | 1.10 | 2.15 |
| Aqueous Solubility (LogS) | -4.5 (Poorly soluble) | -3.0 (Slightly soluble) | -0.5 (Soluble) | -2.5 (Slightly soluble) |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 (High) | 0.90 (High) | 0.15 (Low) | 0.45 (Moderate) |
| Human Intestinal Absorption (%) | > 90% | > 90% | < 30% | ~80% |
| Blood-Brain Barrier (BBB) Permeation | Yes | Yes | No | Yes |
| P-glycoprotein (P-gp) Substrate | No | Yes | No | Yes |
| CYP450 2D6 Inhibition | Yes | Yes | No | Yes |
| CYP450 3A4 Inhibition | Yes | Yes | No | No |
| Metabolic Stability (HLM Half-life) | Moderate | Low to Moderate | High | Moderate |
| Plasma Protein Binding (%) | ~85% | ~70% | < 20% | ~60% |
Disclaimer: The data presented in this table are in silico predictions and have not been experimentally confirmed.
Experimental Protocols for Key ADME Assays
To facilitate the experimental validation of the predicted ADME properties, detailed protocols for several key in vitro assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal tract barrier.
Methodology:
-
A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
The test compound is dissolved in a buffer at a relevant pH (e.g., pH 5.5 for apical side and pH 7.4 for basolateral side) and added to the donor wells of the filter plate.
-
The acceptor wells are filled with a buffer solution, typically containing a solubilizing agent to prevent the compound from precipitating.
-
The plate is incubated for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dC/dt) * (VA / (A * C0))
where dC/dt is the flux of the compound across the membrane, VA is the volume of the acceptor well, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor well.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and the potential for active transport (efflux) of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer resembling the intestinal epithelium.
Methodology:
-
Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the opposite side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
Methodology:
-
The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., human, rat, mouse) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the initial linear phase of the logarithmic plot.
-
The intrinsic clearance (Clint) can then be calculated.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach target tissues.
Methodology:
-
A semi-permeable membrane with a specific molecular weight cutoff is placed between two chambers of a dialysis unit.
-
One chamber is filled with plasma (e.g., human, rat) containing the test compound at a known concentration.
-
The other chamber is filled with a protein-free buffer (dialysate).
-
The unit is sealed and incubated at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both samples is measured by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
Visualizing ADME Processes
To provide a clearer understanding of the experimental workflows and metabolic pathways, the following diagrams have been generated using Graphviz.
Conclusion
This guide provides a foundational, in silico-based comparison of the ADME properties of this compound with three other piperidine derivatives. The predictive data suggests that this compound is likely to be a highly permeable and well-absorbed compound with a potential for brain penetration. However, its predicted inhibition of key CYP450 enzymes and moderate metabolic stability warrant further experimental investigation. The provided experimental protocols offer a starting point for researchers to validate these in silico findings and build a comprehensive ADME profile for this compound, which is essential for its further development as a potential therapeutic agent.
Benchmarking 3-(2-Cyclohexylethyl)piperidine: A Comparative Guide to CNS Ligand Performance
For Immediate Release
This guide provides a comparative analysis of the hypothetical central nervous system (CNS) ligand, 3-(2-Cyclohexylethyl)piperidine, against established ligands targeting the sigma-1 (σ1), sigma-2 (σ2), and histamine H3 receptors. Due to a lack of direct experimental data for this compound, this benchmarking is based on the pharmacological profiles of structurally similar piperidine derivatives. The data presented for comparator ligands is collated from existing literature to provide a framework for evaluating the potential efficacy and selectivity of novel compounds in preclinical research.
Comparative Ligand Performance Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of well-characterized CNS ligands. These values serve as a benchmark for the hypothetical performance of this compound.
Table 1: Comparative Binding Affinities (Ki) at Sigma-1 and Sigma-2 Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| This compound | (Hypothetical) | (Hypothetical) | (Hypothetical) |
| Haloperidol | 2 - 6.5[1] | 24.2[2] | ~3.7 - 12.1 |
| (+)-Pentazocine | 1.62 - 1.7[1][3] | >1000[1] | >588 |
| PRE-084 | 2.2[3] | >10,000 | >4545 |
| Siramesine | 21.7[4] | 2.5[4] | 0.12 |
Table 2: Comparative Functional Potencies (EC50/IC50) at Sigma-1 Receptors
| Compound | Assay Type | EC50/IC50 (nM) | Functional Effect |
| This compound | (Hypothetical) | (Hypothetical) | (Hypothetical) |
| Haloperidol | Cytoprotection Assay | EC50 = 5.9[1] | Antagonist |
| (+)-Pentazocine | Cytoprotection Assay | EC50 > 4000[1] | Agonist |
| PRE-084 | Sigma Receptor Assay | IC50 = 44[5] | Agonist |
Table 3: Comparative Binding Affinities (Ki) and Functional Potencies (IC50) at Histamine H3 Receptors
| Compound | H3 Receptor Ki (nM) | H3 Receptor IC50 (nM) | Functional Effect |
| This compound | (Hypothetical) | (Hypothetical) | (Hypothetical) |
| Pitolisant | 0.16[6][7] | 5.3[6] | Antagonist/Inverse Agonist |
| Clobenpropit | ~1 (pKi 9.4-10.59)[8][9] | 490[10] | Antagonist/Inverse Agonist |
| Thioperamide | 4[11] | - | Antagonist |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of binding and functional data.
Protocol 1: Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is adapted from established methods for determining the binding affinity of a test compound for sigma-1 and sigma-2 receptors.[12][13]
Materials:
-
Membrane Preparations: Guinea pig liver membranes for σ1 receptor assays and rat liver membranes for σ2 receptor assays.[12]
-
Radioligands: [³H]-(+)-pentazocine for σ1 assays and [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 assays.[12][13]
-
Masking Agent (for σ2 assay): (+)-pentazocine to mask σ1 receptor binding sites.[12]
-
Non-specific Binding Control: Haloperidol.[12]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine protein concentration using a standard protein assay.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (for competition assays) or buffer (for saturation assays), and the appropriate membrane preparation.
-
σ1 Receptor Assay:
-
Add [³H]-(+)-pentazocine to each well at a final concentration near its Kd.
-
For non-specific binding, add a saturating concentration of haloperidol.
-
-
σ2 Receptor Assay:
-
Add (+)-pentazocine to all wells to saturate σ1 receptors.[12]
-
Add [³H]-DTG to each well at a final concentration near its Kd.
-
For non-specific binding, add a saturating concentration of haloperidol.
-
-
Incubation: Incubate the plates at 37°C for the σ1 assay and 25°C for the σ2 assay for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Assay - GTPγS Binding for Histamine H3 Receptor
This protocol measures the functional activity of compounds at the H3 receptor by quantifying agonist-induced G-protein activation.[14][15][16]
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³⁵S]GTPγS or a Europium-labeled GTP analogue (Eu-GTP).[14]
-
Agonist/Antagonist: Known H3 receptor agonists (e.g., R-α-methylhistamine) and antagonists (e.g., pitolisant).
-
Assay Buffer: Containing HEPES, MgCl₂, NaCl, and GDP.
-
Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.
-
Scintillation Counter or Time-Resolved Fluorescence Reader.
Procedure:
-
Membrane and Compound Incubation: In a 96-well plate, pre-incubate the H3 receptor-expressing membranes with the test compound (for antagonist/inverse agonist testing) or buffer.
-
Agonist Stimulation (for antagonist testing): Add a known H3 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiate G-protein Activation: Add [³⁵S]GTPγS or Eu-GTP to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure radioactivity by scintillation counting.
-
SPA Method: If using SPA beads, the signal is measured directly in the plate without a filtration step.
-
-
Data Analysis: Determine the EC50 for agonists or the IC50 for antagonists/inverse agonists by fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a simplified signaling pathway relevant to the evaluation of CNS ligands.
References
- 1. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haloperidol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its three-dimensional conformation plays a pivotal role in determining molecular properties, biological activity, and drug-receptor interactions. A thorough understanding of the conformational preferences of piperidine derivatives is therefore critical in the fields of medicinal chemistry and drug development. This guide provides an objective comparison of the conformational analysis of various piperidine derivatives, supported by experimental data and detailed methodologies.
Introduction to Piperidine Conformation
The piperidine ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize angular and torsional strain. However, the presence of the nitrogen atom introduces unique electronic and steric effects that influence the conformational equilibrium. Key conformational considerations for piperidine derivatives include:
-
Ring Inversion: The rapid interconversion between the two chair conformations.
-
Nitrogen Inversion: The pyramidal inversion of the nitrogen atom, which also interconverts substituents on the nitrogen between axial and equatorial positions.
-
Substituent Orientation: The preference for substituents at carbon or nitrogen atoms to occupy either an axial or equatorial position. This preference is governed by a complex interplay of steric hindrance, electronic effects, and intramolecular interactions.
Comparative Conformational Analysis
The conformational preference of a substituent is commonly quantified by its "A-value," which represents the free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position.
N-Substituted Piperidines
Substituents on the nitrogen atom significantly influence the conformational landscape. In piperidine itself, the N-H proton shows a slight preference for the equatorial position. However, the introduction of bulkier N-substituents dramatically shifts the equilibrium.
| Substituent (on N) | A-Value (kcal/mol) | Predominant Conformer | Key Considerations |
| H | ~0.4 | Equatorial | Rapid nitrogen inversion. |
| Methyl | 2.1 - 2.7 | Equatorial | Increased steric hindrance favors the equatorial position to avoid 1,3-diaxial interactions.[1] |
| Ethyl | ~2.5 | Equatorial | Similar to methyl, with a strong equatorial preference. |
| Isopropyl | >4.0 | Equatorial | Very strong equatorial preference due to significant steric bulk. |
| Phenyl | ~1.0 | Equatorial | The preference is influenced by the orientation of the phenyl ring. |
| Acetyl (Ac) | - | Axial (for 2-substituent) | N-acylation introduces partial double bond character between the carbonyl carbon and the nitrogen, leading to pseudoallylic strain that can force a substituent at the 2-position into an axial orientation.[2] |
| tert-Butoxycarbonyl (Boc) | - | Axial (for 2-substituent) | Similar to the acetyl group, the Boc group can induce an axial preference for adjacent substituents due to allylic A(1,3) strain.[1] |
C-Substituted Piperidines
The position and nature of substituents on the carbon atoms of the piperidine ring are critical determinants of the molecule's preferred conformation.
4-Substituted Piperidines
In 4-substituted piperidines, the conformational preferences are often similar to those observed in analogous cyclohexanes.[3]
| Substituent (at C-4) | A-Value (kcal/mol) | Predominant Conformer |
| Methyl | ~1.7 | Equatorial |
| Phenyl | ~3.0 | Equatorial |
| Fluoro | ~0.25 | Equatorial |
| Chloro | ~0.5 | Equatorial |
| Bromo | ~0.5 | Equatorial |
| Hydroxyl | ~0.7 | Equatorial |
2-Substituted Piperidines
Substituents at the 2-position experience steric interactions with the nitrogen lone pair and the axial hydrogen at C-6.
| Substituent (at C-2) | A-Value (kcal/mol) | Predominant Conformer | Key Considerations |
| Methyl | ~1.8 | Equatorial | The equatorial conformer is generally favored. |
| Phenyl | - | Equatorial | The preference can be influenced by N-substitution. |
3-Substituted Piperidines
The conformational equilibrium in 3-substituted piperidines is influenced by steric interactions with adjacent ring atoms.
| Substituent (at C-3) | A-Value (kcal/mol) | Predominant Conformer |
| Methyl | ~1.7 | Equatorial |
| Fluoro | Axial Preference | Axial |
Visualizing Conformational Equilibria
The following diagrams illustrate key conformational concepts for piperidine derivatives.
Caption: Chair-chair interconversion of a substituted piperidine.
Caption: Experimental workflow for conformational analysis.
Experimental Protocols
A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling is typically employed for a comprehensive conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.
1. Sample Preparation:
-
Dissolve 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
The choice of solvent is crucial as it can influence the conformational equilibrium.[4]
-
Ensure the sample is free of particulate matter.
2. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and identify proton signals.
-
For detailed conformational analysis, acquire the following spectra:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in signal assignment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about stereochemistry and substituent orientation.
-
3. Data Analysis for Conformational Insights:
-
Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.
-
Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°).
-
Small coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
By measuring these coupling constants, the predominant chair conformation and the orientation of substituents can be determined.[5]
-
-
Chemical Shifts: The chemical shift of a proton is influenced by its electronic environment, which is different for axial and equatorial positions. Axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts.
-
Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are spatially close (typically < 5 Å). For example, a strong NOE between an axial substituent and other axial protons on the same face of the ring can confirm its axial orientation.
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.
1. Crystal Growth:
-
Grow single crystals of the piperidine derivative suitable for X-ray diffraction (typically 0.1-0.5 mm in size).
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent or solvent system is critical.
2. Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
3. Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.[6] This will reveal the precise bond lengths, bond angles, and torsion angles, defining the conformation of the piperidine ring and the orientation of its substituents in the solid state.
Computational Modeling
Computational chemistry provides valuable insights into the relative energies of different conformers and can help in interpreting experimental data.
1. Conformational Search:
-
Generate a diverse set of possible conformations for the piperidine derivative using a systematic or stochastic conformational search algorithm.
-
Software packages such as Schrödinger's MacroModel, Spartan, or open-source tools like RDKit can be used for this purpose.
2. Geometry Optimization and Energy Calculation:
-
For each generated conformer, perform a geometry optimization to find the nearest local energy minimum.
-
This is typically done using molecular mechanics (MM) force fields (e.g., MMFF, OPLS) for a quick initial assessment, followed by more accurate quantum mechanics (QM) methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[2][4]
3. Analysis of Results:
-
Compare the calculated relative energies (Gibbs free energy, ΔG) of the optimized conformers to determine their relative populations at a given temperature. The conformer with the lowest energy is the most stable.
-
The calculated geometries, including dihedral angles, can be compared with experimental data from NMR and X-ray crystallography to validate the computational model.
-
Calculated NMR chemical shifts and coupling constants can also be compared with experimental values to aid in spectral assignment and conformational analysis.
Conclusion
The conformational analysis of piperidine derivatives is a multifaceted endeavor that requires the integration of various experimental and computational techniques. NMR spectroscopy provides detailed information about the conformational dynamics in solution, while X-ray crystallography offers a precise snapshot of the solid-state structure. Computational modeling complements these experimental methods by providing energetic and geometric data for different conformers. A comprehensive understanding of the conformational preferences of piperidine derivatives is paramount for rational drug design and the development of new therapeutic agents with improved efficacy and selectivity.
References
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Cyclohexylethyl)piperidine, a piperidine derivative. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant and requires careful handling to avoid contact with skin and eyes.[1]
Essential PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.
-
-
Containerization:
-
Use a chemically compatible and sealable container for collecting the waste.
-
Ensure the container is in good condition and properly sealed to prevent leaks or spills.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.
-
-
Engage a Licensed Waste Disposal Service:
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.
-
Disposal Options for Amine Waste
| Disposal Method | Description | Considerations |
| Incineration | High-temperature destruction of the chemical waste. This is a common and effective method for the ultimate destruction of organic compounds.[4][5] | Must be carried out in a licensed facility with appropriate emission controls to prevent air pollution. |
| Chemical Treatment | Neutralization or degradation of the amine waste through chemical reactions. For instance, a solution of sodium hydroxide can be used to neutralize piperidine.[2] | The feasibility and safety of this method depend on the specific chemical properties and concentration of the waste. |
| Landfill | Disposal in an authorized hazardous waste landfill. This is generally a less preferred option for liquid organic waste. | Requires solidification and must be approved by the landfill operator and regulatory agencies. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine
Essential protocols for the safe handling, storage, and disposal of 3-(2-Cyclohexylethyl)piperidine to ensure laboratory safety and operational integrity.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
When handling this compound, a comprehensive suite of personal protective equipment is your first and most critical line of defense. Given the compound's irritant nature and the potential hazards associated with piperidine derivatives, including skin and eye irritation, respiratory tract irritation, and potential toxicity, the following PPE is mandatory.
Table 1: Recommended Personal Protective Equipment for this compound
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently. |
| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact. |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for minimizing risk and ensuring the safe handling of this compound at every stage.
Receiving and Storage:
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Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Handling and Use:
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Location: All handling of the compound should be performed inside a certified chemical fume hood to prevent the release of vapors into the laboratory.
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Spill Prevention: Use secondary containment to minimize the risk of spills.
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Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
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Waste Collection: Collect all waste, including unused material and contaminated PPE, in a designated, labeled, and sealed container.
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Waste Disposal: Dispose of the chemical waste through an approved hazardous waste disposal company. Do not pour this chemical down the drain.
Experimental Protocol: A Step-by-Step Guide to Safe Handling
The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This protocol should be adapted to the specific requirements of your experiment.
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Preparation:
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Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in Table 1.
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Prepare all necessary equipment and reagents before handling the compound.
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Have a spill kit readily accessible.
-
-
Handling the Compound:
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Carefully open the container within the chemical fume hood.
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Dispense the required amount of the compound using appropriate chemical-resistant tools.
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Avoid creating dust or aerosols.
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Keep the container sealed when not in use.
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-
Post-Handling:
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Decontaminate any surfaces that may have come into contact with the compound.
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Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated waste container.
-
Wash hands thoroughly.
-
Visualizing the Workflow: A Diagram for Safety
To further clarify the operational workflow for handling this compound, the following diagram illustrates the key steps and decision points, from initial preparation to final disposal.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
